2-Phenyl-2-piperidin-1-YL-ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-2-piperidin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13(12-7-3-1-4-8-12)14-9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDNHYWAUADMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963570 | |
| Record name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4641-59-2 | |
| Record name | β-Phenyl-1-piperidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4641-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineethanol, beta-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004641592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Phenyl-2-piperidin-1-ylethanol
A Note on Nomenclature: The initial topic requested was "2-Phenyl-2-piperidin-1-YL-ethanol." However, a comprehensive literature search revealed a significant lack of specific data for this particular isomer. In contrast, the closely related isomer, 1-Phenyl-2-piperidin-1-ylethanol , is well-documented. It is a common occurrence in chemical literature for slight variations in nomenclature to exist for the same or similar compounds. Therefore, to provide a thorough and technically accurate guide, this document will focus on the chemical properties of 1-Phenyl-2-piperidin-1-ylethanol.
Introduction
1-Phenyl-2-piperidin-1-ylethanol is a member of the amino alcohol class of organic compounds. Its structure, featuring a phenyl group and a piperidine ring connected by an ethanol backbone, makes it a subject of interest in medicinal chemistry and organic synthesis. The piperidine moiety is a common scaffold in a vast array of pharmaceuticals and natural products, valued for its pharmacokinetic and pharmacodynamic properties.[1] This guide provides a detailed overview of the chemical properties, synthesis, and analytical characterization of 1-Phenyl-2-piperidin-1-ylethanol, aimed at researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of 1-Phenyl-2-piperidin-1-ylethanol are summarized in the table below, with data primarily sourced from the PubChem database.[2]
| Property | Value | Source |
| IUPAC Name | 1-phenyl-2-piperidin-1-ylethanol | [2] |
| Molecular Formula | C₁₃H₁₉NO | [2] |
| Molecular Weight | 205.30 g/mol | [2] |
| CAS Number | 2480-56-0 | [2] |
| Appearance | Not specified, likely a solid or viscous oil | - |
| Boiling Point | 330°C (Predicted) | [3] |
| Flash Point | 156°C (Predicted) | [3] |
| XLogP3 | 1.7 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
Synthesis of 1-Phenyl-2-piperidin-1-ylethanol
A common and efficient method for the synthesis of β-amino alcohols like 1-Phenyl-2-piperidin-1-ylethanol is the nucleophilic ring-opening of an epoxide with an amine. In this case, styrene oxide serves as the electrophile and piperidine as the nucleophile.
Reaction Scheme
Sources
An In-Depth Technical Guide to 2-Phenyl-2-piperidin-1-yl-ethanol (CAS No. 135286-01-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Phenyl-2-piperidin-1-yl-ethanol (CAS No. 135286-01-0), a substituted amino alcohol with potential applications in pharmaceutical research and development. The document elucidates the chemical identity, physicochemical properties, and proposes potential synthetic pathways based on established organic chemistry principles. Furthermore, it explores plausible pharmacological activities by drawing parallels with structurally related compounds and outlines a framework for its analytical characterization. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the scientific exploration of this molecule.
Introduction and Chemical Identity
2-Phenyl-2-piperidin-1-yl-ethanol is a chiral amino alcohol characterized by a phenyl group and a piperidine ring attached to the same carbon atom of an ethanol backbone. The specific arrangement of these functional groups suggests its potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 135286-01-0 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₃H₁₉NO | Sigma-Aldrich[1] |
| Molecular Weight | 205.30 g/mol | PubChem[2] |
| IUPAC Name | 2-phenyl-2-(piperidin-1-yl)ethan-1-ol | |
| Synonyms | 2-Phenyl-2-piperidin-1-YL-ethanol | King-Pharm[3] |
Synthesis and Chemical Reactivity
While a specific, detailed synthesis protocol for 2-Phenyl-2-piperidin-1-yl-ethanol is not extensively documented in peer-reviewed literature, its structure lends itself to several plausible synthetic strategies rooted in fundamental organic reactions. The piperidine moiety is a common structural motif in many pharmaceuticals, and a variety of methods for its incorporation have been developed.[1]
Proposed Synthetic Pathway: Nucleophilic Ring Opening of an Epoxide
A common and efficient method for the synthesis of amino alcohols is the nucleophilic ring opening of an epoxide by an amine. In this case, styrene oxide can be reacted with piperidine.
Sources
An In-Depth Technical Guide on the Core Mechanism of Action of 2-Phenyl-2-piperidin-1-YL-ethanol
Preamble: Elucidating the Structure and Potential of a Privileged Scaffold
The compound specified as "2-Phenyl-2-piperidin-1-YL-ethanol" presents a degree of structural ambiguity. Based on common nomenclature and synthetic accessibility, this guide will proceed under the interpretation of its structure as 1-phenyl-2-(piperidin-1-yl)ethanol . This molecule belongs to the phenylpiperidine class, a chemical scaffold of significant pharmacological interest. The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast array of clinically approved drugs targeting a wide range of biological systems, particularly within the central nervous system (CNS).[1][2][3][4]
The inherent structural features of 1-phenyl-2-(piperidin-1-yl)ethanol—a lipophilic phenyl group, a basic nitrogen atom within the piperidine ring, and a hydroxyl group—suggest a high potential for interaction with various biological targets.[5] This guide will, therefore, not present a single, definitive mechanism of action, as one is not established in the literature for this specific, sparsely studied compound. Instead, it will serve as a technical whitepaper for researchers, outlining the most probable mechanisms of action based on structure-activity relationships (SAR) of closely related analogues and providing a comprehensive, field-proven experimental framework to systematically elucidate its true pharmacological profile.
Part 1: Postulated Mechanisms of Action Based on Structural Analogy
The phenylpiperidine core is famously associated with potent opioid analgesics, but its derivatives have also demonstrated a wide spectrum of activities, including anti-cancer, anti-inflammatory, and antipsychotic effects.[6][7][8][9] The likely mechanisms of action for 1-phenyl-2-(piperidin-1-yl)ethanol can be hypothesized by examining its structural similarity to well-characterized compounds.
Opioid Receptor Modulation
A primary hypothesis is the interaction with opioid receptors, particularly the mu-opioid receptor (MOR). The 4-phenylpiperidine scaffold is the cornerstone of potent analgesics like meperidine and fentanyl.[9][10] These drugs act as agonists at the MOR, which is a G-protein coupled receptor (GPCR). Activation of MOR in the CNS leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in analgesia.
Chemokine Receptor Antagonism
Recent research has identified phenylpiperidine derivatives as potent and selective antagonists of chemokine receptors, such as CCR2.[11] The CCR2 receptor and its ligand MCP-1 are key mediators of inflammatory responses. Antagonism of this receptor can inhibit the migration of monocytes and macrophages to sites of inflammation, making it a target for autoimmune diseases and neuropathic pain. The structure of 1-phenyl-2-(piperidin-1-yl)ethanol aligns with the general scaffold of some reported CCR2 antagonists, presenting a plausible alternative mechanism.[11]
Monoamine Reuptake Inhibition
The core structure also bears resemblance to inhibitors of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). For example, paroxetine, a selective serotonin reuptake inhibitor (SSRI), contains a 4-phenylpiperidine moiety.[9] By blocking the reuptake of these neurotransmitters from the synaptic cleft, the compound could increase their concentration, leading to antidepressant or stimulant-like effects.
Part 2: A Validating Experimental Workflow for Mechanism Elucidation
Tier 1: Broad Target Screening via Radioligand Binding Assays
The initial step is to screen the compound against a broad panel of receptors, transporters, and ion channels to identify primary binding targets. A commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) is typically employed for this.
Protocol: Competitive Radioligand Binding Assay
-
Preparation: Cell membranes expressing the target receptor (e.g., HEK293 cells overexpressing MOR) are prepared.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (providing the receptor).
-
A known radioligand specific for the target (e.g., [³H]-DAMGO for MOR) at a concentration near its Kd.
-
Varying concentrations of the test compound (1-phenyl-2-(piperidin-1-yl)ethanol), typically from 10⁻¹⁰ M to 10⁻⁵ M.
-
-
Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C). The causality here is to allow sufficient time for the competitive displacement of the radioligand by the test compound.
-
Separation: Rapidly filter the mixture through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The choice of a glass fiber filter is crucial as it has low non-specific binding but effectively traps the cell membranes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ (concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Tier 2: Functional Activity Characterization
Once high-affinity targets (typically with Ki < 1 µM) are identified, the next step is to determine the functional effect of the compound on these targets.
Protocol: cAMP Accumulation Assay (for Gi/o-coupled GPCRs like MOR)
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the target receptor (e.g., MOR) in a 96-well plate and grow to confluence.
-
Treatment:
-
Pre-treat cells with a phosphodiesterase inhibitor like IBMX for 15-30 minutes. This is a critical step to prevent the degradation of cAMP, thereby amplifying the signal.
-
Add varying concentrations of the test compound.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Agonist Mode: If the compound decreases forskolin-stimulated cAMP levels, it is acting as an agonist. Plot the response against compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist Mode: If the compound has no effect on its own, co-incubate it with a known agonist. If it blocks the effect of the agonist, it is an antagonist. Calculate the IC₅₀ and convert it to a functional antagonist constant (Kb).
-
Tier 3: Cellular and In Vivo Validation
The final stage involves validating the mechanism in a more complex biological system.
Protocol: In Vivo Hot Plate Test for Analgesia (if MOR agonism is confirmed)
-
Acclimation: Acclimate mice or rats to the testing room and equipment to reduce stress-induced variability.
-
Baseline Measurement: Place each animal on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.
-
Dosing: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Post-Dosing Measurement: At set time points (e.g., 15, 30, 60, 120 minutes) after dosing, repeat the hot plate test.
-
Data Analysis: An increase in the response latency compared to the vehicle group indicates an analgesic effect. This in vivo result would validate the in vitro finding of MOR agonism. To confirm the mechanism is MOR-dependent, a separate experiment can be run where animals are pre-treated with an opioid antagonist like naloxone, which should block the analgesic effect of the test compound.
Part 3: Data Summary and Interpretation
The data from these experiments should be systematically tabulated to build a comprehensive pharmacological profile.
| Hypothesized Target | Tier 1 Assay | Tier 2 Assay | Expected Outcome for Positive Result |
| Mu-Opioid Receptor | [³H]-DAMGO Binding | cAMP Assay | Ki < 1 µM |
| CCR2 Receptor | [¹²⁵I]-MCP-1 Binding | Calcium Flux Assay | Ki < 1 µM |
| Dopamine Transporter | [³H]-WIN 35,428 Binding | [³H]-Dopamine Uptake | Ki < 1 µM |
| Serotonin Transporter | [³H]-Citalopram Binding | [³H]-Serotonin Uptake | Ki < 1 µM |
Conclusion
While the precise mechanism of action for 1-phenyl-2-(piperidin-1-yl)ethanol is not yet defined, its chemical structure strongly suggests a high probability of interaction with CNS targets, particularly opioid or chemokine receptors, or monoamine transporters. The true pharmacological nature of this compound can only be unveiled through a rigorous and systematic experimental cascade as outlined in this guide. By progressing from broad binding screens to specific functional assays and finally to in vivo validation, researchers can confidently and accurately define the compound's mechanism of action, paving the way for potential therapeutic development.
References
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. Retrieved January 14, 2026, from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved January 14, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved January 14, 2026, from [Link]
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1-Phenyl-2-(1-piperidyl)ethanol. (n.d.). Solubility of Things. Retrieved January 14, 2026, from [Link]
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Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. (2007). PubMed. Retrieved January 14, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved January 14, 2026, from [Link]
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Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. (2007). PubMed. Retrieved January 14, 2026, from [Link]
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1-Phenyl-2-piperidin-1-ylethanol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Framework for Unveiling Therapeutic Potential
An In-Depth Technical Guide to the Biological Activity Screening of 2-Phenyl-2-piperidin-1-yl-ethanol
Abstract
The piperidine moiety is a cornerstone in medicinal chemistry, integral to a vast array of pharmaceuticals targeting the central nervous system (CNS) and beyond.[1][2] 2-Phenyl-2-piperidin-1-yl-ethanol represents a novel chemical entity with a structural resemblance to known psychoactive compounds, suggesting a high potential for biological activity. This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of this compound. We will traverse the logical progression from initial in-silico profiling and high-throughput in-vitro assays to targeted in-vivo studies, focusing on identifying potential analgesic, anti-inflammatory, and broader CNS effects. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.
Introduction: The Scientific Rationale for Screening 2-Phenyl-2-piperidin-1-yl-ethanol
The piperidine ring is a privileged scaffold in drug discovery, found in numerous clinically successful drugs.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, analgesic, antipsychotic, and antihypertensive effects.[3][4][5] The structure of 2-Phenyl-2-piperidin-1-yl-ethanol, featuring a phenyl group and a piperidine ring connected by an ethanol linker, shares pharmacophoric features with compounds known to interact with CNS targets. For instance, the benzylpiperidine structure is a component of methylphenidate, a norepinephrine-dopamine reuptake inhibitor used to treat ADHD.[6] This structural analogy provides a strong impetus for a thorough investigation into its biological activities.
This guide will outline a tiered screening approach, beginning with broad-based cellular assays to identify primary biological effects and potential liabilities, followed by more specific, hypothesis-driven in-vivo models to elucidate its therapeutic potential.
Tier 1: Foundational In-Vitro Screening Cascade
The initial phase of screening is designed to cast a wide net, identifying the primary biological response to the compound and flagging any potential cytotoxicity that could confound later results.
Cytotoxicity Profiling
Before assessing specific biological activities, it is crucial to determine the concentration range at which 2-Phenyl-2-piperidin-1-yl-ethanol exhibits cytotoxic effects. This ensures that subsequent assays are conducted at non-toxic concentrations.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate relevant cell lines (e.g., HEK293 for general cytotoxicity, SH-SY5Y for neuronal toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of 2-Phenyl-2-piperidin-1-yl-ethanol (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Table 1: Hypothetical Cytotoxicity Data for 2-Phenyl-2-piperidin-1-yl-ethanol
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HEK293 | 24 | > 100 |
| SH-SY5Y | 24 | 85.6 |
| HEK293 | 48 | 92.3 |
| SH-SY5Y | 48 | 76.1 |
Broad-Based Phenotypic Screening
Phenotypic screening in CNS drug discovery can reveal unexpected therapeutic avenues by assessing the compound's effect on complex cellular systems.[7] Utilizing microelectrode arrays (MEAs) with primary neuronal cultures or iPSC-derived neurons allows for the measurement of changes in neuronal network activity, providing a functional fingerprint of the compound.[8]
Experimental Workflow: Microelectrode Array (MEA) Screening
Caption: Workflow for MEA-based phenotypic screening.
This analysis can classify the compound's activity profile by comparing it to a library of known CNS drugs (e.g., anticonvulsants, antidepressants, antipsychotics), thereby guiding further investigation.[7]
Tier 2: Hypothesis-Driven In-Vivo Screening
Based on the structural alerts and the potential for CNS activity, a logical next step is to investigate analgesic and anti-inflammatory properties, which are common activities for piperidine derivatives.[3]
Assessment of Analgesic Activity
A multi-modal approach using different pain models is essential to characterize the analgesic profile of the compound.
Experimental Protocol: Acetic Acid-Induced Writhing Test (Visceral Pain) [9]
-
Animal Model: Use albino Wistar rats or Swiss albino mice.
-
Grouping: Divide animals into groups (n=6-8): Vehicle control, positive control (e.g., Diclofenac), and test groups receiving different doses of 2-Phenyl-2-piperidin-1-yl-ethanol.
-
Administration: Administer the test compound and controls orally or intraperitoneally.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately place the animals in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.
-
Evaluation: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.
Experimental Protocol: Hot Plate Test (Central Analgesia) [10]
-
Animal Model: Use mice or rats.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Baseline Measurement: Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., licking paws, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administration: Administer the test compound and a positive control (e.g., Morphine).
-
Post-Treatment Measurement: Measure the reaction time at various intervals (e.g., 30, 60, 90, 120 minutes) after drug administration.
-
Evaluation: An increase in reaction time indicates a central analgesic effect.
Table 2: Hypothetical Analgesic Activity Data
| Treatment | Dose (mg/kg) | Writhing Inhibition (%) | Hot Plate Latency (s) at 60 min |
| Vehicle | - | 0 | 8.2 ± 1.1 |
| Diclofenac | 10 | 72.5 | N/A |
| Morphine | 5 | N/A | 21.5 ± 2.3 |
| Compound X | 10 | 35.2 | 10.1 ± 1.5 |
| Compound X | 30 | 58.9 | 14.8 ± 1.9 |
| Compound X | 100 | 75.1 | 18.2 ± 2.1 |
Evaluation of Anti-inflammatory Activity
Acute inflammatory models are suitable for the initial assessment of anti-inflammatory potential.
Experimental Protocol: Carrageenan-Induced Paw Edema [9][11]
-
Animal Model: Use Wistar rats.
-
Administration: Administer the vehicle, a positive control (e.g., Indomethacin), and the test compound orally.
-
Induction of Inflammation: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4 hours) post-injection.
-
Evaluation: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Tier 3: Mechanism of Action and Safety Pharmacology
Should the compound exhibit promising activity in Tier 2, the focus shifts to elucidating its mechanism of action and assessing its safety profile on other major organ systems.
Receptor Binding and Enzyme Inhibition Assays
Based on the in-vivo profile, a panel of receptor binding and enzyme inhibition assays should be conducted. For a compound with analgesic and potential CNS effects, this panel should include:
-
Opioid Receptors (μ, δ, κ): To determine if the analgesic effect is opioid-mediated.
-
Dopamine and Serotonin Receptors: Given the structural alerts and potential for CNS effects.[4]
-
COX-1/COX-2 Enzymes: To investigate a potential NSAID-like anti-inflammatory mechanism.
-
hERG Channel: To assess the risk of cardiac arrhythmia.[4]
These are typically outsourced to specialized CROs and are conducted using radioligand binding or functional assays.
In-Vivo Safety Pharmacology
ICH S7A guidelines recommend assessing the effects of a novel compound on the central nervous, cardiovascular, and respiratory systems.[12] This can involve a functional observational battery (FOB) in rodents to assess neurobehavioral effects, and telemetry studies to monitor cardiovascular parameters in conscious, freely moving animals.
Conclusion and Future Directions
This guide has outlined a systematic and logical approach to the biological activity screening of 2-Phenyl-2-piperidin-1-yl-ethanol. The tiered strategy, from broad in-vitro profiling to specific in-vivo models and mechanistic studies, provides a robust framework for identifying and characterizing its therapeutic potential. The key is to allow the data from each tier to inform the experimental design of the next, creating a self-validating and efficient discovery cascade. Positive findings in this screening funnel would warrant further investigation into its pharmacokinetic properties, chronic toxicology, and efficacy in more complex disease models.
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An In-depth Technical Guide to 2-Phenyl-2-piperidin-1-yl-ethanol Structural Analogs: Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation
Abstract
The 2-phenyl-2-piperidin-1-yl-ethanol scaffold represents a privileged structural motif in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of structural analogs based on this core. We delve into the critical aspects of stereochemistry, the influence of substitutions on both the phenyl and piperidine rings, and the resulting impact on analgesic activity and receptor interactions. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.
Introduction: The Significance of the α-Phenyl-β-amino Alcohol Scaffold
The 1-phenyl-2-aminoethanol framework is a cornerstone in the design of bioactive molecules. The presence of a chiral center at the carbinol carbon and the basic nitrogen atom of the piperidine ring allows for significant stereochemical diversity, which is often crucial for selective receptor interaction.[1] Piperidine-containing compounds are prevalent in a wide array of pharmaceuticals, valued for their ability to modulate lipophilicity and basicity, thereby influencing pharmacokinetic and pharmacodynamic properties.[2] Analogs of 2-phenyl-2-piperidin-1-yl-ethanol have garnered considerable attention for their potent analgesic properties, primarily mediated through interaction with opioid receptors.[3][4] This guide will explore the chemical space around this versatile scaffold, providing insights into the rational design of novel and improved therapeutic agents.
Synthetic Strategies for 2-Phenyl-2-piperidin-1-yl-ethanol Analogs
The synthesis of 2-phenyl-2-piperidin-1-yl-ethanol and its derivatives can be achieved through several strategic approaches. The choice of synthetic route is often dictated by the desired stereochemistry and the nature of the substituents on the aromatic and heterocyclic rings.
Key Synthetic Approach: Ring Opening of Epoxides
A prevalent and versatile method for the synthesis of β-amino alcohols is the nucleophilic ring-opening of epoxides with amines.[5][6] This approach offers a direct and often stereospecific route to the desired products.
General Workflow for Epoxide Ring Opening:
Figure 1: General workflow for the synthesis of 2-phenyl-2-piperidin-1-yl-ethanol analogs via epoxide ring opening.
Experimental Protocol: Synthesis of a Representative Analog
This protocol describes the synthesis of a generic 2-aryl-2-piperidin-1-yl-ethanol derivative.
Materials:
-
Substituted Styrene Oxide (1.0 eq)
-
Substituted Piperidine (1.1 eq)
-
Anhydrous Ethanol
-
Reaction flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the substituted piperidine (1.1 eq) in anhydrous ethanol, add the substituted styrene oxide (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-aryl-2-piperidin-1-yl-ethanol analog.
-
Characterize the final product by NMR, IR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common choice due to its ability to dissolve both reactants and its relatively high boiling point for reflux conditions.
-
Excess Piperidine: A slight excess of the amine helps to ensure complete consumption of the epoxide and can drive the reaction to completion.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic attack of the piperidine nitrogen on the epoxide ring.
Alternative Synthetic Routes
Other synthetic strategies include:
-
Reduction of α-aminoketones: The reduction of a corresponding 2-amino-1-phenylethanone derivative using a reducing agent like sodium borohydride can yield the desired amino alcohol.
-
From α-amino acids: Chiral β-amino alcohols can be synthesized from corresponding α-amino acids, providing a route to enantiomerically pure products.[7]
Structure-Activity Relationships (SAR)
The analgesic potency and receptor selectivity of 2-phenyl-2-piperidin-1-yl-ethanol analogs are highly dependent on their three-dimensional structure and the nature of the substituents.
The Critical Role of Stereochemistry
The stereochemistry at the benzylic carbon bearing the hydroxyl group is a critical determinant of biological activity. For many analogs with analgesic properties, one enantiomer is significantly more potent than the other.[1] For instance, in a series of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives, the erythro isomers were found to be remarkably more active than their threo counterparts. Furthermore, resolution of the racemic erythro isomer revealed that the analgesic activity resided predominantly in one of the enantiomers.[1]
Logical Relationship of Stereochemistry and Activity:
Figure 2: The hierarchical relationship between stereoisomers and their differential biological activity.
Influence of Phenyl Ring Substituents
Substitution on the phenyl ring can significantly modulate the pharmacological profile of these analogs. The position and electronic nature of the substituent are key factors.
-
Electron-withdrawing vs. Electron-donating groups: The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can influence the interaction with the target receptor. For example, in a series of alkyl piperidine derivatives, a fluoro group at the para position of the phenyl ring demonstrated good analgesic activity.[3]
-
Positional Isomerism: The position of the substituent (ortho, meta, or para) can alter the conformation of the molecule and its ability to fit into the receptor's binding pocket.
Modifications of the Piperidine Ring
Alterations to the piperidine moiety also play a crucial role in defining the activity of these compounds.
-
N-Substitution: The substituent on the piperidine nitrogen is critical for activity. For a series of 4-phenylamidopiperidines, an aralkyl substituent on the piperidine nitrogen led to high potency.[8]
-
Substitution on the Piperidine Ring: Introducing substituents on the carbon atoms of the piperidine ring can influence both potency and selectivity.
Table 1: Summary of Structure-Activity Relationships for Analgesic Activity
| Molecular Modification | General Effect on Analgesic Potency | Reference |
| Stereochemistry | ||
| erythro vs. threo isomers | erythro isomers are generally more potent. | [1] |
| Enantiomers | One enantiomer is typically significantly more potent. | [1] |
| Phenyl Ring Substitution | ||
| para-Fluoro | Can enhance analgesic activity. | [3] |
| Piperidine Ring N-Substitution | ||
| Aralkyl group | Generally leads to high potency. | [8] |
Pharmacological Evaluation: In Vivo Models of Analgesia
The evaluation of the analgesic potential of novel 2-phenyl-2-piperidin-1-yl-ethanol analogs relies on a battery of well-established in vivo models in rodents. These assays assess the compound's ability to reduce the perception of noxious stimuli.
Thermal Nociception Models
These models are particularly useful for evaluating centrally acting analgesics.
Experimental Protocol: Hot Plate Test
Principle: This test measures the latency of a thermal pain reflex in response to a heated surface. An increase in the latency to a nociceptive response (e.g., paw licking, jumping) indicates an analgesic effect.
Apparatus:
-
Hot plate apparatus with adjustable temperature control (typically 55 ± 0.5 °C).
-
Timer.
Procedure:
-
Acclimation: Place the animal (mouse or rat) on the unheated plate for a brief period to acclimate.
-
Baseline Latency: Place the animal on the heated plate and start the timer. Record the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle control, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Chemical Nociception Models
These models induce a tonic inflammatory pain, which is useful for evaluating peripherally and centrally acting analgesics.
Experimental Protocol: Acetic Acid-Induced Writhing Test
Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing (abdominal constriction and stretching) response. Analgesic compounds reduce the number of writhes.
Procedure:
-
Acclimation: Place the mice in individual observation chambers for at least 30 minutes to acclimate.
-
Compound Administration: Administer the test compound, vehicle, or positive control.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Observation: Immediately after the injection, start a timer and count the number of writhes for a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
Workflow for In Vivo Analgesic Screening:
Figure 3: A simplified workflow for the in vivo screening of potential analgesic compounds.
Mechanistic Insights and Future Directions
While many 2-phenyl-2-piperidin-1-yl-ethanol analogs exert their analgesic effects through agonism at opioid receptors, the complexity of the central nervous system suggests that other mechanisms may also be at play. Future research should focus on:
-
Receptor Subtype Selectivity: Elucidating the binding affinities and functional activities at different opioid receptor subtypes (μ, δ, κ) to develop safer analgesics with fewer side effects.
-
Biased Agonism: Investigating whether these compounds exhibit biased agonism, preferentially activating G-protein signaling pathways over β-arrestin pathways, which could lead to analgesia with reduced tolerance and respiratory depression.[9][10]
-
Non-Opioid Targets: Exploring potential interactions with other receptors and ion channels involved in pain modulation.
The rational design of novel analogs, guided by a thorough understanding of SAR and mechanistic principles, holds significant promise for the development of the next generation of analgesic drugs.
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Studies on analgesic agents. 1.1a Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships. PubMed. [Link]
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Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
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General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]
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Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PubMed. [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]
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Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. [Link]
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Opioids and opioid receptors; understanding pharmacological mechanisms as a key to therapeutic advances and mitigation of the misuse crisis. PubMed Central. [Link]
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A-738: A Technical Guide to the Potential Research Applications of 2-Phenyl-2-piperidin-1-YL-ethanol
Executive Summary
This document outlines a forward-looking research prospectus for 2-Phenyl-2-piperidin-1-YL-ethanol, a structurally intriguing but largely uncharacterized molecule. While direct biological data on this compound is sparse, its core architecture—a phenyl group and a piperidine ring linked by an ethanol bridge—bears a striking resemblance to a class of well-documented central nervous system (CNS) stimulants. Specifically, its structure is analogous to potent monoamine reuptake inhibitors like pipradrol.[1] This guide posits that 2-Phenyl-2-piperidin-1-YL-ethanol, hereafter designated A-738, is a compelling candidate for investigation as a novel neuropharmacological agent, particularly as an inhibitor of the dopamine (DAT) and norepinephrine (NET) transporters. We present a structured, scientifically-grounded framework for exploring this hypothesis, from initial in vitro characterization to outlining potential therapeutic pathways and future medicinal chemistry efforts.
Introduction: The Rationale for Investigation
The quest for novel chemical entities (NCEs) to modulate CNS activity is a cornerstone of neuropharmacology. The phenylpiperidine scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, including analgesics and antipsychotics.[2][3][4] Many derivatives act as potent inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft.[5][6] Compounds like desoxypipradrol (2-DPMP) and pipradrol are known norepinephrine-dopamine reuptake inhibitors (NDRIs) with stimulant properties.[1][7]
A-738 (2-Phenyl-2-piperidin-1-YL-ethanol) shares this core pharmacophore. Its structure suggests a high probability of interaction with the dopamine and norepinephrine transporters. This document serves as a comprehensive guide for researchers, outlining the logical and experimental progression required to systematically evaluate the potential of A-738 as a novel CNS modulator. Our central hypothesis is that A-738 functions as a competitive inhibitor at DAT and NET, leading to an increase in extracellular dopamine and norepinephrine concentrations.
Chemical Profile and Plausible Synthesis
-
Molecular Formula: C₁₃H₁₉NO
-
Molecular Weight: 205.30 g/mol [8]
-
Structure:
While numerous synthetic routes for phenylpiperidine derivatives exist[4][9], a plausible and efficient synthesis for A-738 would likely involve the nucleophilic opening of styrene oxide with piperidine. This reaction is typically straightforward and provides direct access to the target molecule.
Proposed Synthetic Protocol:
-
To a solution of piperidine (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol, add styrene oxide (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80°C) for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified via column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-Phenyl-2-piperidin-1-YL-ethanol.
Core Hypothesis: A-738 as a Monoamine Reuptake Inhibitor
Based on its structural similarity to known NDRIs[1][10], we hypothesize that A-738 will exhibit inhibitory activity at the dopamine and norepinephrine transporters. The primary mechanism of action is proposed to be competitive binding to the transporter proteins, blocking the reuptake of their respective neurotransmitters from the synaptic cleft and thereby enhancing dopaminergic and noradrenergic signaling.[11][12]
Caption: A logical workflow for the characterization of A-738.
Protocol 1: Monoamine Transporter Radioligand Binding Assays
This experiment determines the binding affinity (Kᵢ) of A-738 for the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters to establish potency and selectivity. [5][11] Methodology:
-
Membrane Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing hDAT, hNET, or hSERT. Protein concentration should be determined via a BCA assay. [13]2. Radioligands:
-
Assay Setup (96-well format):
-
To each well, add 50 µL of assay buffer.
-
Add 50 µL of A-738 at 11 different concentrations (e.g., 0.1 nM to 10 µM) in triplicate.
-
For total binding, add 50 µL of vehicle. For non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT). [13] * Add 50 µL of the appropriate radioligand at a final concentration near its Kₔ value.
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (20-50 µg protein).
-
-
Incubation: Incubate plates at 4°C (for DAT) or room temperature for 60-120 minutes to reach equilibrium. [5]5. Termination: Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash plates three times with ice-cold wash buffer.
-
Detection: Dry the filter plates, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Kᵢ value using the Cheng-Prusoff equation from the IC₅₀ values generated by non-linear regression analysis.
Hypothetical Data Presentation:
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT/SERT Selectivity |
| A-738 | 85 | 150 | >10,000 | >117x |
| Cocaine | 250 | 330 | 310 | 1.24x |
| Pipradrol | 40 | 60 | >5,000 | >125x |
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of A-738 to inhibit the uptake of neurotransmitters into cells, providing a functional potency (IC₅₀) value. [6][14][15] Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing hDAT or hNET in 96-well, poly-D-lysine coated, black, clear-bottom plates. Allow cells to adhere and form a confluent monolayer overnight. [6][16]2. Assay Procedure:
-
On the day of the assay, remove the culture medium and wash cells once with 200 µL of pre-warmed (37°C) Krebs-Ringer-HEPES (KRH) buffer. [13][14] * Add 100 µL of KRH buffer containing varying concentrations of A-738 (e.g., 0.1 nM to 10 µM). For control wells (100% uptake), add buffer without the compound. For non-specific uptake, add a known inhibitor like nomifensine (10 µM). [13] * Pre-incubate the plate at 37°C for 15-20 minutes.
-
Initiate uptake by adding 50 µL of KRH buffer containing [³H]-Dopamine or [³H]-Norepinephrine at a final concentration of ~10-20 nM. [13][14]3. Incubation: Incubate at 37°C for 5-10 minutes to measure the initial rate of uptake. [13]4. Termination: Rapidly aspirate the solution and wash the cells three times with 200 µL of ice-cold KRH buffer.
-
-
Lysis & Detection: Lyse the cells with 1% SDS solution and add scintillation fluid. Measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of A-738 relative to the control wells. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Potential Therapeutic Applications and Future Directions
Should in vitro testing confirm that A-738 is a potent and selective DAT/NET inhibitor, several research avenues become viable.
Potential Therapeutic Relevance
-
Attention-Deficit/Hyperactivity Disorder (ADHD): The primary therapeutic mechanism of many ADHD medications (e.g., methylphenidate) is DAT/NET inhibition. A-738 could represent a novel chemical scaffold for the development of next-generation ADHD therapeutics.
-
Narcolepsy: CNS stimulants are a mainstay treatment for narcolepsy. A-738's hypothesized mechanism aligns with this therapeutic strategy. [7]* Research Tool: As a selective pharmacological probe, A-738 could be used to investigate the roles of the dopaminergic and noradrenergic systems in various physiological and pathological processes.
Future Directions: Structure-Activity Relationship (SAR) Studies
The A-738 molecule provides a versatile scaffold for medicinal chemistry optimization. SAR studies would be a critical next step to improve potency, selectivity, and pharmacokinetic properties. [17][18][19]
Caption: Proposed areas for Structure-Activity Relationship (SAR) exploration.
Key Areas for SAR Exploration:
-
Phenyl Ring Substitution: Introduction of electron-withdrawing or donating groups at the para-, meta-, or ortho-positions to probe electronic and steric effects on transporter binding.
-
Piperidine Ring Modification: Exploring substitutions on the piperidine ring or altering the ring size (e.g., to pyrrolidine or azepane) could modulate potency and selectivity. [20]3. Stereochemistry: The carbon bearing the hydroxyl group is a chiral center. Synthesis and evaluation of individual enantiomers is crucial, as pharmacological activity is often stereospecific. [1][21]
Conclusion
2-Phenyl-2-piperidin-1-YL-ethanol (A-738) represents a scientifically compelling, yet underexplored, chemical entity. Its structural analogy to known CNS stimulants provides a strong rationale for its investigation as a novel monoamine reuptake inhibitor. The experimental framework detailed in this guide—from fundamental binding and functional assays to future SAR studies—provides a clear and logical pathway for elucidating its neuropharmacological profile. The successful characterization of A-738 could yield a valuable new research tool and potentially a lead compound for the development of therapeutics targeting CNS disorders.
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A Technical Guide to In Vitro Stability Assays for 2-Phenyl-2-piperidin-1-YL-ethanol
This guide provides a comprehensive overview of the essential in vitro stability assays critical for the preclinical assessment of novel chemical entities, with a specific focus on 2-Phenyl-2-piperidin-1-YL-ethanol. As researchers, scientists, and drug development professionals, understanding the metabolic fate of a potential therapeutic agent is paramount to predicting its in vivo pharmacokinetic profile and potential for success. This document will delve into the core principles, detailed methodologies, and data interpretation of key assays, grounding them in established scientific and regulatory standards.
Introduction: The Imperative of Early Viability Assessment
In the landscape of drug discovery, many promising compounds falter due to unfavorable pharmacokinetic properties, with metabolic instability being a primary culprit.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[1] Therefore, early in vitro assessment of metabolic stability is not merely a screening step but a foundational component of a robust drug development program.[2][3]
This guide will focus on 2-Phenyl-2-piperidin-1-YL-ethanol, a molecule featuring a phenyl group, a hydroxyl group, and a piperidine ring. These structural motifs suggest potential susceptibility to both Phase I and Phase II metabolic transformations. Understanding its stability in various in vitro systems provides critical data for predicting its half-life, bioavailability, and potential for drug-drug interactions.[1][4]
Foundational In Vitro Stability Assays
The liver is the primary site of drug metabolism in the body.[3] Therefore, in vitro assays predominantly utilize liver-derived preparations to model this complex biological environment. The most common and informative assays include microsomal stability, S9 stability, and plasma stability, each providing a unique piece of the metabolic puzzle.
Microsomal Stability Assay: Interrogating Phase I Metabolism
Liver microsomes are vesicles of the endoplasmic reticulum and are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily.[3][5] These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics.[6] The microsomal stability assay is a cost-effective, high-throughput method to assess a compound's susceptibility to Phase I metabolism and to calculate its intrinsic clearance (CLint).[3][5][7]
The assay involves incubating the test compound with liver microsomes in the presence of the necessary cofactor, NADPH, which initiates the enzymatic reactions.[8] The rate of disappearance of the parent compound over time is measured, allowing for the calculation of key pharmacokinetic parameters such as half-life (t1/2) and intrinsic clearance.[5][9]
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for the microsomal stability assay.
-
Compound Preparation: Prepare a stock solution of 2-Phenyl-2-piperidin-1-YL-ethanol in a suitable organic solvent (e.g., DMSO).[9]
-
Microsome Preparation: Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[10][11]
-
Reaction Mixture Preparation: In a 96-well plate, combine the microsomal suspension with the test compound at a final concentration of typically 1 µM.[12]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.[13]
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[9][12] Negative controls should be included where the NADPH system is omitted.[9]
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an ice-cold quenching solution, typically acetonitrile containing an internal standard.[5][12]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.[5]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression represents the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.[5][14]
| Parameter | Typical Value | Rationale |
| Test Compound Conc. | 1 µM | Low enough to be under Km for most enzymes, minimizing saturation. |
| Microsomal Protein Conc. | 0.5 mg/mL | A standard concentration that provides sufficient enzymatic activity. |
| Incubation Temperature | 37°C | Mimics physiological temperature.[12] |
| Time Points | 0, 5, 15, 30, 45, 60 min | Provides a sufficient time course to determine the rate of metabolism.[12] |
| Cofactor | NADPH Regenerating System | Ensures a sustained supply of NADPH for CYP450 activity.[12] |
S9 Stability Assay: A Broader Metabolic View
The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. It contains both microsomes and the cytosolic fraction of liver cells.[2][15] This means that in addition to the Phase I enzymes found in microsomes, the S9 fraction also contains a variety of Phase II conjugating enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), as well as cytosolic enzymes like alcohol and aldehyde dehydrogenases.[2][15][16]
The S9 stability assay provides a more comprehensive assessment of a compound's hepatic metabolism than the microsomal assay alone.[17] By supplementing the incubation with a cocktail of cofactors (e.g., NADPH for Phase I, and UDPGA, PAPS, and GSH for Phase II), it is possible to evaluate the contribution of both Phase I and Phase II metabolic pathways to the compound's overall clearance.[11][15] For 2-Phenyl-2-piperidin-1-YL-ethanol, the presence of a hydroxyl group makes it a prime candidate for glucuronidation or sulfation, metabolic routes that would be missed in a standard microsomal assay.
Experimental Workflow: S9 Stability Assay
Caption: Workflow for the S9 stability assay.
The protocol for the S9 stability assay is similar to the microsomal assay, with the key difference being the use of the S9 fraction and a broader range of cofactors.
-
Preparation: Prepare stock solutions of the test compound, S9 fraction (typically 1-2 mg/mL), and a cofactor mix (e.g., NADPH, UDPGA, PAPS).[16][18]
-
Incubation: Combine the S9 fraction and test compound in a buffer at 37°C.[18]
-
Reaction Initiation: Start the reaction by adding the cofactor mix.[18]
-
Sampling and Quenching: At various time points, terminate the reaction with a cold organic solvent.[18]
-
Analysis: Quantify the remaining parent compound by LC-MS/MS.[18]
-
Data Interpretation: Calculate the half-life and intrinsic clearance as described for the microsomal assay.
| Parameter | Typical Value | Rationale |
| S9 Protein Conc. | 1-2 mg/mL | Provides a balance of Phase I and Phase II enzyme activity.[18] |
| Cofactors | NADPH, UDPGA, PAPS, GSH | To support both Phase I and major Phase II metabolic pathways.[11][15] |
| Time Points | 0, 15, 30, 60, 90, 120 min | May require longer incubation times to observe significant Phase II metabolism. |
Plasma Stability Assay: Assessing Extrahepatic Degradation
While the liver is the primary metabolic organ, drugs can also be degraded in the bloodstream by enzymes present in plasma, such as esterases and amidases.[19][20] The plasma stability assay is crucial for identifying compounds that are susceptible to this extrahepatic degradation, which can lead to rapid clearance and a short half-life in vivo.[14][19]
This assay involves incubating the test compound in plasma from various species (e.g., human, rat, mouse, dog) and monitoring its disappearance over time.[19] It is particularly important for compounds containing functional groups prone to hydrolysis, such as esters and amides.[14] Although 2-Phenyl-2-piperidin-1-YL-ethanol does not contain such a group, this assay is still a valuable component of a comprehensive stability assessment.
Experimental Workflow: Plasma Stability Assay
Caption: Workflow for the plasma stability assay.
-
Preparation: Prepare a stock solution of the test compound. Thaw pooled plasma (human and other relevant species) and bring it to 37°C.[19]
-
Incubation: Add the test compound to the plasma at a final concentration of 1-10 µM and incubate at 37°C.[20]
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the plasma-compound mixture.[19][20]
-
Quenching: Terminate the reaction by adding a cold organic solvent to precipitate the plasma proteins.[14]
-
Analysis: Centrifuge the samples and analyze the supernatant for the parent compound concentration using LC-MS/MS.[19]
-
Data Interpretation: Calculate the percentage of compound remaining at each time point and determine the half-life.[19]
| Parameter | Typical Value | Rationale |
| Test Compound Conc. | 1-10 µM | A standard concentration range for plasma stability assays. |
| Plasma Source | Human, Rat, Mouse, Dog, Monkey | Allows for the assessment of inter-species differences in plasma stability.[19] |
| Incubation Time | Up to 120 minutes | Sufficient to identify most plasma instabilities.[19] |
Delving Deeper: CYP450 Reaction Phenotyping
Once it is established that a compound is metabolized by CYP450 enzymes, it is crucial to identify which specific isoforms are responsible for its clearance.[6][13] This is the goal of reaction phenotyping. Knowing the metabolizing enzymes is critical for predicting potential drug-drug interactions (DDIs).[21][22] For example, if 2-Phenyl-2-piperidin-1-YL-ethanol is primarily cleared by CYP3A4, co-administration with a potent CYP3A4 inhibitor could lead to dangerously high plasma concentrations of the drug.[6]
Two complementary approaches are typically used for reaction phenotyping:
-
Recombinant Human CYPs: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) to directly assess the metabolic capability of each isoform.[13][22][23]
-
Chemical Inhibition: The compound is incubated with human liver microsomes in the presence of selective chemical inhibitors for each major CYP isoform.[6][13] A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor points to the involvement of that particular CYP enzyme.[6]
Logical Flow: CYP450 Reaction Phenotyping Strategy
Caption: Strategy for CYP450 reaction phenotyping.
Conclusion: A Data-Driven Path Forward
The in vitro stability assays outlined in this guide are indispensable tools in modern drug discovery. For a compound like 2-Phenyl-2-piperidin-1-YL-ethanol, a systematic evaluation of its stability in liver microsomes, S9 fractions, and plasma provides a robust initial assessment of its metabolic liabilities. These data, in conjunction with CYP450 reaction phenotyping, enable a data-driven approach to lead optimization, candidate selection, and the design of subsequent in vivo pharmacokinetic and DDI studies. Adherence to these scientifically sound and validated protocols is essential for making informed decisions and ultimately advancing safer and more effective medicines.
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2-Phenyl-2-piperidin-1-YL-ethanol solubility in different solvents
An In-depth Technical Guide to the Solubility Profile of 1-Phenyl-2-(piperidin-1-yl)ethan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-Phenyl-2-(piperidin-1-yl)ethan-1-ol, a key organic compound relevant to pharmaceutical research and chemical synthesis. In the absence of extensive published quantitative data, this document synthesizes information based on its fundamental physicochemical properties and the established behavior of analogous chemical structures. We present a predicted solubility profile across a range of common laboratory solvents, categorized by polarity. Critically, this guide furnishes detailed, field-proven experimental protocols for determining both thermodynamic (equilibrium) and kinetic solubility, empowering researchers to generate precise, application-specific data. The methodologies are explained with a focus on the underlying scientific principles to ensure robust and reliable results. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility characteristics for formulation, synthesis, and screening applications.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle. From the reliability of in vitro screening assays to reaction kinetics, formulation strategies, and ultimate bioavailability, a compound's ability to dissolve in a given solvent system is of paramount importance.[1][2]
This guide focuses on 1-Phenyl-2-(piperidin-1-yl)ethan-1-ol (PubChem CID: 17202), an organic molecule featuring a phenyl ring, a hydroxyl group, and a piperidine moiety.[3] This combination of functional groups results in a nuanced solubility profile that is highly dependent on the nature of the solvent and the pH of the medium. Understanding this profile is essential for any scientist working with this compound.
The objective of this document is to:
-
Analyze the structural and chemical properties of 1-Phenyl-2-(piperidin-1-yl)ethan-1-ol to predict its solubility behavior.
-
Provide a qualitative solubility map across common polar protic, polar aprotic, and nonpolar solvents.
-
Offer detailed, step-by-step protocols for the experimental determination of equilibrium and kinetic solubility, grounded in authoritative methodologies.
-
Illustrate experimental workflows using clear, logical diagrams to aid in procedural understanding.
Section 1: Physicochemical Properties and Their Impact on Solubility
The solubility of a molecule is not an arbitrary characteristic; it is a direct consequence of its structure and resulting physicochemical properties. The principle of "like dissolves like" governs this behavior, where solubility is maximized when the intermolecular forces between the solute and solvent are similar.
Table 1: Key Physicochemical Properties of 1-Phenyl-2-(piperidin-1-yl)ethan-1-ol
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO | [3] |
| Molecular Weight | 205.30 g/mol | [3] |
| Predicted XLogP3 | 1.7 | [3] |
| Structure | See Figure 1 | |
| Functional Groups | Phenyl (hydrophobic), Hydroxyl (hydrophilic), Tertiary Amine (hydrophilic, basic) |
Figure 1: Chemical Structure of 1-Phenyl-2-(piperidin-1-yl)ethan-1-ol
Structure-Solubility Relationship
The solubility of 1-Phenyl-2-(piperidin-1-yl)ethan-1-ol is a balance between its hydrophobic and hydrophilic regions.
-
Hydrophilic Contributions : The hydroxyl (-OH) group is polar and can act as both a hydrogen bond donor and acceptor. The tertiary amine within the piperidine ring is also polar and can act as a hydrogen bond acceptor. These groups promote solubility in polar solvents, especially polar protic solvents like water and alcohols.
-
Hydrophobic Contributions : The phenyl ring and the aliphatic piperidine ring backbone are nonpolar and lipophilic. These regions contribute to solubility in nonpolar organic solvents through van der Waals interactions.
The Role of XLogP3
The XLogP3 value of 1.7 is a computed logarithm of the octanol/water partition coefficient.[3] This positive value indicates that the compound has a greater affinity for the nonpolar solvent (octanol) than for water, suggesting it is moderately lipophilic. While it has polar functional groups, the overall structure leans towards limited aqueous solubility and better solubility in organic solvents.
pH-Dependent Solubility: The Impact of the Basic Amine
The tertiary amine of the piperidine ring is basic. In aqueous media, this amine can be protonated to form a cationic conjugate acid, as shown in the equilibrium below:
R₃N (less soluble) + H₂O ⇌ R₃NH⁺ (more soluble) + OH⁻
This equilibrium is highly dependent on the pH of the solution.
-
In acidic solutions (low pH) , the equilibrium shifts to the right. The formation of the charged ammonium salt dramatically increases the molecule's polarity and, consequently, its solubility in water.
-
In neutral or basic solutions (high pH) , the amine remains in its neutral, un-ionized form, which is less polar and therefore less soluble in water.
This behavior is a critical consideration for any work in aqueous buffers, such as biological assays or formulation development.
Section 2: Predicted Solubility Profile
Based on the physicochemical analysis, a qualitative solubility profile can be predicted. This serves as a practical starting point for solvent selection before undertaking quantitative measurements.
Table 2: Predicted Qualitative Solubility of 1-Phenyl-2-(piperidin-1-yl)ethan-1-ol
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water (pH 7) | Low / Sparingly Soluble | The molecule's lipophilicity (XLogP3 = 1.7) dominates over the polar groups at neutral pH. |
| Water (Acidic, e.g., pH 2) | Soluble | Protonation of the piperidine nitrogen creates a highly polar, soluble salt. | |
| Ethanol, Methanol | Soluble to Highly Soluble | The alkyl chain of the alcohol can interact with the hydrophobic parts of the molecule, while its -OH group forms strong hydrogen bonds with the solute's -OH and nitrogen. | |
| Polar Aprotic | DMSO, DMF | Highly Soluble | These solvents are strong hydrogen bond acceptors and have favorable dipole-dipole interactions with the solute. |
| Acetonitrile, Acetone | Soluble | Good dipole-dipole interactions are expected, leading to favorable solvation. | |
| Nonpolar | Toluene, Dichloromethane | Soluble | The phenyl group of the solute interacts favorably with aromatic and chlorinated solvents. |
| Hexane, Heptane | Sparingly Soluble / Insoluble | The significant polarity from the hydroxyl and amine groups prevents effective solvation by purely aliphatic, nonpolar solvents. |
Section 3: Experimental Determination of Solubility
While predictions are useful, precise quantitative data must be determined experimentally. The two most common approaches in drug discovery and development are the determination of thermodynamic and kinetic solubility.[4]
-
Thermodynamic (Equilibrium) Solubility : This is the true saturation concentration of a compound in a solvent at equilibrium with an excess of the solid material. It is the most reliable and definitive measure, often determined using the shake-flask method.[5][6]
-
Kinetic Solubility : This measures the concentration at which a compound precipitates when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[1][2] It is a high-throughput method used in early discovery to flag potential solubility issues but can often overestimate the true equilibrium solubility due to the formation of supersaturated solutions.[5]
Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for solubility measurement due to its reliability.[4][5] The core principle is to allow a suspension of the compound to reach equilibrium, after which the saturated solution is analyzed.
Causality Behind the Protocol: This method is designed to measure the true thermodynamic equilibrium between the undissolved solid and the dissolved solute. By ensuring an excess of solid is always present and allowing sufficient time for equilibration, the measurement reflects the maximum concentration the solvent can hold under specific conditions (e.g., temperature, pH).[7][8]
Step-by-Step Methodology:
-
Preparation : Add an excess amount of solid 1-Phenyl-2-(piperidin-1-yl)ethan-1-ol to a glass vial. An amount sufficient to be visible as a solid residue at the end of the experiment is required to ensure saturation.[7]
-
Solvent Addition : Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent or buffer into the vial.
-
Equilibration : Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C). Agitate the suspension for a period sufficient to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[7][9] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a stable plateau.[6]
-
Phase Separation : After equilibration, remove the vial and allow it to stand at the same constant temperature to let the undissolved solid settle. Centrifugation at the same temperature is the preferred method to cleanly separate the solid from the saturated supernatant. Filtration can also be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.
-
Sample Preparation : Carefully remove an aliquot of the clear supernatant. Dilute this aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.
-
Quantification : Analyze the concentration of the diluted sample using a validated, specific analytical method, such as HPLC-UV or LC-MS.[8][10]
-
Calculation : Calculate the original solubility in the solvent, accounting for the dilution factor used. The experiment should be performed in triplicate to ensure reproducibility.[11]
Caption: Workflow for the Shake-Flask Equilibrium Solubility method.
Protocol: Kinetic Solubility Assay
This high-throughput screening (HTS) method is valuable for early-stage drug discovery when compound availability is limited.[1][2]
Causality Behind the Protocol: This assay mimics the conditions of many biological screens where a compound stored in DMSO is diluted into an aqueous buffer. It measures the tendency of a compound to precipitate under these non-equilibrium conditions, providing a rapid assessment of its suitability for such assays.[2]
Step-by-Step Methodology:
-
Stock Solution : Prepare a high-concentration stock solution of 1-Phenyl-2-(piperidin-1-yl)ethan-1-ol in 100% DMSO (e.g., 10 or 20 mM).
-
Dilution : In a multi-well plate (e.g., 96-well), add the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Compound Addition : Add a small volume of the DMSO stock solution to the buffer to achieve the final desired concentration (e.g., add 2 µL of 10 mM stock to 198 µL of buffer for a final concentration of 100 µM). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize co-solvent effects.
-
Incubation : Cover the plate and shake at a controlled temperature for a short period (e.g., 1-2 hours).[2]
-
Precipitate Removal : Separate any precipitate that has formed. This is typically done by filtering the plate through a filter plate with appropriate membrane material.
-
Quantification : Analyze the concentration of the compound remaining in the filtrate, usually by HPLC-UV or LC-MS/MS, and compare it to a set of standards prepared in the same buffer/DMSO mixture.
Caption: Workflow for a typical Kinetic Solubility Assay.
Conclusion
The solubility of 1-Phenyl-2-(piperidin-1-yl)ethan-1-ol is governed by a delicate interplay between its hydrophilic hydroxyl and amine groups and its hydrophobic phenyl and piperidine rings. Its profile is characterized by high solubility in polar organic solvents like alcohols and DMSO, moderate solubility in less polar organic solvents, and low, pH-dependent solubility in aqueous media. At acidic pH, its aqueous solubility is expected to increase significantly due to the protonation of the basic piperidine nitrogen.
While these predictions provide a valuable framework, this guide emphasizes the necessity of empirical measurement. The detailed protocols for the gold-standard shake-flask method and the high-throughput kinetic assay provide researchers with the tools to generate the precise, reliable data required for informed decision-making in drug development and chemical research.
References
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Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. [Link]
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Xiong, J., Zhang, T., Xu, M., & Jin, S. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 2019, 54(16): 1349-1354. [Link]
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Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen, 2012. [Link]
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2-Phenyl-2-piperidin-1-YL-ethanol spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Phenyl-2-piperidin-1-yl-ethanol
Authored by a Senior Application Scientist
Introduction: The Analytical Imperative for a Versatile Scaffold
In the landscape of medicinal chemistry and drug development, the N-substituted amino alcohol scaffold is a recurring motif of significant interest. Within this class, 2-Phenyl-2-piperidin-1-yl-ethanol represents a fundamental structure, combining a chiral benzylic alcohol center with a piperidine ring—a privileged structure in pharmacology. Its analogs have been explored for a variety of biological activities, making the unambiguous confirmation of its structure and purity a critical step in any research and development pipeline.
This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the comprehensive characterization of 2-Phenyl-2-piperidin-1-yl-ethanol: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers, ensuring scientific integrity and providing the foundational data necessary for advancing chemical and pharmaceutical development. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout, reflecting field-proven insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of organic compounds in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework and understand the chemical environment of each atom.[2][3]
The Causality Behind NMR Experimentation
The initial step in structural characterization is always a one-dimensional proton (¹H) NMR experiment.[1] This provides four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting).[4] Following this, a carbon (¹³C) NMR spectrum is acquired to determine the number of unique carbon environments and their nature (aliphatic, aromatic, etc.).[5] For a molecule of this complexity, further 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton-proton and proton-carbon correlations, respectively.[1][3]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-Phenyl-2-piperidin-1-yl-ethanol sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the compound without contributing interfering signals in the regions of interest.
-
Standard Addition: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to maximize magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[5]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.[2]
NMR Workflow Diagram
Caption: Workflow for NMR Spectroscopic Analysis.
Data Summary and Interpretation
The definitive NMR data for 2-Phenyl-2-piperidin-1-yl-ethanol has been reported in the literature.[6] The following tables summarize the expected chemical shifts based on this and analysis of similar structures.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.40 - 7.25 | m | 5H | Ar-H | Phenyl group protons, typically found in this region. |
| ~4.80 | dd | 1H | Ph-CH -OH | Methine proton adjacent to the phenyl group and hydroxyl group; deshielded. |
| ~3.50 | br s | 1H | -OH | Hydroxyl proton; chemical shift is variable and peak is often broad. |
| ~2.80 - 2.40 | m | 4H | -CH ₂-N-CH ₂- (Piperidine α) | Protons on carbons adjacent to the nitrogen are deshielded. |
| ~2.70 | m | 2H | -N-CH ₂-CH(OH) | Methylene protons adjacent to nitrogen and the chiral center. |
| ~1.70 - 1.40 | m | 6H | Piperidine β, γ | Remaining piperidine ring protons. |
Multiplicity Key: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br = broad.
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~142.0 | Ar-C (Quaternary) | Phenyl carbon attached to the ethanol chain. |
| ~128.5 | Ar-C H | Phenyl carbons (ortho, meta). |
| ~127.0 | Ar-C H | Phenyl carbon (para). |
| ~75.0 | Ph-C H-OH | Carbon bearing the hydroxyl and phenyl groups; deshielded by oxygen. |
| ~65.0 | -N-C H₂-CH(OH) | Methylene carbon adjacent to the chiral center. |
| ~55.0 | -C H₂-N-C H₂- (Piperidine α) | Carbons adjacent to the nitrogen atom. |
| ~26.0 | Piperidine β | Piperidine ring carbon. |
| ~24.5 | Piperidine γ | Piperidine ring carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, providing a characteristic "fingerprint" of the molecule.
The Causality Behind IR Experimentation
The purpose of running an IR spectrum is to quickly confirm the presence of key functional groups. For 2-Phenyl-2-piperidin-1-yl-ethanol, we are looking for definitive evidence of the hydroxyl (-OH) group, aliphatic C-H bonds (piperidine), aromatic C-H bonds (phenyl), the C-O single bond of the alcohol, and the C-N bond of the amine. Attenuated Total Reflectance (ATR) is often the preferred modern technique as it requires minimal sample preparation and is non-destructive.
Experimental Protocol: ATR-IR Analysis
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal to be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the 2-Phenyl-2-piperidin-1-yl-ethanol sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
IR Workflow Diagram
Caption: Workflow for ATR-IR Spectroscopic Analysis.
Data Summary and Interpretation
The IR spectrum provides a clear fingerprint of the molecule's functional groups.
Table 3: Characteristic IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Assignment |
|---|---|---|---|
| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol hydroxyl group (H-bonded).[8][9] |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H (phenyl group).[9][10] |
| 3000 - 2850 | Strong | C-H Stretch | Aliphatic C-H (piperidine and ethanol chain).[10] |
| 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic ring skeletal vibrations.[10] |
| 1300 - 1000 | Strong | C-O Stretch | Alcohol C-O single bond.[11] |
| 1350 - 1000 | Medium-Strong | C-N Stretch | Tertiary amine C-N bond.[10] |
The most diagnostic peak is the broad absorption centered around 3350 cm⁻¹, which is unambiguous evidence for the alcohol's -OH group. The presence of peaks both above and below 3000 cm⁻¹ confirms the existence of both aromatic and aliphatic C-H bonds, respectively.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.[12]
The Causality Behind MS Experimentation
For a compound like 2-Phenyl-2-piperidin-1-yl-ethanol, Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern, acting as a molecular fingerprint. The primary goals are to confirm the molecular weight via the molecular ion peak (M⁺) and to analyze the fragmentation pathways. These pathways are governed by the stability of the resulting carbocations and radicals, offering powerful clues to the molecule's structure.[13] The presence of a nitrogen atom is a key consideration, as the "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12][13]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC separates the sample from the solvent and any potential impurities before introduction to the mass spectrometer.
-
Ionization: As the compound elutes from the GC column, it enters the ion source (e.g., an EI source), where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
MS Workflow Diagram
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Methodological & Application
Application Notes and Protocols for the Characterization of 2-Phenyl-2-piperidin-1-YL-ethanol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Framework for Investigating Novel Chemical Entities
The compound 2-Phenyl-2-piperidin-1-YL-ethanol is a small molecule with structural motifs—a phenyl group, a hydroxyl group, and a piperidine ring—that are present in numerous biologically active compounds. However, a review of the current scientific literature indicates that this specific molecule is not extensively characterized. This document, therefore, serves as a comprehensive guide for the initial in vitro characterization of this and other novel or understudied chemical entities.
As a senior application scientist, the goal is not to simply provide a rigid protocol but to present a logical, adaptable framework for investigation. This guide explains the causality behind each experimental choice, ensuring that the data generated is robust, reproducible, and provides a solid foundation for further research. The protocols described herein are designed as self-validating systems, incorporating necessary controls to ensure scientific integrity.
Part 1: Pre-Experimental Characterization of the Compound
Before any cell-based work can commence, a thorough characterization of the compound itself is paramount. This ensures that the observed biological effects are due to the compound of interest and not to impurities or issues with its formulation.
Purity and Identity Assessment
The integrity of any biological data hinges on the purity of the test compound. It is crucial to verify the identity and purity of 2-Phenyl-2-piperidin-1-YL-ethanol upon receipt.
-
Rationale: Impurities can have their own biological activities, leading to confounding results. Verification of the chemical structure ensures you are studying the correct molecule.
-
Recommended Methods:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.[1][2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. Quantitative 1H NMR (qHNMR) can also serve as a powerful method for purity assessment.[4]
-
Solubility Determination
A compound's solubility dictates how it can be prepared for cell culture experiments and influences its bioavailability in in vitro systems. Low aqueous solubility is a common challenge in drug discovery.[5]
-
Rationale: Undissolved compound can lead to inaccurate dosing and may cause physical stress to cells. The solvent used (e.g., DMSO) can also impact cell health, so its final concentration must be carefully controlled.[6]
-
Protocol: Kinetic Solubility Assessment in DMSO and Culture Medium
-
Prepare a high-concentration stock solution of 2-Phenyl-2-piperidin-1-YL-ethanol in 100% dimethyl sulfoxide (DMSO), for example, 10 mM.[6] Gentle warming (37°C) or sonication can aid dissolution.[6]
-
Perform serial dilutions of the DMSO stock into phosphate-buffered saline (PBS) or your complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 200 µM).[5] The final DMSO concentration should be kept constant and ideally below 0.5%.[6]
-
Incubate the solutions for a set period (e.g., 1-2 hours) at 37°C.
-
Assess for precipitation visually or using a nephelometer or a plate reader to detect light scattering.[7] This provides a kinetic solubility limit, which is often sufficient for initial screening.[5] For more rigorous thermodynamic solubility, a shake-flask method can be adapted.[8][9]
-
Table 1: Example Solubility and Purity Data Summary
| Parameter | Method | Result | Interpretation |
| Purity | HPLC | >98% | Suitable for cell-based assays. |
| Identity | LC-MS | Confirmed (m/z) | The compound is the correct molecule. |
| Solubility | Nephelometry | >100 µM in medium with 0.5% DMSO | Soluble at concentrations needed for initial cytotoxicity screening. |
Part 2: Foundational Cell-Based Assays: Determining Cytotoxicity
The first step in understanding the biological effect of a novel compound is to determine its impact on cell viability and proliferation. This is typically achieved by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).[10]
Experimental Workflow for Cytotoxicity Profiling
The following diagram illustrates a standard workflow for assessing the cytotoxicity of a novel compound.
Caption: Workflow for determining compound cytotoxicity.
Protocol: Cell Viability Assessment using a Resazurin-Based Assay
The resazurin (also known as AlamarBlue) assay is a preferred method for assessing cell viability due to its sensitivity, simplicity, and non-destructive nature.[11][12] It measures the metabolic activity of living cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[13][14]
Materials:
-
Cell line of choice (e.g., HeLa, A549, or a cell line relevant to your research)
-
Complete culture medium
-
96-well, opaque-walled tissue culture plates
-
2-Phenyl-2-piperidin-1-YL-ethanol
-
Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, stored at 4°C, protected from light)[15]
-
Microplate fluorometer (Excitation: 530-570 nm, Emission: 590-620 nm)[13]
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).[16][17] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working concentration series of the compound in complete culture medium from your DMSO stocks. For example, if your final desired concentrations range from 0.1 µM to 100 µM, your 2X series will be 0.2 µM to 200 µM. Ensure the DMSO concentration in each working solution is the same.
-
Cell Treatment: Carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
Controls:
-
Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the highest compound concentration wells. This represents 100% viability.
-
No-Cell Control: Include wells with medium only (no cells) to determine background fluorescence.[15]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay:
-
Data Analysis:
-
Subtract the average background fluorescence from all measurements.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response, variable slope) to fit the curve and determine the IC50 value.[10][18][19][20]
-
Part 3: Investigating the Mechanism of Action - A Hypothetical Approach
Once the cytotoxic potential of 2-Phenyl-2-piperidin-1-YL-ethanol is established, the next logical step is to investigate its mechanism of action. The structure of the compound, containing a phenyl and a piperidine group, is reminiscent of molecules that interact with the central nervous system, such as certain stimulants and reuptake inhibitors. A plausible, yet hypothetical, target could be monoamine transporters like the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).
Hypothetical Signaling Pathway and Experimental Approach
This diagram outlines a hypothetical mechanism where the compound inhibits the dopamine transporter, leading to increased synaptic dopamine and subsequent downstream signaling that could impact cell viability or function.
Caption: Hypothetical inhibition of the dopamine transporter.
Protocol: Neurotransmitter Uptake Assay
To test this hypothesis, a neurotransmitter uptake assay using a cell line engineered to express a specific transporter (e.g., HEK293 cells expressing human DAT) is a standard approach.
Principle: This assay measures the ability of the compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the target transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
[³H]-Dopamine (or a fluorescent dopamine analog).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter and scintillation fluid (for radiolabeled assays).
-
Known DAT inhibitor as a positive control (e.g., GBR-12909).
Procedure:
-
Cell Plating: Plate hDAT-expressing HEK293 cells in a 96-well plate and allow them to grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various concentrations of 2-Phenyl-2-piperidin-1-YL-ethanol or the positive control for 10-20 minutes at room temperature.
-
Uptake Initiation: Add [³H]-Dopamine to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Lysis and Measurement: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Determine non-specific uptake from wells treated with a high concentration of the positive control.
-
Subtract non-specific uptake from all other values.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the results and calculate the IC50 for uptake inhibition, similar to the cytotoxicity analysis.
-
Conclusion
The framework presented provides a robust starting point for the systematic characterization of 2-Phenyl-2-piperidin-1-YL-ethanol or any novel small molecule in a cell culture context. By first ensuring compound integrity and solubility, then establishing a foundational cytotoxicity profile, and finally pursuing hypothesis-driven mechanistic studies, researchers can generate high-quality, reliable data. This structured approach is essential for advancing our understanding of new chemical entities and their potential applications in drug development and scientific research.
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- 16. bitesizebio.com [bitesizebio.com]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Investigating 2-Phenyl-2-(piperidin-1-yl)ethanol in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive guide for the investigation of 2-Phenyl-2-(piperidin-1-yl)ethanol and its potential therapeutic applications in neurological disorders. While direct research on this specific molecule is nascent, its structural similarity to compounds with known neurological activity, such as methylphenidate and pipradrol, suggests it may modulate key neurotransmitter systems. This guide offers a foundational framework for its synthesis, characterization, and evaluation in preclinical models, grounded in established principles of medicinal chemistry and neuropharmacology. We will explore its potential mechanisms of action, provide detailed protocols for in vitro and in vivo assessment, and offer insights into data interpretation.
Introduction and Rationale
2-Phenyl-2-(piperidin-1-yl)ethanol belongs to the class of piperidine-containing compounds, a scaffold present in numerous centrally active agents. Its core structure, featuring a phenyl and a piperidinyl group attached to the same carbon, is reminiscent of psychostimulants and other modulators of monoamine neurotransmitter systems. The structural relationship to methylphenidate, a well-known dopamine and norepinephrine reuptake inhibitor, provides a strong rationale for investigating its potential effects on these pathways, which are implicated in a range of neurological and psychiatric conditions, including ADHD, depression, and narcolepsy.
The primary hypothesis for the activity of 2-Phenyl-2-(piperidin-1-yl)ethanol centers on its potential to act as a monoamine reuptake inhibitor. By blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT), this compound could elevate synaptic concentrations of these key neurotransmitters, thereby modulating neuronal signaling.
Potential Mechanism of Action: Monoamine Reuptake Inhibition
The proposed mechanism of action for 2-Phenyl-2-(piperidin-1-yl)ethanol is its interaction with monoamine transporters. These transmembrane proteins are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neurotransmitter signaling. Inhibition of these transporters leads to an increased duration and magnitude of neurotransmitter action in the synapse.
Figure 1: Proposed mechanism of action for 2-Phenyl-2-(piperidin-1-yl)ethanol.
Synthesis and Characterization
The synthesis of 2-Phenyl-2-(piperidin-1-yl)ethanol can be achieved through a multi-step process. A common route involves the reaction of a suitable precursor with piperidine.
Synthesis Protocol
A plausible synthetic route involves the following steps:
-
Step 1: Synthesis of 2-bromo-1-phenylethan-1-one. This can be achieved by the bromination of acetophenone.
-
Step 2: Reaction with piperidine. 2-bromo-1-phenylethan-1-one is then reacted with piperidine to yield 1-phenyl-2-(piperidin-1-yl)ethan-1-one.
-
Step 3: Reduction of the ketone. The ketone is then reduced to the corresponding alcohol, 2-Phenyl-2-(piperidin-1-yl)ethanol, using a reducing agent such as sodium borohydride.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
| Technique | Purpose |
| NMR Spectroscopy | Elucidation of the molecular structure |
| Mass Spectrometry | Determination of the molecular weight |
| HPLC | Assessment of purity |
In Vitro Experimental Protocols
Radioligand Binding Assays
These assays are essential to determine the binding affinity of 2-Phenyl-2-(piperidin-1-yl)ethanol to the monoamine transporters (DAT, NET, and SERT).
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines expressing the human recombinant transporters (e.g., HEK293 cells).
-
Binding Reaction: Incubate the membranes with a known radioligand for the specific transporter (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibition constant) value from the competition binding curves.
Synaptosomal Uptake Assays
These assays measure the functional inhibition of neurotransmitter reuptake by the compound.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine uptake).
-
Uptake Reaction: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound.
-
Termination: Stop the uptake reaction by rapid filtration and washing.
-
Quantification: Measure the radioactivity of the synaptosomes.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value.
Figure 2: In vitro experimental workflow for evaluating 2-Phenyl-2-(piperidin-1-yl)ethanol.
In Vivo Experimental Protocols
Locomotor Activity
This is a primary behavioral test to assess the stimulant effects of the compound in rodents.
Protocol:
-
Acclimation: Acclimate mice or rats to the open-field arenas.
-
Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing) for a set period using automated activity monitors.
-
Data Analysis: Analyze the dose-response effect of the compound on locomotor activity.
Microdialysis
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens).
-
Baseline Collection: Collect baseline dialysate samples.
-
Administration: Administer the test compound.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the samples for dopamine, norepinephrine, and serotonin concentrations using HPLC with electrochemical detection.
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline.
Data Interpretation and Next Steps
The in vitro and in vivo data will provide a comprehensive profile of the pharmacological activity of 2-Phenyl-2-(piperidin-1-yl)ethanol.
| Experiment | Key Metrics | Interpretation |
| Binding Assays | Ki values | Affinity of the compound for DAT, NET, and SERT. |
| Uptake Assays | IC50 values | Functional potency of the compound to inhibit neurotransmitter reuptake. |
| Locomotor Activity | Dose-response curve | Assessment of stimulant or sedative effects. |
| Microdialysis | % change from baseline | Direct evidence of the compound's ability to increase synaptic neurotransmitter levels. |
Based on these results, a decision can be made to advance the compound into more complex behavioral models of neurological disorders (e.g., forced swim test for depression, five-choice serial reaction time task for attention).
References
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 1-Phenyl-2-(piperidin-1-yl)ethanol
Abstract
This comprehensive guide details the development and validation of a high-performance liquid chromatography (HPLC) method for the quantitative analysis of 1-Phenyl-2-(piperidin-1-yl)ethanol. Recognizing the chiral nature of this molecule and its implications in pharmaceutical development, this document is presented in two distinct parts: Part 1 establishes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for assay and purity determination. Part 2 provides a foundational protocol for the chiral separation of its enantiomers. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction
1-Phenyl-2-(piperidin-1-yl)ethanol is a chiral organic compound with a molecular structure relevant to the synthesis of various pharmacologically active molecules.[4] As with many pharmaceutical compounds, the control of purity, concentration, and stereochemistry is paramount, since different enantiomers can exhibit varied pharmacological and toxicological profiles.[5][6] Therefore, the development of precise, accurate, and robust analytical methods is a critical requirement for quality control and regulatory submission.
This document provides a self-validating framework for the analysis of 1-Phenyl-2-(piperidin-1-yl)ethanol. The causality behind experimental choices is explained, linking the physicochemical properties of the analyte to the chromatographic conditions. The protocols are designed to be directly implemented and validated in a laboratory setting.
Part 1: Achiral Analysis for Assay and Purity (Stability-Indicating Method)
Principle and Method Rationale
The primary objective is to develop a method that can accurately quantify 1-Phenyl-2-(piperidin-1-yl)ethanol and separate it from potential process-related impurities and degradation products. A reversed-phase HPLC method is selected due to its wide applicability and compatibility with compounds of moderate polarity.
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic characteristics, which are well-suited for retaining the phenyl group of the analyte.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is used. Acetonitrile serves as the organic modifier to elute the analyte. The aqueous buffer controls the pH, which is critical because the analyte contains a basic piperidine nitrogen. Maintaining a consistent, slightly acidic pH (e.g., pH 3.0) ensures that the piperidine moiety is protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.
-
Detection: The presence of the phenyl group provides a strong chromophore, allowing for sensitive detection using a UV detector. A wavelength of 220 nm is selected as a starting point to capture the absorbance of the aromatic ring and potential impurities.
Experimental Protocol: Achiral HPLC Method
-
1-Phenyl-2-(piperidin-1-yl)ethanol Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Phosphoric Acid (Analytical Grade)
-
Water (HPLC Grade, e.g., Milli-Q or equivalent)
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Oven, and UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with Phosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-Phenyl-2-(piperidin-1-yl)ethanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase (70:30 A:B).
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the mobile phase as the diluent. Filter the final solution through a 0.45 µm syringe filter prior to injection.
Method Validation Protocol (per ICH Q2(R1))
The validation of this analytical method must be performed to demonstrate its suitability for the intended purpose.[3][7]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| System Suitability | Inject the working standard solution (100 µg/mL) six times. | RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Specificity | Analyze blank (diluent), placebo, and stressed samples. | The analyte peak should be free from interference from blank, placebo, and degradation products. Peak purity should pass. |
| Linearity & Range | Prepare and inject standards at five concentrations (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999.[8] |
| Accuracy | Analyze triplicate samples of a placebo spiked with the analyte at three levels (80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0% at each level.[1][9] |
| Precision | Repeatability: Analyze six independent samples at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | RSD ≤ 2.0% for both repeatability and intermediate precision.[1][2][9] |
| Limit of Quantitation (LOQ) | Determine by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope. | The LOQ should be sufficiently low to quantify impurities. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±0.1 mL/min). | System suitability parameters must be met. Peak retention and area should not significantly change. |
Forced Degradation (Stability-Indicating) Study
Forced degradation studies are essential to demonstrate the specificity of the method in the presence of degradation products.[10][11][12] A degradation of 5-20% is generally considered optimal for this purpose.[13]
| Stress Condition | Protocol |
| Acid Hydrolysis | Sample in 0.1 M HCl at 60°C for 24 hours. Neutralize before injection. |
| Base Hydrolysis | Sample in 0.1 M NaOH at 60°C for 24 hours. Neutralize before injection. |
| Oxidative Degradation | Sample in 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid sample to dry heat at 105°C for 48 hours. |
| Photolytic Degradation | Expose sample solution to UV (254 nm) and visible light as per ICH Q1B guidelines. |
Analyze all stressed samples alongside an unstressed control sample. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.
Part 2: Chiral Separation of Enantiomers
Principle and Method Rationale
Enantiomers possess identical physical properties in an achiral environment, making their separation impossible with the reversed-phase method described above.[5] To resolve the enantiomers of 1-Phenyl-2-(piperidin-1-yl)ethanol, a chiral environment is created using a Chiral Stationary Phase (CSP).
-
Stationary Phase: Polysaccharide-based CSPs, such as amylose or cellulose derivatives immobilized on a silica support, are highly versatile and effective for a broad range of chiral compounds.[6] A column like Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) is an excellent starting point.[14]
-
Mobile Phase: Chiral separations on polysaccharide CSPs are often achieved under normal-phase conditions. A mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typically used. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a critical parameter for optimizing retention and resolution. A small amount of an amine additive (e.g., diethylamine) may be required to improve the peak shape of basic analytes.
Experimental Protocol: Chiral HPLC Method
| Parameter | Proposed Starting Condition |
| HPLC System | As described in Part 1 |
| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm or equivalent amylose-based CSP |
| Mobile Phase | n-Hexane : Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
-
Mobile Phase: Carefully mix 900 mL of n-Hexane with 100 mL of Ethanol. Degas before use.
-
Sample Preparation: Dissolve the racemic sample of 1-Phenyl-2-(piperidin-1-yl)ethanol in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Method Optimization and Data Analysis
The initial conditions provided are a starting point. Optimization may be required to achieve baseline separation (Resolution > 1.5).
-
Adjust Modifier Percentage: Decrease the ethanol percentage to increase retention and potentially improve resolution. Increase it to shorten run times.
-
Try a Different Alcohol: Isopropanol often provides different selectivity compared to ethanol.
-
Resolution (Rs): Calculate the resolution between the two enantiomeric peaks to assess the separation quality. A value of Rs ≥ 1.5 indicates baseline separation.
-
Enantiomeric Excess (% ee): For non-racemic samples, calculate the enantiomeric excess using the peak areas of the two enantiomers (E1 and E2): % ee = [(Area E1 - Area E2) / (Area E1 + Area E2)] x 100
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflows for method validation and the overall analytical process.
Caption: Overall workflow for HPLC analysis and method validation.
Caption: Logical workflow for HPLC method development and validation.
Conclusion
This application note provides a dual-faceted, scientifically-grounded approach to the HPLC analysis of 1-Phenyl-2-(piperidin-1-yl)ethanol. The detailed protocols for both a stability-indicating achiral method and a foundational chiral separation method are designed to be robust, reliable, and compliant with regulatory expectations. By explaining the causality behind the chosen parameters and grounding the protocols in ICH guidelines, this document serves as a practical and authoritative guide for analytical scientists tasked with the quality control of this important pharmaceutical compound.
References
- International Conference on Harmonization. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262.
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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R Discovery. Forced Degradation Studies Research Articles. [Link]
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LCGC International. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
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BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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PubChem. 2-(2-Piperidin-1-ylphenyl)ethanol. [Link]
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PubChem. (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol. [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
-
PubChem. 1-Phenyl-2-piperidin-1-ylethanol. [Link]
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ResearchGate. Chiral Separations by High‐Performance Liquid Chromatography. [Link]
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MDPI. Recent Trends in Analytical Chiral High-Performance Liquid Chromatography. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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IAPC-OBP. Chiral separation for enantiomeric determination in the pharmaceutical industry. [Link]
-
Wiley. HPLC Methods for Recently Approved Pharmaceuticals. [Link]
-
ResearchGate. A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. [Link]
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- 14. iapc-obp.com [iapc-obp.com]
Development of 2-Phenyl-2-(piperidin-1-yl)ethanol Derivatives: A Guide to Synthesis, Characterization, and In Vitro Evaluation
<APPLICATION NOTES & PROTOCOLS
Senior Application Scientist Note: The 2-phenyl-2-(piperidin-1-yl)ethanol scaffold represents a privileged structure in medicinal chemistry. Its core components—a phenyl ring, a piperidine moiety, and an ethanolamine backbone—are features found in numerous centrally active agents, including analogs of Pipradrol and Methylphenidate.[1][2] These compounds are known to interact with monoamine transporters, making this scaffold a promising starting point for the development of novel therapeutics for neurological and psychiatric disorders.[1][3] This guide provides a comprehensive framework for the rational design, synthesis, and pharmacological evaluation of novel derivatives based on this core structure. We will detail robust synthetic protocols, analytical characterization techniques, and a tiered in vitro screening cascade designed to identify and characterize promising lead compounds.
PART 1: SYNTHETIC STRATEGIES & DERIVATIVE DESIGN
The development of a diverse chemical library is fundamental to establishing robust Structure-Activity Relationships (SAR). The synthetic strategy outlined below focuses on the efficient construction of the core scaffold followed by systematic structural modifications at key positions.
Core Scaffold Synthesis: 2-Phenyl-2-(piperidin-1-yl)ethanol
The parent compound can be reliably synthesized via the nucleophilic ring-opening of styrene oxide with piperidine. This method is efficient and provides a straightforward route to the core scaffold.
Protocol 1: Synthesis of 1-phenyl-2-(piperidin-1-yl)ethan-1-ol
-
Reaction Setup: To a solution of styrene oxide (1.0 eq) in a suitable solvent such as methanol or ethanol, add piperidine (1.2 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified using column chromatography on silica gel to yield the desired 2-phenyl-2-(piperidin-1-yl)ethanol.[4]
Strategies for Derivatization
Systematic modification of the core structure is key to exploring the chemical space and optimizing pharmacological activity. The following diagram illustrates the primary points for derivatization:
Caption: Key derivatization points on the core scaffold.
-
Aryl Ring (R1): Substitution on the phenyl ring can modulate electronic properties and steric bulk, influencing receptor affinity and selectivity. This can be achieved by using substituted styrene oxides in the initial synthesis.
-
Piperidine Ring (R2): Modifications to the piperidine ring can impact the compound's pKa and lipophilicity. N-substituted piperidine derivatives can be synthesized using reductive amination of a suitable piperidone.[5]
-
Ethanol Moiety (R3): The hydroxyl group is a key site for modification through esterification or etherification, which can alter the compound's metabolic stability and ability to form hydrogen bonds.
PART 2: PURIFICATION AND ANALYTICAL CHARACTERIZATION
Rigorous characterization is essential to confirm the identity, purity, and structure of each synthesized derivative. A combination of chromatographic and spectroscopic techniques should be employed.
Protocol 2: General Purification and Characterization
-
Purification: Crude products are purified by flash column chromatography using a gradient of ethyl acetate in hexanes or a similar solvent system.
-
Structural Confirmation:
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed by reverse-phase HPLC, with a target purity of >95%.[7]
-
Table 1: Expected Analytical Data for Novel Derivatives
| Technique | Parameter | Expected Information |
| ¹H NMR | Chemical Shift (δ) | Confirms proton environment and connectivity. |
| ¹³C NMR | Chemical Shift (δ) | Confirms carbon backbone. |
| HRMS | m/z | Confirms molecular formula. |
| HPLC | Retention Time & Peak Area | Determines purity. |
PART 3: IN VITRO PHARMACOLOGICAL EVALUATION
Given the structural similarity to known monoamine reuptake inhibitors, the primary pharmacological evaluation should focus on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3]
Primary Screening: Radioligand Binding Assays
Binding assays are the gold standard for determining a compound's affinity for a specific receptor or transporter.[9][10] These assays measure the ability of a test compound to displace a radiolabeled ligand from its binding site.[10][11]
Protocol 3: Monoamine Transporter Radioligand Binding Assay [11][12]
-
Membrane Preparation: Prepare membrane homogenates from cells stably expressing human DAT, NET, or SERT.[12]
-
Assay Conditions: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of the test compound.[13]
-
Incubation and Filtration: Incubate to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[12]
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC₅₀ values are determined. These are then converted to Ki (inhibition constant) values using the Cheng-Prusoff equation.
Secondary Screening: Neurotransmitter Uptake Inhibition Assays
Functional assays are crucial to determine whether a compound that binds to the transporter also inhibits its function.[14] Synaptosome preparations or cell lines expressing the transporters are commonly used for these studies.[14][15]
Protocol 4: Synaptosomal [³H]Dopamine Uptake Assay [16]
-
Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue (e.g., striatum for DAT).[15]
-
Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test compound or a reference inhibitor (e.g., cocaine).
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of [³H]dopamine.[13]
-
Termination and Measurement: After a short incubation period (1-5 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.[9][13] The amount of [³H]dopamine taken up by the synaptosomes is quantified by scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits dopamine uptake by 50%.
Tertiary Screening: Off-Target Liability and Metabolic Stability
Compounds showing high potency and selectivity should be further evaluated for potential off-target effects and metabolic stability.
-
Monoamine Oxidase (MAO) Inhibition: Assess inhibition of MAO-A and MAO-B, as these enzymes are involved in neurotransmitter metabolism.[17][18] Fluorometric or spectrophotometric assays are commonly used for this purpose.[19][20]
-
In Vitro Metabolic Stability: Incubate the compound with liver microsomes to assess its metabolic stability.
In Vitro Screening Cascade Diagram
Caption: Tiered screening cascade for pharmacological evaluation.
PART 4: DATA INTERPRETATION AND LEAD OPTIMIZATION
The data gathered from the in vitro screening cascade will allow for the development of a quantitative structure-activity relationship (QSAR) model.[21][22] This model will guide the next cycle of derivative design and synthesis.
Table 2: Hypothetical SAR Data for Illustrative Derivatives
| Compound | R1 (Phenyl) | R2 (Piperidine) | R3 (Ethanol) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC₅₀ (nM) |
| Parent | H | H | OH | 500 | 800 | >10000 | 750 |
| 1a | 4-Cl | H | OH | 150 | 300 | >10000 | 220 |
| 1b | 4-OCH₃ | H | OH | 600 | 950 | >10000 | 880 |
| 2a | H | N-CH₃ | OH | 450 | 700 | >10000 | 650 |
| 3a | 4-Cl | H | O-Acetyl | 180 | 350 | >10000 | 250 |
This iterative process of design, synthesis, and testing is central to modern drug discovery.
Drug Discovery Cycle Diagram
Caption: The iterative cycle of lead optimization.
By following these detailed protocols and the proposed discovery workflow, researchers can effectively explore the chemical space around the 2-phenyl-2-(piperidin-1-yl)ethanol scaffold to identify novel and potent monoamine transporter modulators for further preclinical development.
References
-
Uptake and release of neurotransmitters. PubMed. Available at: [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central (PMC). Available at: [Link]
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Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols. Available at: [Link]
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Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]
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Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In: Electrochemical Methods for Neuroscience. NCBI Bookshelf. Available at: [Link]
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MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. Available at: [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
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Pipradrol and Pipradrol Derivatives. ResearchGate. Available at: [Link]
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Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate. Available at: [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central (PMC). Available at: [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]
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Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. Available at: [Link]
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Enzyme Inhibition Assays for Monoamine Oxidase. ResearchGate. Available at: [Link]
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Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Research Square. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Characterization of Novel N,N'-Disubstituted Piperazines as σ Receptor Ligands. ACS Publications. Available at: [Link]
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Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
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Phenylpiperidines. Wikipedia. Available at: [Link]
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Synthesis and Characterization of Some New Substituted Piperidine Derivatives. ResearchGate. Available at: [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
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Radioligand Binding Assay. Creative Bioarray. Available at: [Link]
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Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. PDF. ResearchGate. Available at: [Link]
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Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
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Exploring 2-(Piperidin-1-yl)ethanol: A Versatile Chemical Compound. Medium. Available at: [Link]
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1-phenyl-2-(piperidin-2-yl)ethanol. LookChem. Available at: [Link]
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The Synthesis of Diastereomeric 2-Substituted N-α-Phenylethyl-4-piperidones. King's College London. Available at: [Link]
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1-Phenyl-2-piperidin-1-ylethanol. PubChem. Available at: [Link]
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Methylphenidate. Wikipedia. Available at: [Link]
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Investigation of the Structure-Activity Relationships of Psilocybin Analogues. ACS Publications. Available at: [Link]
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Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. Available at: [Link]
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Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. MDPI. Available at: [Link]
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One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impact Factor. Available at: [Link]
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Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. PubMed. Available at: [Link]
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Application Notes & Protocols: 2-Phenyl-2-piperidin-1-yl-ethanol as a Versatile Precursor in Organic Synthesis
Introduction: Unveiling the Synthetic Potential
2-Phenyl-2-piperidin-1-yl-ethanol is a bifunctional molecule featuring a tertiary amine within a piperidine ring, a phenyl group, and a hydroxyl group. This unique combination of functional groups makes it a valuable, yet under-explored, precursor in organic synthesis, particularly for the construction of complex nitrogen-containing heterocycles and pharmacologically relevant scaffolds. The presence of the hydroxyl group allows for classic alcohol transformations, most notably dehydration to form reactive enamines, while the piperidine and phenyl moieties provide a foundational structure for building analogs of known bioactive compounds.
This guide provides an in-depth exploration of 2-Phenyl-2-piperidin-1-yl-ethanol, detailing its synthesis, characterization, and critical applications. The protocols herein are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers in drug development and synthetic chemistry.
Physicochemical Properties and Spectroscopic Data
Understanding the fundamental properties of a precursor is critical for its effective use in synthesis. The data for the isomeric compound 1-Phenyl-2-piperidin-1-ylethanol provides a useful reference point.[1]
| Property | Value (for isomer 1-Phenyl-2-piperidin-1-ylethanol) | Source |
| Molecular Formula | C₁₃H₁₉NO | [1] |
| Molecular Weight | 205.30 g/mol | [1] |
| IUPAC Name | 1-phenyl-2-(piperidin-1-yl)ethan-1-ol | [1] |
| CAS Number | 2480-56-0 | [1] |
| XLogP3 | 1.7 | [1] |
Analytical Characterization: The identity and purity of 2-Phenyl-2-piperidin-1-yl-ethanol should be confirmed using standard analytical techniques before its use in subsequent reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. Expected ¹H NMR signals would include multiplets for the phenyl protons, distinct signals for the methine proton adjacent to the hydroxyl and phenyl groups, and a complex series of signals for the diastereotopic protons of the piperidine ring and the methylene bridge.
-
Mass Spectrometry (MS): GC-MS is a suitable technique for confirming the molecular weight and obtaining fragmentation patterns that can verify the structure.[2]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the alcohol group (around 3400 cm⁻¹) and C-H stretches for the aromatic and aliphatic portions of the molecule.
Protocol 1: Synthesis of 2-Phenyl-2-piperidin-1-yl-ethanol
The synthesis of the title compound can be efficiently achieved via the nucleophilic ring-opening of styrene oxide with piperidine. This method is direct and leverages readily available starting materials.
Caption: Workflow for the synthesis of the target precursor.
Materials and Reagents:
-
Styrene Oxide (1.0 eq)
-
Piperidine (1.2 eq)
-
Ethanol (Anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with anhydrous ethanol, add styrene oxide (1.0 eq).
-
Nucleophilic Addition: Add piperidine (1.2 eq) to the solution. The slight excess of piperidine ensures the complete consumption of the electrophilic epoxide.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-Phenyl-2-piperidin-1-yl-ethanol can be purified by flash column chromatography on silica gel or by vacuum distillation to afford the pure product.
Application I: Acid-Catalyzed Dehydration to Synthesize 1-(1-Phenylvinyl)piperidine
A primary application of 2-Phenyl-2-piperidin-1-yl-ethanol is its dehydration to form the corresponding enamine, 1-(1-phenylvinyl)piperidine. Enamines are highly versatile intermediates in organic synthesis, serving as nucleophiles in alkylation and acylation reactions. The dehydration is typically acid-catalyzed and proceeds through a carbocation intermediate, favored by the stability of the benzylic cation.[3][4]
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- 4. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for testing 2-Phenyl-2-piperidin-1-YL-ethanol efficacy
Application Note & Protocol Guide
Title: A Phased Approach for Efficacy Testing of 2-Phenyl-2-piperidin-1-YL-ethanol: From In Vitro Mechanism to In Vivo Proof-of-Concept
Introduction and Scientific Rationale
2-Phenyl-2-piperidin-1-YL-ethanol is a piperidine derivative whose structural analogs have been explored in medicinal chemistry. Its core structure, featuring a phenyl group and a piperidine ring connected by an ethanol bridge, bears a resemblance to psychostimulant compounds such as methylphenidate, which is a well-characterized norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. This structural similarity provides a strong rationale for hypothesizing that 2-Phenyl-2-piperidin-1-YL-ethanol may exhibit activity within the central nervous system (CNS), potentially by modulating monoamine neurotransmitter systems.
This guide presents a comprehensive, tiered experimental strategy designed for researchers in drug development to systematically evaluate the efficacy of this compound. The workflow begins with targeted in vitro assays to elucidate the primary mechanism of action and assess its potential for neuroprotection.[2][3] Subsequently, promising results from these initial screens would justify advancing the compound to in vivo models for a preliminary assessment of its behavioral effects and safety profile.[4][5]
The protocols herein are designed to be self-validating, incorporating necessary controls and explaining the scientific causality behind each step. This ensures that the generated data is robust, reproducible, and provides a solid foundation for further preclinical development in accordance with Good Laboratory Practice (GLP) principles.[6][7]
Overall Experimental Workflow
Caption: High-level experimental workflow for efficacy testing.
Phase 1: In Vitro Efficacy and Mechanistic Assessment
The initial phase focuses on cell-based assays to test the primary hypothesis—that the compound functions as an NDRI—and to evaluate its potential therapeutic effects in models of neuronal damage and inflammation.[8][9]
Postulated Mechanism of Action: NDRI Activity
As an NDRI, the compound would block the dopamine transporter (DAT) and norepinephrine transporter (NET) on the presynaptic membrane. This action inhibits the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors and enhancing neurotransmission.
Caption: Hypothesized NDRI mechanism of action at the synapse.
Protocol 1: Neurotransmitter Transporter Uptake Assay
This protocol directly measures the compound's ability to inhibit the uptake of radiolabeled dopamine and norepinephrine into cells expressing the respective transporters.
-
Objective: To quantify the inhibitory potency (IC50) of the test compound on DAT and NET.
-
Rationale: This is the primary functional assay to confirm or refute the hypothesized NDRI mechanism. A low IC50 value indicates high potency.
-
Materials:
-
HEK293 cells stably transfected with human DAT (hDAT) or human NET (hNET).
-
[³H]Dopamine and [³H]Norepinephrine.
-
Assay Buffer (e.g., Krebs-Ringer-HEPES).
-
Positive Controls: GBR-12909 (for DAT), Desipramine (for NET).
-
Test Compound: 2-Phenyl-2-piperidin-1-YL-ethanol, dissolved in a suitable vehicle (e.g., DMSO).
-
96-well microplates, scintillation counter, and vials.
-
-
Step-by-Step Methodology:
-
Cell Plating: Seed hDAT- or hNET-expressing HEK293 cells into 96-well plates and culture until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound and positive controls in assay buffer. Include a vehicle-only control.
-
Pre-incubation: Aspirate the culture medium from the cells and wash gently with assay buffer. Add the compound dilutions to the wells and pre-incubate for 15-20 minutes at 37°C.
-
Initiate Uptake: Add [³H]Dopamine or [³H]Norepinephrine to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate Uptake: Rapidly terminate the assay by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
-
| Parameter | Test Compound | Positive Control (GBR-12909) |
| DAT IC50 (nM) | Calculated Value | Expected: < 10 nM |
| NET IC50 (nM) | Calculated Value | N/A |
| Selectivity (NET/DAT) | Calculated Ratio | N/A |
Table 1: Example data summary for transporter uptake assays.
Protocol 2: Neuroprotective Efficacy Against Induced Neurotoxicity
This protocol assesses whether the compound can protect neuronal cells from a specific toxin, modeling disease-relevant pathology such as the dopaminergic cell loss seen in Parkinson's disease.[8]
-
Objective: To determine if the test compound confers protection to neuronal cells against a neurotoxin.
-
Rationale: Beyond simple neurotransmitter modulation, effective CNS drugs often exhibit neuroprotective properties. This assay provides an early indication of such potential. The human neuroblastoma cell line SH-SY5Y is a common model for studying neurotoxicity.[2]
-
Materials:
-
SH-SY5Y cells.
-
Culture Medium (e.g., DMEM/F12 with FBS).
-
Neurotoxin: 6-hydroxydopamine (6-OHDA) to model oxidative stress in dopaminergic neurons.
-
Test Compound.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Buffer (e.g., DMSO or acidified isopropanol).
-
96-well plates, plate reader.
-
-
Step-by-Step Methodology:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours. Include a "vehicle-only" control group and a "toxin-only" control group.
-
Toxin Exposure: Introduce the neurotoxin (6-OHDA) to all wells except the "untreated control" group. Incubate for 24 hours.
-
Viability Assessment (MTT Assay):
-
Remove the medium containing the compound and toxin.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the "untreated control" group (representing 100% viability).
-
Calculate the percent viability for each treatment group.
-
Plot cell viability against compound concentration to determine the effective concentration (EC50) for neuroprotection.
-
-
| Treatment Group | Compound Conc. (µM) | Toxin (6-OHDA) | Mean Absorbance (570nm) | % Cell Viability |
| Untreated Control | 0 | No | Value | 100% |
| Toxin Only | 0 | Yes | Value | e.g., ~50% |
| Test Compound | 0.1 | Yes | Value | Calculated |
| Test Compound | 1.0 | Yes | Value | Calculated |
| Test Compound | 10.0 | Yes | Value | Calculated |
Table 2: Example data layout for the neuroprotection assay.
Phase 2: In Vivo Proof-of-Concept
Following successful in vitro validation, the compound should be advanced to a rodent model to assess its physiological and behavioral effects. All procedures must adhere to institutional and national guidelines for animal welfare.
Protocol 3: Open Field Test for Locomotor Activity
This is a standard behavioral test to assess general activity levels, exploration, and anxiety-like behavior in rodents.
-
Objective: To determine the effect of the test compound on spontaneous locomotor activity.
-
Rationale: As a hypothesized CNS stimulant, the compound is expected to increase locomotor activity. This test provides a rapid and robust in vivo confirmation of CNS penetration and engagement.[4]
-
Materials:
-
Adult Wistar rats or C57BL/6 mice.
-
Open field arena (e.g., 40x40 cm) equipped with an automated tracking system (infrared beams or video).
-
Test Compound formulated in a suitable vehicle for administration (e.g., saline for IP injection).
-
Positive Control: Amphetamine or Methylphenidate.
-
-
Step-by-Step Methodology:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Administration: Administer the test compound, positive control, or vehicle via the chosen route (e.g., intraperitoneal, oral gavage). Use at least three dose levels for the test compound, determined from acute toxicity studies.
-
Test Period: After a pre-determined time post-injection (e.g., 30 minutes), place each animal individually into the center of the open field arena.
-
Data Recording: Record activity for 30-60 minutes using the automated tracking system. Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing counts (vertical activity).
-
-
Data Analysis:
-
Compare the mean values for each parameter across the different treatment groups.
-
Use an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between the vehicle control and treatment groups.
-
-
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) |
| Vehicle Control | 0 | Mean ± SEM | Mean ± SEM |
| Test Compound | Low | Mean ± SEM | Mean ± SEM |
| Test Compound | Mid | Mean ± SEM | Mean ± SEM |
| Test Compound | High | Mean ± SEM | Mean ± SEM |
| Positive Control | Dose | Mean ± SEM | Mean ± SEM |
Table 3: Example data summary for the open field test.
Conclusion
This application note outlines a rigorous, phased methodology for evaluating the efficacy of 2-Phenyl-2-piperidin-1-YL-ethanol. By starting with targeted in vitro assays to confirm its mechanism of action and screen for therapeutic potential, researchers can make a data-driven decision before committing to more complex and resource-intensive in vivo studies. This structured approach, grounded in established preclinical research strategies, ensures the generation of high-quality, interpretable data essential for advancing a novel compound through the drug discovery pipeline.[10][11]
References
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InnoSer. (n.d.). In vitro neurology assays. Retrieved from InnoSer website. [Link]
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InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from InnoSer blog. [Link]
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Pharmaron. (n.d.). in vitro Neurology Assay Services for Drug Discovery. Retrieved from Pharmaron website. [Link]
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Gacsályi, I., et al. (n.d.). Screening for Cerebroprotective Agents Using an in Vivo Model of Cerebral Reversible Depolarization in Awake Rats. PubMed. [Link]
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NeuroProof. (n.d.). In vitro Disease Models for Screening Services. Retrieved from NeuroProof website. [Link]
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Shulga, O. M., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. [Link]
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Axion BioSystems. (n.d.). Neurological Disease Assays In Vitro. Retrieved from Axion BioSystems website. [Link]
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Shulga, O. M., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]
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Moccia, F., et al. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]
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Social Science Research Institute, Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from Duke University website. [Link]
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AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from AMSbiopharma website. [Link]
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U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from FDA website. [Link]
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Application Notes and Protocols for the In Vivo Administration of 2-Phenyl-2-piperidin-1-YL-ethanol in Animal Models
Abstract
These application notes provide a comprehensive guide for the in vivo administration of the novel compound 2-Phenyl-2-piperidin-1-YL-ethanol to animal models for preclinical research. While specific pharmacological data for this compound is not extensively available, this document synthesizes established methodologies for the preclinical evaluation of structurally related small molecules, including piperidine and phenylethanolamine derivatives.[1][2][3][4][5] This guide covers critical aspects of study design, including physicochemical characterization, vehicle selection, dose formulation, and administration routes, alongside robust protocols for ethical and effective execution of animal studies. The causality behind experimental choices is emphasized to ensure scientific integrity and the generation of reliable, reproducible data for researchers in pharmacology and drug development.
Introduction and Preclinical Rationale
2-Phenyl-2-piperidin-1-YL-ethanol is a small molecule featuring a piperidine ring and a phenylethanolamine backbone.[6] The piperidine moiety is a common scaffold in numerous FDA-approved drugs and is known for its diverse pharmacological activities.[4] Similarly, the phenylethanolamine structure is characteristic of compounds that interact with monoamine neurotransmitter systems.[2][5][7] The combination of these structural features suggests that 2-Phenyl-2-piperidin-1-YL-ethanol may exhibit activity in the central nervous system or other biological systems.
The primary objective of early-phase preclinical in vivo studies is to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a novel compound, assess its safety, and establish a preliminary dose-response relationship.[8] This process is iterative and crucial for making informed decisions about the potential of a new chemical entity (NCE) for further development.[9][10]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Phenyl-2-piperidin-1-YL-ethanol is the foundation for successful in vivo studies. Key parameters include solubility, lipophilicity (LogP), and pKa.
| Property | Value/Information | Source |
| Molecular Formula | C13H19NO | PubChem CID: 17202[6] |
| Molecular Weight | 205.30 g/mol | PubChem CID: 17202[6] |
| Physical Description | Predicted to be a solid at room temperature. | Inferred from related compounds. |
| Solubility | Data not readily available. Empirical determination is essential. | N/A |
| LogP | 1.7 (Computed) | PubChem CID: 17202[6] |
| pKa | The piperidine nitrogen is basic. The ethanol hydroxyl is weakly acidic. | General chemical principles. |
-
Rationale for Empirical Solubility and Stability Studies: The computed LogP suggests moderate lipophilicity. However, actual aqueous and organic solvent solubility must be determined experimentally. This data is critical for selecting an appropriate vehicle for administration.[11] Stability studies in the chosen vehicle at various concentrations and storage conditions are also necessary to ensure accurate dosing.[11]
Ethical Considerations in Animal Experimentation
All animal studies must be conducted in strict accordance with ethical guidelines and regulations to ensure animal welfare.[12][13][14][15] Key principles include the "Three Rs": Replacement , Reduction , and Refinement .[14][15][16]
-
Replacement: Utilizing non-animal methods whenever possible.[16]
-
Reduction: Using the minimum number of animals necessary to obtain scientifically valid results.[16]
-
Refinement: Minimizing animal pain, suffering, and distress.[13][16]
Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[15] This includes a clear justification for the use of animals, the choice of species, and the experimental procedures.[12][15]
Experimental Design and Workflow
A well-designed study is essential for generating meaningful data. The following workflow provides a logical progression for the in vivo evaluation of 2-Phenyl-2-piperidin-1-YL-ethanol.
Caption: Hypothesized biological targets based on structural motifs.
Neurological Applications
-
Hypothesis: The compound may modulate neurotransmitter systems.
-
Potential Animal Models:
-
Models of depression (e.g., forced swim test, tail suspension test).
-
Models of anxiety (e.g., elevated plus maze, open field test).
-
Models of nociception (e.g., hot plate test, von Frey test). [1]* Outcome Measures: Behavioral assessments, neurotransmitter levels in brain tissue (via microdialysis or post-mortem analysis), receptor occupancy studies.
-
Cardiovascular Applications
-
Hypothesis: The phenylethanolamine structure suggests potential cardiovascular effects. [5]* Potential Animal Models:
-
Normotensive or hypertensive rat models.
-
-
Outcome Measures: Blood pressure, heart rate (measured via telemetry or tail-cuff method), electrocardiogram (ECG).
Conclusion
The in vivo administration of 2-Phenyl-2-piperidin-1-YL-ethanol requires a systematic and rigorous approach, beginning with a thorough characterization of its physicochemical properties and culminating in well-designed animal studies. While specific data for this compound is limited, the protocols and principles outlined in these application notes, derived from established practices for structurally related molecules, provide a solid framework for its preclinical evaluation. Adherence to ethical guidelines and a focus on scientific rigor are paramount for generating reliable data to elucidate the pharmacological profile of this novel compound.
References
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- Sigma-Aldrich. 1-phenyl-2-(1-piperidinyl)ethanol properties.
- Blumberg Institute. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
- Wikipedia. Phenethylamine.
- ChemBK. 1-phenyl-2-piperidin-1-ylethanol hydrochloride.
- Wikiwand. Phenylethanolamine.
- PubMed. Phenylethanolamine N-methyltransferase kinetics: bovine versus recombinant human enzyme.
- PubChem. Phenylethanolamine.
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Application Notes and Protocols for Measuring the Binding Affinity of 2-Phenyl-2-piperidin-1-YL-ethanol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to measuring the binding affinity of 2-Phenyl-2-piperidin-1-YL-ethanol, a synthetic small molecule with potential therapeutic applications. Recognizing that the biological target of this compound is not yet established, this guide is structured in two essential parts. Part I outlines a systematic workflow for the crucial first step of target identification and validation, beginning with in silico prediction methods and followed by experimental validation strategies. Part II presents detailed, step-by-step protocols for quantifying the binding affinity of the compound to a hypothetical target class, G-Protein Coupled Receptors (GPCRs), which are frequently identified as potential targets for molecules with similar structural motifs. The protocols for radioligand binding assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are detailed with an emphasis on experimental design, data analysis, and interpretation, providing a robust framework for researchers investigating the molecular pharmacology of novel compounds.
Part I: Target Identification and Validation Workflow
The rational design of binding affinity assays necessitates the identification of a biological target. For a novel compound such as 2-Phenyl-2-piperidin-1-YL-ethanol, a multi-pronged approach starting with computational prediction and followed by experimental validation is a time- and cost-effective strategy.
In Silico Target Prediction
In silico methods leverage the principle of chemical similarity to predict potential biological targets for a small molecule. The underlying assumption is that structurally similar molecules are likely to interact with similar protein targets.
Protocol for In Silico Target Prediction:
-
Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for 2-Phenyl-2-piperidin-1-YL-ethanol is C1CCN(CC1)CC(C2=CC=CC=C2)O.[1] This canonical representation of the molecular structure is used as input for various prediction tools.
-
Utilize Target Prediction Web Servers:
-
Perform Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[5][6][7][8] Software such as PharmaGist or Discovery Studio can be used to generate a pharmacophore model from the structure of 2-Phenyl-2-piperidin-1-YL-ethanol and screen it against a database of protein structures.
-
Analyze and Prioritize Predictions: The output from these tools will be a ranked list of potential protein targets or target families. It is crucial to critically evaluate these predictions based on:
-
Prediction Score/Probability: Higher scores indicate a greater likelihood of interaction.
-
Biological Plausibility: Consider the known roles of the predicted targets in physiological and pathological processes.
-
Druggability: Assess whether the predicted targets are amenable to modulation by small molecules.
-
Hypothetical Target Identification for 2-Phenyl-2-piperidin-1-YL-ethanol:
For the purpose of this application note, we will proceed with a hypothetical scenario where in silico predictions strongly suggest that 2-Phenyl-2-piperidin-1-YL-ethanol interacts with dopamine and serotonin receptors , which are members of the G-Protein Coupled Receptor (GPCR) family. This is a plausible hypothesis given the presence of the piperidine and phenyl ethanolamine-like scaffold, which are common motifs in ligands for monoamine receptors.
Experimental Target Validation
Computational predictions must be confirmed through experimental validation. Two main approaches are employed: label-free and affinity-based methods.
-
Label-Free Methods: These techniques detect the interaction of the compound with its target in a more native state.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the fact that ligand binding can protect a target protein from proteolysis.
-
-
Affinity-Based Methods: These methods involve immobilizing a derivative of the compound to isolate its binding partners.
-
Affinity Chromatography: The compound is chemically linked to a solid support to create a column matrix. A cell lysate is passed through the column, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.
-
Biotin-Tagged Pull-Down: A biotin tag is attached to the compound, which is then incubated with a cell lysate. The compound-protein complexes are then captured using streptavidin-coated beads.
-
Part II: Protocols for Measuring Binding Affinity to GPCRs
Assuming that the target of 2-Phenyl-2-piperidin-1-YL-ethanol has been validated as a specific dopamine or serotonin receptor, the following protocols can be used to quantify its binding affinity.
Radioligand Binding Assay
This is a highly sensitive and widely used method to study ligand-receptor interactions. It involves the use of a radiolabeled ligand that is known to bind to the target receptor.
A. Saturation Binding Assay: To determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR (e.g., HEK293 cells expressing the dopamine D2 receptor).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, add increasing concentrations of the radioligand (e.g., [3H]-Spiperone for the D2 receptor) to a fixed amount of cell membrane preparation.
-
Non-Specific Binding: To a parallel set of wells, add a high concentration of a non-labeled competing ligand (e.g., Haloperidol) to determine non-specific binding.
-
Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Termination and Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
| Parameter | Description |
| Total Binding | Radioactivity measured in the absence of a competitor. |
| Non-Specific Binding | Radioactivity measured in the presence of a high concentration of a competitor. |
| Specific Binding | Total Binding - Non-Specific Binding. |
Plot specific binding as a function of the radioligand concentration. Fit the data to a one-site binding hyperbola to determine the Kd and Bmax values.
B. Competition Binding Assay: To determine the affinity (Ki) of 2-Phenyl-2-piperidin-1-YL-ethanol.
Experimental Protocol:
-
Reaction Setup: In a 96-well plate, add a fixed concentration of the radioligand (typically at its Kd value) and a fixed amount of cell membranes.
-
Competitor Addition: Add increasing concentrations of 2-Phenyl-2-piperidin-1-YL-ethanol.
-
Incubation, Termination, and Counting: Follow the same procedure as in the saturation binding assay.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the concentration of 2-Phenyl-2-piperidin-1-YL-ethanol. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.
Experimental Protocol:
-
Protein Immobilization: Immobilize the purified target GPCR onto a sensor chip (e.g., via amine coupling).
-
System Priming: Prime the SPR instrument with running buffer to establish a stable baseline.
-
Analyte Injection: Inject a series of concentrations of 2-Phenyl-2-piperidin-1-YL-ethanol over the sensor surface.
-
Association and Dissociation: Monitor the change in the SPR signal during the association (injection) and dissociation (buffer flow) phases.
-
Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
Data Analysis:
The binding data is presented as a sensorgram (response units vs. time). The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is then calculated as:
KD = koff / kon
| Parameter | Description |
| kon (on-rate) | The rate of complex formation. |
| koff (off-rate) | The rate of complex decay. |
| KD (Dissociation Constant) | The concentration of analyte at which 50% of the ligand is occupied at equilibrium. |
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the purified target GPCR in the sample cell and a solution of 2-Phenyl-2-piperidin-1-YL-ethanol in the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat released or absorbed.
-
Control Titration: Perform a control experiment by titrating the compound into the buffer alone to account for the heat of dilution.
Data Analysis:
The raw data consists of a series of heat-flow peaks for each injection. Integration of these peaks yields the amount of heat generated per injection. A binding isotherm is generated by plotting the heat change against the molar ratio of the ligand to the protein. Fitting this curve to a binding model provides the KD, n, and ΔH. The change in entropy (ΔS) can be calculated from the Gibbs free energy equation:
ΔG = -RTln(1/KD) = ΔH - TΔS
References
-
PubChem. 1-Phenyl-2-piperidin-1-ylethanol. [Link]
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]
-
Patsnap. What is pharmacophore modeling and its applications?. [Link]
-
Creative Biolabs. In Silico Target Prediction. [Link]
-
Yang, H., et al. (2020). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules, 25(18), 4208. [Link]
-
Slideshare. Pharmacophore modeling. [Link]
-
Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]
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Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. [Link]
-
SIB Swiss Institute of Bioinformatics. SwissTargetPrediction. [Link]
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- 3. 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione | C13H15NO2 | CID 10965965 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. 1-Phenyl-2-[(1-phenylethyl)amino]ethan-1-ol | C16H19NO | CID 4665183 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Phenyl-2-piperidin-1-yl-ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-2-piperidin-1-yl-ethanol. Recognizing the nuances and challenges inherent in organic synthesis, this document provides in-depth troubleshooting advice and frequently asked questions to enhance yield and purity. The methodologies and explanations herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues that can arise during the synthesis of 2-Phenyl-2-piperidin-1-yl-ethanol, particularly when utilizing the Grignard reaction, a common and effective method for this transformation.
Problem 1: Low or No Yield of the Desired Product in Grignard Reaction
Question: I am attempting to synthesize 2-Phenyl-2-piperidin-1-yl-ethanol by reacting phenylmagnesium bromide with 1-(2-oxo-2-phenylethyl)piperidinium bromide, but I am observing a very low yield. What are the potential causes and how can I rectify this?
Answer: A low yield in a Grignard reaction is a frequent challenge and can be attributed to several factors, primarily related to the highly reactive and basic nature of the Grignard reagent.[1]
Causality and Solutions:
-
Presence of Protic Solvents or Acidic Protons: Grignard reagents are potent bases and will react with any source of acidic protons, such as water, alcohols, or even the N-H of an unprotected piperidine.[2] This acid-base reaction is significantly faster than the desired nucleophilic addition to the carbonyl group, leading to the quenching of the Grignard reagent.[1]
-
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices, with THF often being preferred for its ability to stabilize the Grignard reagent.[3]
-
Starting Material Purity: Ensure your starting materials, particularly the α-amino ketone, are free from water.
-
-
-
Poor Quality or Inactive Magnesium: The surface of magnesium turnings can oxidize, forming a layer of magnesium oxide that prevents the reaction with the aryl halide to form the Grignard reagent.[4]
-
Troubleshooting Steps:
-
Activate the Magnesium: Use a crystal of iodine, which will etch the magnesium surface, exposing fresh metal. The disappearance of the iodine color is an indicator of activation.[3] Physical methods like crushing the magnesium turnings in a dry flask can also be effective.[4]
-
Use High-Quality Magnesium: Start with fresh, shiny magnesium turnings.
-
-
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted aryl halide, leading to the formation of biphenyl as a byproduct.[1] This is more prevalent at higher temperatures.
-
Mitigation: Maintain a controlled reaction temperature, often by the slow, dropwise addition of the aryl halide to the magnesium suspension.
-
-
Enolization of the Ketone: If the α-amino ketone has acidic α-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic attack at the carbonyl carbon.[1]
-
Mitigation: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the nucleophilic addition pathway.
-
-
Problem 2: Formation of a Tertiary Alcohol Byproduct
Question: My reaction is yielding a tertiary alcohol instead of the desired secondary alcohol. What is causing this over-addition?
Answer: The formation of a tertiary alcohol suggests that the initially formed ketone is reacting with a second equivalent of the Grignard reagent.[5]
Causality and Solutions:
-
Relative Reactivity: The ketone intermediate formed after the first addition of the Grignard reagent can be more reactive than the starting ester (if an ester precursor is used).[5]
-
Troubleshooting Steps:
-
Inverse Addition: Slowly add the Grignard reagent to a solution of the α-amino ketone at a low temperature. This ensures that the Grignard reagent is the limiting reagent at any given time, minimizing the chance of a second addition.
-
Use of Weinreb Amides: If synthesizing from a carboxylic acid derivative, consider converting it to a Weinreb amide (N-methoxy-N-methylamide). The intermediate formed upon Grignard addition is a stable chelate that prevents over-addition until acidic workup.[5]
-
-
Problem 3: Difficulties in Product Purification
Question: I am struggling to isolate a pure sample of 2-Phenyl-2-piperidin-1-yl-ethanol from my crude reaction mixture. What purification strategies are most effective?
Answer: The purification of amino alcohols can be challenging due to their basicity and potential for salt formation. A combination of techniques is often necessary.
Causality and Solutions:
-
Presence of Basic Impurities: The crude product may contain unreacted piperidine derivatives and other basic byproducts.
-
Troubleshooting Steps:
-
Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a dilute acidic solution (e.g., 1 M HCl) to protonate the desired amino alcohol and other basic compounds, transferring them to the aqueous layer.
-
Wash the organic layer with brine and dry it to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amino alcohol, which can then be extracted back into an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
-
Column Chromatography: Silica gel column chromatography can be effective for separating the product from less polar impurities. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the basic compound on the acidic silica gel) is often employed.[6]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield highly pure material.[7][8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Grignard reaction in this synthesis?
A1: The optimal temperature can vary. The formation of the Grignard reagent (phenylmagnesium bromide) is often initiated at room temperature and may require gentle heating to reflux in THF to ensure complete reaction.[3] However, the subsequent reaction with the α-amino ketone should be conducted at a lower temperature, typically between -78 °C and 0 °C, to minimize side reactions like enolization and over-addition.[9]
Q2: Can I use a different organometallic reagent instead of a Grignard reagent?
A2: Yes, organolithium reagents (e.g., phenyllithium) can also be used and are sometimes more reactive. However, they are also more basic and may lead to a higher incidence of side reactions if not handled carefully.[3] Organocuprates (Gilman reagents) are less reactive and may offer better selectivity in some cases, particularly in avoiding over-addition to ester precursors.[5]
Q3: Are there alternative synthetic routes to 2-Phenyl-2-piperidin-1-yl-ethanol?
A3: Absolutely. An alternative common method is the ring-opening of an epoxide, such as styrene oxide, with piperidine.[6] This reaction's regioselectivity can be influenced by the reaction conditions. Under neutral or basic conditions, the amine will typically attack the less sterically hindered carbon of the epoxide.[5] Another route involves the reduction of the corresponding α-amino ketone, 2-phenyl-1-(piperidin-1-yl)ethanone, using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[10]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic methods is essential for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule by showing the expected chemical shifts and coupling patterns for the protons and carbons in the phenyl and piperidine rings, as well as the ethanol backbone.[11]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[12]
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the alcohol (a broad peak around 3300 cm⁻¹) and C-H stretches of the aromatic and aliphatic groups.[11]
-
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for assessing the purity of the sample.[7]
Visualizing the Synthesis Workflow
A common synthetic route for 2-Phenyl-2-piperidin-1-yl-ethanol is the Grignard reaction. The workflow can be visualized as follows:
Caption: Workflow for the synthesis of 2-Phenyl-2-piperidin-1-yl-ethanol via Grignard reaction.
Key Reagent and Condition Comparison
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent and must be free of acidic protons.[3] |
| Temperature | Grignard formation: RT to reflux; Reaction with ketone: -78°C to 0°C | Controls reaction rate and minimizes side reactions.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen. |
| Purification | Acid-Base Extraction followed by Column Chromatography or Recrystallization | Effectively removes both acidic and basic impurities.[6][7] |
References
- Google Patents. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
- Google Patents. (n.d.). 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
-
LibreTexts Chemistry. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
ResearchGate. (2019). Influence of piperidine concentration on the yield of (Z). Retrieved from [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Why is this grignard synthesis incorrect? Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Phenyl-1-(piperidin-1-yl)ethanone. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
-
YouTube. (2016). Practice Problem: Grignard Reactions. Retrieved from [Link]
- Google Patents. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
-
PubChem. (n.d.). 2-(2-Piperidin-1-ylphenyl)ethanol. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-piperidineethanol compounds.
-
AZoM. (n.d.). Exploring 2-(Piperidin-1-yl)ethanol: A Versatile Chemical Compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenyl-2-piperidin-1-ylethanol. Retrieved from [Link]
-
PubChem. (n.d.). (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
- Google Patents. (n.d.). Preparation of piperidine derivatives.
-
ResearchGate. (2025). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. Retrieved from [Link]
-
ACS Publications. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for the extraction of 2-phenylethanol.
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Technical Support Center: Overcoming Solubility Challenges with 2-Phenyl-2-(piperidin-1-yl)ethanol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Phenyl-2-(piperidin-1-yl)ethanol and related piperidine-containing compounds. Our goal is to provide a comprehensive troubleshooting resource that combines fundamental chemical principles with practical, field-proven laboratory techniques.
Section 1: Understanding the Core Problem
Q1: Why is 2-Phenyl-2-(piperidin-1-yl)ethanol poorly soluble in neutral aqueous solutions?
A1: The solubility of this compound is dictated by its molecular structure, which presents a classic conflict between hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.
-
Hydrophobic Character: The primary contributor to its poor aqueous solubility is the large, nonpolar phenyl group . This aromatic ring is highly hydrophobic and resists interaction with polar water molecules.
-
Hydrophilic Character: The molecule possesses two polar functional groups: the hydroxyl (-OH) group and the tertiary amine within the piperidine ring. The hydroxyl group can participate in hydrogen bonding with water.[1] However, the most critical feature is the piperidine nitrogen.[2]
-
The Balance: In a neutral aqueous solution (pH ≈ 7), the basic piperidine nitrogen is predominantly in its neutral, uncharged "free base" form. The hydrophobicity of the phenyl group outweighs the modest hydrophilicity of the hydroxyl group and the uncharged amine, leading to poor overall water solubility.[3][4]
Section 2: Initial Troubleshooting & First-Line Solutions
This section details the most direct and common methods to improve the solubility of 2-Phenyl-2-(piperidin-1-yl)ethanol. A systematic approach, starting with the simplest techniques, is recommended.
Decision Workflow for Initial Solubility Testing
Below is a standard workflow for approaching a new compound with suspected solubility issues.
Q2: How does pH adjustment improve the solubility of this compound?
A2: Adjusting the pH is the most effective initial strategy due to the basic nature of the piperidine ring.
-
Mechanism of Action: The nitrogen atom in the piperidine ring has a lone pair of electrons, making it a weak base. In an acidic environment (pH < pKa), this nitrogen accepts a proton (H+) from the solution, forming a positively charged piperidinium cation.[2][4] This process of ionization dramatically increases the polarity of the molecule, making it significantly more soluble in water. The Henderson-Hasselbalch equation can provide a rough estimate of the ionization state at a given pH, though experimental results may vary.[5][6]
-
Types of Cyclodextrins: Beta-cyclodextrin (β-CD) is common, but its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer significantly improved solubility and safety profiles for pharmaceutical use. [7][8][9]
Comparison of Solubility Enhancement Techniques
| Technique | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Ionization of the basic piperidine nitrogen to form a soluble salt in situ. [4] | Simple, highly effective, low cost. | Not suitable for pH-sensitive assays or unbuffered systems. | Initial stock solutions, in vitro assays where pH can be controlled. |
| Co-solvents | Reduces the polarity of the aqueous solvent system. [10] | Effective for many compounds, easy to prepare. | Potential for solvent toxicity/artifacts in biological assays; risk of precipitation upon dilution. [11] | High-concentration stock solutions (e.g., in DMSO); assays tolerant to low levels of organic solvents. |
| Salt Formation | Creates a stable, solid ionic form with a higher dissolution rate. [12][13] | Significant increase in solubility and dissolution; creates a stable, solid material. | Requires chemical synthesis and characterization; not all salts have ideal properties (e.g., hygroscopicity). [14] | Developing solid dosage forms for in vivo studies; creating a stable, soluble solid for long-term storage. |
| Cyclodextrins | Encapsulation of the hydrophobic phenyl group in a host molecule. [][16] | Large increases in apparent solubility; often well-tolerated in vivo. [8] | Can be expensive; requires formulation development and characterization. | Formulations for in vivo delivery; solubilizing compounds for assays where other excipients are not suitable. |
Section 4: Key Experimental Protocols
Protocol 1: Systematic Solubility Assessment
This protocol uses a miniaturized shake-flask method to determine solubility in various media. [17][18]
-
Preparation: Dispense a small, known amount of excess solid compound (e.g., 1-2 mg) into separate microcentrifuge tubes. Ensure enough solid is present that some will remain undissolved at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 500 µL) of the desired test solvent (e.g., pH 7.4 PBS, pH 4.0 Citrate Buffer, 1% DMSO in PBS) to each tube.
-
Equilibration: Seal the tubes and place them on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.
-
Sampling & Analysis: Carefully remove a known volume of the clear supernatant. Dilute the supernatant into a suitable solvent for analysis by a calibrated method (e.g., HPLC-UV, LC-MS) to determine the concentration. This concentration is the equilibrium solubility. [19] Protocol 2: Preparing a Stock Solution and Avoiding Precipitation
This protocol describes the best practice for preparing a working solution from a DMSO stock to minimize precipitation.
-
High-Concentration Stock: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) by dissolving the compound in 100% DMSO. Gentle warming or sonication can assist dissolution. [20]Store this stock in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles. [20]2. Intermediate Dilution (Optional but Recommended): If making a large dilution, first create an intermediate stock in a solution containing a higher percentage of co-solvent (e.g., dilute the 10 mM DMSO stock to 1 mM in a 10% DMSO/buffer solution).
-
Final Working Solution: To prepare the final working solution, add the stock solution dropwise to the pre-warmed (if applicable) aqueous buffer while vortexing or stirring vigorously. Never add the aqueous buffer to the concentrated DMSO stock, as this will almost certainly cause immediate precipitation.
Section 5: Frequently Asked Questions (FAQs)
Q: I dissolved my compound in DMSO, but it crashed out when I added it to my cell culture medium. What happened? A: This is a classic problem of a compound exceeding its solubility limit in the final aqueous medium. The compound is highly soluble in DMSO but poorly soluble in the >99% aqueous environment of your medium. To fix this, either decrease the final concentration of your compound or use one of the advanced strategies (like pH adjustment if your cells tolerate it, or formulating with a cyclodextrin) to increase its aqueous solubility. [2] Q: Can I just heat the solution to get more compound to dissolve? A: Gentle heating can help increase the rate of dissolution, but it can also lead to the formation of a supersaturated solution that may precipitate upon cooling. [20]Furthermore, excessive heat can cause chemical degradation of your compound. Use heat cautiously and always check for stability.
Q: My compound is the hydrochloride salt, but it's still not dissolving well in water. Why? A: While hydrochloride salts are generally more soluble than the free base, their solubility is not infinite. It is possible you are simply exceeding its solubility limit. Additionally, if you dissolve the HCl salt in a buffer containing a high concentration of chloride ions (a "common ion"), it can actually suppress the dissolution of the salt. [12][13] Q: How do I know if my compound is degrading during my solubilization attempts? A: The best way is through analytical chemistry. Use HPLC or LC-MS to check the purity of your solution after your solubilization procedure and compare it to a standard. Visual cues like a change in color can also indicate degradation. [20]
References
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- ResearchGate. (n.d.). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Retrieved January 14, 2026.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved January 14, 2026.
- ResearchGate. (n.d.).
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- Taylor & Francis Online. (2008, October 20). Co-solvent systems in dissolution testing: Theoretical considerations. Drug Development and Industrial Pharmacy, 17(5).
- (n.d.). Solubility and pH of amines. Retrieved January 14, 2026.
- ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved January 14, 2026.
- ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. Retrieved January 14, 2026.
- Dr.Oracle. (n.d.).
- wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved January 14, 2026.
- PubMed. (2007, July 30). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-16.
- (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved January 14, 2026.
- Wikipedia. (n.d.). Cosolvent. Retrieved January 14, 2026.
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- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved January 14, 2026.
- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 14, 2026.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved January 14, 2026.
- (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved January 14, 2026.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Retrieved January 14, 2026.
- (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved January 14, 2026.
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- (n.d.). Exploring 2-(Piperidin-1-yl)ethanol: A Versatile Chemical Compound. Retrieved January 14, 2026.
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- (n.d.).
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Technical Support Center: Crystallization of 2-Phenyl-2-piperidin-1-YL-ethanol
Prepared by the Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 2-Phenyl-2-piperidin-1-YL-ethanol (PubChem CID: 17202).[1] As a critical purification step impacting stability, purity, and bioavailability, mastering its crystallization is paramount.[][3] This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow for diagnosing crystallization problems. The following diagram outlines a systematic approach to identifying and resolving common challenges.
Caption: General troubleshooting workflow for crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crystallization has failed to initiate. Why are no crystals forming, and what steps can I take?
A1: Cause & Analysis
Crystal formation requires two key stages: nucleation (the initial formation of stable nuclei) and crystal growth.[4] Failure to form crystals indicates that the solution has not achieved or overcome the energy barrier for nucleation. This typically stems from two primary causes:
-
Insufficient Supersaturation: The concentration of 2-Phenyl-2-piperidin-1-YL-ethanol is below its saturation point at the given temperature. Crystallization can only occur in a supersaturated state, where the concentration of the solute exceeds its equilibrium solubility.[][5]
-
High Nucleation Energy Barrier: The solution is in a "metastable zone" where it is supersaturated, but spontaneous nucleation is kinetically unfavorable without an external trigger.
Troubleshooting Protocol
If your solution remains clear upon cooling, follow these steps sequentially:
-
Induce Nucleation (Mechanical):
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can promote nucleation.[6]
-
Seed Crystals: If available from a previous successful batch, add one or two tiny, pure crystals of 2-Phenyl-2-piperidin-1-YL-ethanol to the cooled solution. Seed crystals bypass the primary nucleation step entirely, providing a template for crystal growth.[][7] This is the most reliable method for achieving consistent results.
-
-
Increase Supersaturation:
-
Solvent Evaporation: Gently heat the solution to boil off a small portion of the solvent (e.g., 5-10% of the volume).[8] This increases the solute concentration. Allow the solution to cool again slowly.
-
Further Cooling: If not already done, place the flask in an ice-water bath or a refrigerator to further decrease the solubility of the compound. Be aware that rapid cooling can sometimes lead to other issues (see Q2 and Q4).
-
-
Consider an Anti-solvent: If the above methods fail, your chosen solvent may be too good. An anti-solvent is a liquid in which the compound is poorly soluble but is miscible with the primary solvent.[4][5]
-
Slowly add the anti-solvent dropwise to the solution at room temperature with gentle stirring until turbidity (cloudiness) persists.
-
Gently warm the solution until it becomes clear again, then allow it to cool slowly. This controlled approach ensures crystallization begins from a point of slight supersaturation.[9]
-
Q2: Instead of crystals, my compound has separated as an oil ("oiling out"). What causes this and how can it be prevented?
A2: Cause & Analysis
"Oiling out" occurs when the solute precipitates from solution at a temperature above its melting point in the chosen solvent system.[7] It is a form of liquid-liquid phase separation. This is common when a highly supersaturated solution is cooled too quickly or when impurities are present that cause significant melting point depression.[7] The resulting oil is often difficult to crystallize and tends to trap impurities.
Troubleshooting Protocol
If an oil has formed, the primary goal is to get it back into solution and then encourage it to crystallize slowly at a lower temperature.
-
Re-dissolve the Oil: Heat the mixture until the oil fully redissolves into the solvent.
-
Reduce Supersaturation: Add a small amount of additional warm solvent (10-20% more) to the solution.[6][7] This lowers the saturation temperature, ensuring that as the solution cools, it enters the metastable zone at a temperature where the solid crystalline state is favored over the liquid oil state.
-
Slow the Cooling Rate: This is the most critical step. Do not place the flask directly in an ice bath.
-
Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels.[6]
-
-
Change the Solvent System: If oiling out persists, the chosen solvent may be inappropriate. Consider using a solvent in which 2-Phenyl-2-piperidin-1-YL-ethanol is less soluble, or switch to an anti-solvent crystallization method which is often performed at a constant temperature.[12]
Caption: A protocol for controlled cooling to prevent oiling out.
Q3: The crystallization produced very small, needle-like crystals or a fine powder, which is difficult to filter and handle. How can I obtain larger crystals?
A3: Cause & Analysis
Crystal size is determined by the relative rates of nucleation and crystal growth.[]
-
High Nucleation Rate: When a solution is rapidly brought to a high level of supersaturation (e.g., by crash cooling), many nuclei form simultaneously. These nuclei then compete for the available solute, resulting in a large number of small crystals.[11]
-
Low Growth Rate: If conditions do not favor the orderly addition of molecules to existing crystal lattices, growth will be slow, and nucleation will dominate.
The goal is to create conditions that favor crystal growth over nucleation. This means maintaining a low level of supersaturation for an extended period.
Troubleshooting Protocol
-
Reduce the Rate of Supersaturation Generation:
-
Optimize Agitation: Stirring affects heat and mass transfer. While some agitation is necessary for homogeneity, excessively high shear can break existing crystals (secondary nucleation), leading to smaller particles. Use gentle, consistent agitation.
-
Implement an "Ageing" or "Digestion" Step: Once crystals have formed, hold the slurry at the crystallization temperature (or a slightly elevated one) for several hours. This process, known as Ostwald ripening, allows smaller, higher-energy particles to redissolve and deposit onto larger, more stable crystals, leading to an overall increase in average particle size.
-
Reduce the Initial Concentration: Start with a slightly more dilute solution (i.e., use more solvent than the minimum required). This broadens the metastable zone, providing a larger operating window for controlled crystal growth before spontaneous nucleation begins.[8]
Q4: My final product is off-color or shows impurities by analysis even after crystallization. How can I improve its purity?
A4: Cause & Analysis
While crystallization is a powerful purification technique, impurities can be retained in the final product through several mechanisms:[14]
-
Surface Adsorption: Impurities adhere to the crystal surface and are not removed by simple filtration. This is common if the wash step is inadequate.[14]
-
Inclusions: Pockets of impurity-rich mother liquor become trapped within the growing crystal. This is more likely during rapid, uncontrolled crystal growth.[14]
-
Co-crystallization/Solid Solution: The impurity has a high structural affinity for the target compound and is incorporated directly into the crystal lattice.[15][16] This is the most difficult type of impurity to remove.
Troubleshooting Protocol
-
Improve Washing: The most common source of contamination is residual mother liquor.
-
After filtration, wash the filter cake with a small amount of ice-cold, fresh solvent . Using cold solvent minimizes the dissolution of your desired product while effectively washing away dissolved impurities.[6]
-
Ensure the filter cake is not allowed to dry out before washing, which can cause impurities to precipitate on the surface.
-
-
Perform a Re-crystallization: Dissolve the impure product in a minimal amount of hot solvent and repeat the crystallization process. A second crystallization is often highly effective at removing impurities that were included or adsorbed in the first pass.[9]
-
Hot Filtration for Insoluble Impurities: If you observe insoluble material (e.g., dust, catalyst residue) in the hot, dissolved solution, you must perform a hot filtration.
-
Protocol: Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a pre-heated receiving flask. This prevents the desired compound from crystallizing prematurely in the funnel.
-
-
Consider a Different Solvent: An impurity may be highly soluble in one solvent but poorly soluble in another. Switching the crystallization solvent can change the partitioning of the impurity between the liquid and solid phases, potentially leading to better rejection from the crystal lattice.[17]
Table 1: Solvent Selection Guide for 2-Phenyl-2-piperidin-1-YL-ethanol (Note: This is a predictive guide based on the molecule's structure. Experimental verification is required.)
| Solvent Class | Example Solvents | Predicted Solubility | Primary Crystallization Method | Comments |
| Alcohols | Ethanol, Methanol, Isopropanol | High to Moderate | Cooling or Anti-solvent | Ethanol is a common choice for similar piperidine derivatives.[18][19] Good for dissolving at heat, but may require an anti-solvent like water or heptane. |
| Ketones | Acetone | Moderate | Cooling | Good balance of solubility; evaporation can also be used. |
| Ethers | Diethyl Ether, MTBE | Low | Anti-solvent | Likely to be a poor solvent for the primary dissolution but an excellent anti-solvent. |
| Hydrocarbons | Heptane, Hexane, Toluene | Very Low | Anti-solvent | Use as an anti-solvent with a more polar primary solvent like ethanol or acetone. |
| Esters | Ethyl Acetate | Moderate | Cooling | Often provides a good solubility curve for cooling crystallization. |
Q5: I am getting inconsistent results between batches (different crystal shapes, melting points, or spectroscopic data). Could this be polymorphism?
A5: Cause & Analysis
Yes, inconsistent results are a classic sign of polymorphism. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[4] These different forms (polymorphs) can have significantly different physical properties, including:
-
Solubility and Dissolution Rate (affecting bioavailability)[4]
-
Melting Point
-
Stability and Shelf-life[4]
-
Crystal Habit (shape) and Mechanical Properties
The formation of a specific polymorph is kinetically controlled and highly sensitive to experimental conditions like solvent choice, cooling rate, temperature, and the presence of impurities.[][3] A less stable (metastable) form may crystallize first and then convert to a more stable form over time.
Troubleshooting & Characterization Protocol
-
Characterize Your Material: It is crucial to analyze different batches to confirm polymorphism. The primary techniques for solid-state characterization are:
-
Powder X-Ray Diffraction (PXRD): This is the definitive technique. Each polymorph will have a unique diffraction pattern, acting as a "fingerprint" for the crystal structure.[20][21][22]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify different melting points, and can also detect solid-state transitions from one polymorph to another upon heating.[20][23]
-
Infrared (IR) & Raman Spectroscopy: Different crystal packing can lead to subtle but measurable shifts in vibrational modes, which can be detected by IR or Raman spectroscopy.[20][21]
-
-
Standardize and Control the Process: To consistently produce the same polymorph, you must rigorously control all crystallization parameters.
-
Use a Seeding Protocol: Once you have identified and isolated the desired polymorph, use it to seed every subsequent crystallization. Seeding directs the crystallization to produce that specific form, bypassing the uncertainty of spontaneous nucleation.[]
-
Maintain Identical Conditions: Precisely replicate the solvent system, concentration, cooling/anti-solvent addition profile, agitation rate, and final temperature for every batch.
-
-
Perform a Polymorph Screen: If you need to intentionally find and isolate the most stable form, a systematic polymorph screen is necessary. This involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, evaporation rates) and analyzing the resulting solids by PXRD and DSC.
References
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- Crystallisation in pharmaceutical processes | BIA. (2022, December). BIA.
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- Bernstein, J. (2007). 4 Analytical techniques for studying and characterizing polymorphs. Polymorphism in Molecular Crystals. Oxford Academic.
- WO2006045795A2 - Processes involving the use of antisolvent crystallization. (n.d.).
- Antisolvent Crystalliz
- Various techniques for study of Crystal Properties. (n.d.). Slideshare.
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- What is Cooling Crystalliz
- CRYSTAL CHARACTERIZATION TECHNIQUES. (2018).
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- Development of Crystallization Processes for Pharmaceutical Applic
- Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
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- Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hy-droxy-1-phenyl-eth-yl]piperidin-4-one and 8-[(1S)-1-phenyl-eth-yl]-1,4-dioxa-8-aza-spiro-[4.5]decane-7-thione. (2015, September 26). PubMed.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA.
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
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Technical Support Center: In Vivo Dosage Optimization for Novel Small Molecules
A Senior Application Scientist's Guide for Researchers
Notice: The chemical name "2-Phenyl-2-piperidin-1-YL-ethanol" does not correspond to a well-documented compound in standard chemical literature. This guide will therefore address the fundamental principles and methodologies for optimizing the in vivo dosage of a novel or poorly characterized small molecule, hereafter referred to as "Compound X," using a phenyl-piperidinyl-alkanol structure as a hypothetical example. This approach ensures scientific integrity and safety while providing a robust framework for your research.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that arise when initiating in vivo studies with a new chemical entity.
Q1: Where do I begin when determining a dose for a completely new compound?
A1: The process begins with establishing a safety ceiling before assessing efficacy. The first crucial step is to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or toxicity over a specified period.[1][2] This is typically determined through acute or short-duration dose-escalation studies in a relevant animal model (e.g., mice or rats).[1][3] The data from MTD studies are essential for designing subsequent efficacy and toxicology studies and are a critical component of investigational new drug (IND) applications.[1]
Q2: How do I design a Maximum Tolerated Dose (MTD) study?
A2: An MTD study involves administering single, escalating doses of Compound X to different groups of animals.[1][4] A typical design includes a control group receiving only the vehicle and several test groups receiving progressively higher doses.[5] The starting dose can be estimated from in vitro cytotoxicity data (e.g., TC50) or by using allometric scaling from data on similar compounds.[6] Doses are escalated until signs of toxicity are observed. Key parameters to monitor include:
-
Clinical Observations: Changes in behavior, posture, activity levels, and physical appearance.
-
Body Weight: A significant drop in body weight (e.g., >15-20%) is a common indicator of toxicity.[2]
-
Clinical Pathology: Analysis of blood samples for markers of liver or kidney function.[2][7]
-
Gross Pathology: Macroscopic examination of organs at necropsy.[3][8]
The MTD is defined as the highest dose that does not produce overt toxicity or significant distress.[2]
Q3: Once I have the MTD, how do I select a dose range for my efficacy study?
A3: A dose-ranging study for efficacy aims to identify the minimum effective dose (MED) and establish a dose-response relationship.[6] This study typically includes a vehicle control group and at least three dose levels (low, medium, high) derived from the MTD.[5]
-
High Dose: Usually set at or near the MTD.
-
Medium and Low Doses: Selected by decreasing the high dose by a factor of 3 to 10 to cover a range where a graded response can be observed.
The goal is to find a therapeutic window where the compound shows efficacy without significant toxicity.[6]
Q4: What is allometric scaling and how can it help?
A4: Allometric scaling is a mathematical method used to extrapolate drug doses between different animal species, including to humans.[9][10] It is based on the principle that many physiological and metabolic processes scale with body size in a predictable way.[11] The most common method normalizes the dose to body surface area (BSA).[9] While not a substitute for species-specific toxicology studies, allometric scaling can be a valuable tool for estimating a starting dose in a new species when data from another species is available.[9] The US Food and Drug Administration (FDA) provides guidance on using this method to calculate the Human Equivalent Dose (HED) from animal data.[9][11][12]
Q5: How do I choose the right vehicle for administering my compound?
A5: Vehicle selection is critical, especially for poorly soluble compounds, as it can significantly impact bioavailability and toxicity.[13][14] The choice depends on the compound's physicochemical properties and the intended route of administration.[15]
-
Aqueous Solutions: For water-soluble compounds, saline or phosphate-buffered saline (PBS) are ideal.[15]
-
Co-solvents: For poorly soluble compounds, a mixture of a water-miscible organic solvent (like DMSO or ethanol) and an aqueous solution can be used.[13] However, the concentration of the organic solvent must be kept low to avoid toxicity.[13][15]
-
Suspensions: Insoluble compounds can be suspended in aqueous vehicles containing agents like carboxymethylcellulose (CMC) or Tween 80.[13][14]
-
Lipid-based Formulations: Oils or emulsions can enhance the oral bioavailability of lipophilic compounds.[13]
Always include a vehicle-only control group in your experiments to differentiate the effects of the compound from those of the vehicle. [13]
Troubleshooting Guide
This section provides solutions to common problems encountered during in vivo dosage optimization studies.
Q1: I'm seeing unexpected toxicity at doses predicted to be safe. What should I do?
A1: This is a critical issue that requires immediate investigation.
-
Verify the Formulation: Re-confirm all calculations for compound concentration and dosing volume. Ensure the compound is stable in the chosen vehicle and has not precipitated.
-
Assess Vehicle Toxicity: The vehicle itself may be causing adverse effects.[13] Run a separate cohort of animals treated only with the vehicle at the same volume and schedule to rule out vehicle-induced toxicity.[16] Some co-solvents like DMSO can cause toxicity at higher concentrations.[15]
-
Evaluate Route of Administration: The chosen route (e.g., intravenous vs. intraperitoneal) can dramatically affect the rate of absorption and peak plasma concentration (Cmax), influencing toxicity. Consider if a slower administration route is more appropriate.
-
Re-run the MTD Study: Perform a more granular MTD study with narrower dose-escalation steps to more precisely define the toxicity threshold.[6]
Q2: My compound shows no efficacy at any dose tested, even up to the MTD. What are my next steps?
A2: A lack of efficacy can stem from several factors beyond the compound's intrinsic activity.
-
Confirm Target Engagement: Before proceeding, ensure you have evidence (e.g., from in vitro assays or ex vivo analysis of tissues) that the compound is reaching and engaging its biological target.
-
Investigate Pharmacokinetics (PK): The compound may have poor bioavailability, meaning it isn't being absorbed or is being metabolized and cleared too rapidly to reach effective concentrations in the target tissue.[13] A basic PK study to measure plasma and/or tissue concentration over time is essential.
-
Re-evaluate the Formulation and Vehicle: Poor solubility is a common reason for low bioavailability.[17] Consider alternative formulation strategies, such as using cyclodextrins or creating a nanoparticle suspension, to improve solubility and absorption.[13]
-
Check Dosing Accuracy: Ensure your dosing technique is consistent and accurate. Doses should always be calculated based on the most recent body weight of each animal.[13]
Q3: I'm observing high variability in animal responses within the same dose group. What could be the cause?
A3: High variability can mask true biological effects and complicate data interpretation.[18]
-
Refine Experimental Technique: Inconsistent dosing (e.g., variable injection volumes or incomplete oral gavage) is a major source of variability.[19] Ensure all personnel are thoroughly trained and follow a standardized protocol.
-
Homogenize the Formulation: If using a suspension, ensure it is uniformly mixed before drawing each dose, as the compound can settle over time, leading to inaccurate dosing.[13]
-
Control for Animal-Specific Factors: Inherent biological differences between animals (e.g., age, sex, weight, stress levels) can contribute to variability.[19] Use animals from a single supplier with a narrow age and weight range. Allow for proper acclimatization to minimize stress.
-
Increase Sample Size: While not a solution for poor technique, a larger sample size can increase the statistical power to detect a true effect despite inherent biological variability.[20]
Detailed Experimental Protocols
Protocol 1: Acute Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest single dose of Compound X that can be administered without causing mortality or significant clinical signs of toxicity.
Methodology:
-
Animal Model: Use a standard strain of mice (e.g., C57BL/6), 8-10 weeks old, of a single sex to minimize variability.
-
Group Allocation: Assign animals to groups of 3-5. Include a vehicle control group and at least 4-5 dose groups (e.g., 10, 30, 100, 300, 1000 mg/kg).
-
Dose Preparation: Prepare Compound X in the chosen vehicle. If it is a suspension, ensure it is continuously stirred during dose administration.
-
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection). The volume should be based on the animal's most recent body weight.
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dose, then at 24 and 48 hours.
-
Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, seizures).
-
Measure body weight just before dosing and daily for up to 7 days.
-
-
Endpoint: The MTD is the highest dose at which no mortality occurs and no more than a 15% loss in body weight is observed, with any clinical signs of toxicity being transient and fully reversible.
Protocol 2: Preliminary Efficacy Dose-Ranging Study
Objective: To evaluate the dose-response relationship of Compound X in a relevant disease model.
Methodology:
-
Animal Model: Use an established and validated disease model relevant to the therapeutic indication of Compound X.
-
Group Allocation: Assign animals (n=8-12 per group) to:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., MTD / 30)
-
Group 3: Medium Dose (e.g., MTD / 10)
-
Group 4: High Dose (e.g., MTD / 3 or MTD itself)
-
-
Dosing Regimen: Administer Compound X according to a schedule relevant to the disease model (e.g., once daily for 14 days).
-
Efficacy Readouts: Measure predefined efficacy endpoints at specified time points (e.g., tumor volume, behavioral scores, biomarker levels).
-
Toxicity Monitoring: Continue to monitor for clinical signs of toxicity and record body weights regularly throughout the study.
-
Data Analysis: Plot the efficacy endpoint against the dose to visualize the dose-response curve and identify the Minimum Effective Dose (MED).
Data & Workflow Visualizations
Table 1: Example MTD Study Data Summary
| Dose Group (mg/kg) | N | Mortality | Max Body Weight Loss (%) | Key Clinical Signs | MTD Determination |
| Vehicle | 5 | 0/5 | 1.2% | None observed | - |
| 100 | 5 | 0/5 | 2.5% | None observed | Tolerated |
| 300 | 5 | 0/5 | 6.8% | Mild, transient lethargy | Tolerated |
| 1000 | 5 | 2/5 | 18.5% | Severe lethargy, ataxia | Not Tolerated |
| Conclusion | MTD is approx. 300 mg/kg |
Diagram 1: In Vivo Dosage Optimization Workflow
This diagram illustrates the logical progression from initial safety studies to efficacy testing.
Caption: Workflow for establishing an optimal in vivo dose.
Diagram 2: Troubleshooting Decision Tree for Lack of Efficacy
This diagram provides a logical path for diagnosing why a compound may not be showing the expected effect.
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
References
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Wikipedia. (2023). Dose-ranging study. Retrieved from [Link]
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Novick, S., & Zhang, T. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics, 24(1). Retrieved from [Link]
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Charles River Laboratories. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]
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Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Retrieved from [Link]
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Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Retrieved from [Link]
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Musso, T., et al. (2019). Allometric Scaling Approaches for Predicting Human Pharmacokinetic of a Locked Nucleic Acid Oligonucleotide Targeting Cancer-Associated miR-221. Pharmaceutics, 11(12), 674. Retrieved from [Link]
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Bio-Rad. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]
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ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]
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Abu-Absi, S., et al. (2021). Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents. AAPS PharmSciTech, 22(3), 93. Retrieved from [Link]
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Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
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Singh, S., et al. (2021). Moving the needle for oncology dose optimization: A call for action. Clinical and Translational Science, 14(5), 1649-1658. Retrieved from [Link]
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Novick, S. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics. Retrieved from [Link]
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Panzitt, K., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]
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Goldstein, J. C., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613-2617. Retrieved from [Link]
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ResearchGate. (2022). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Retrieved from [Link]
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Certara. (n.d.). Strategies for selecting the first dose for human clinical trials. Retrieved from [Link]
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MonolixSuite. (2024). Feature of the Week #175: Allometric scaling using fixed exponents. Retrieved from [Link]
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ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Retrieved from [Link]
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Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]
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Kura Oncology. (n.d.). Navigating dose optimization requirements as a small biotech. Retrieved from [Link]
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Lin, F., & Gintant, G. (2019). Design and Conduct Considerations for First-in-Human Trials. Clinical and Translational Science, 12(6), 579–591. Retrieved from [Link]
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Drug Hunter. (2024). Dose Number as a Tool to Guide Lead Optimization of Orally Bioavailable Compounds. Retrieved from [Link]
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ILAR Journal. (2002). Control of Variability. Retrieved from [Link]
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reducing side effects of 2-Phenyl-2-piperidin-1-YL-ethanol in cell assays
A Guide to Mitigating Side Effects and Deconvoluting Cytotoxicity in Cell-Based Assays
Introduction
Welcome to the technical support guide for researchers utilizing 2-Phenyl-2-piperidin-1-YL-ethanol and related piperidine derivatives in cell-based assays. Compounds within this structural class are known for their diverse pharmacological potential, acting on a wide array of biological targets.[1][2] However, a common challenge in early-stage in vitro testing is distinguishing the desired, specific biological effect from confounding factors such as general cytotoxicity, off-target activity, or physicochemical artifacts.
This guide provides a systematic framework for identifying, understanding, and mitigating these "side effects." Our approach is built on the core principles of assay validation and mechanistic investigation, empowering you to generate clean, interpretable, and reliable data. We will move from foundational concepts to specific troubleshooting workflows and detailed experimental protocols.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the high-level questions that form the basis of robust assay development.
FAQ 1: What are "side effects" in the context of a cell assay?
In an in vitro setting, "side effects" encompass several distinct phenomena:
-
General Cytotoxicity: The compound induces cell death through mechanisms unrelated to its intended target, such as disrupting membrane integrity or inhibiting essential metabolic processes. This is often observed at higher concentrations.[3]
-
Off-Target Effects: The compound interacts with unintended biomolecules, often due to structural similarities in binding pockets (e.g., kinase ATP-binding sites), leading to a specific but undesired biological cascade.[4]
-
Compound-Specific Artifacts: The molecule's physicochemical properties interfere with the assay technology itself. This can include auto-fluorescence, light scattering, or precipitation in media, leading to false-positive or false-negative results.
FAQ 2: My compound is causing widespread cell death. How do I know if this is the intended result?
This is a critical question. The key is to characterize the mode of cell death.
-
Programmed Cell Death (Apoptosis): A controlled, energy-dependent process characterized by specific biochemical hallmarks like caspase activation, cell shrinkage, and formation of apoptotic bodies.[5] An apoptotic phenotype is more likely to be a specific, target-mediated effect.
-
Uncontrolled Cell Death (Necrosis): A passive process resulting from acute cellular injury, characterized by cell swelling and rupture of the plasma membrane.[6] While some targeted therapies induce necrosis (necroptosis), widespread necrosis at low compound concentrations often suggests non-specific toxicity.[5][7]
A time-course and dose-response analysis is essential. Apoptosis is typically induced over several hours, whereas acute necrosis can be very rapid.[8]
FAQ 3: How can my basic assay setup influence the compound's apparent activity and toxicity?
Standard experimental parameters have a profound impact on a compound's behavior:
-
Solvents (e.g., DMSO, Ethanol): The vehicle used to dissolve your compound can be toxic at certain concentrations.[9] The "safe" concentration is cell-line dependent and must be empirically determined.[10][11][12]
-
Serum Proteins: Components in Fetal Bovine Serum (FBS), particularly albumin, can bind to small molecules, reducing the free concentration available to interact with cells.[13][14][15] This can mask both efficacy and toxicity, leading to an underestimation of the compound's true potency.
-
Cell Seeding Density: Over-confluent or sparsely seeded cells can exhibit altered metabolic rates and sensitivities to chemical insults, leading to poor reproducibility.[16][17]
Part 2: Troubleshooting Guide: A Workflow for Deconvoluting Cytotoxicity
This section presents a logical, step-by-step approach to address the most common challenge: high cytotoxicity that masks the specific pharmacological effect.
Step 1: Validate Your Vehicle Control
Your first control experiment should be to assess the toxicity of the solvent used to dissolve 2-Phenyl-2-piperidin-1-YL-ethanol.
-
Problem: Cells in the vehicle-only wells show reduced viability compared to untreated cells.
-
Cause: Solvents like DMSO and ethanol can disrupt cell membranes and induce stress or death at surprisingly low concentrations.[9] The tolerance threshold varies significantly between cell lines.[12]
-
Solution: Perform a dose-response curve for your solvent alone (e.g., from 2% down to 0.01%). Identify the highest concentration that does not impact cell viability over the time course of your experiment. Aim to keep the final solvent concentration in all wells consistent and below this toxic threshold.
| Solvent | Recommended Max. Concentration (Cell Line Dependent) | Reference |
| DMSO | ≤ 0.5% | [9] |
| Ethanol | ≤ 0.5% | [11][18] |
| Methanol | ≤ 1.0% | [11] |
Step 2: Characterize the Mode of Cell Death
If vehicle toxicity is ruled out, the next step is to determine how the compound is killing the cells. A compound that induces a specific, programmed pathway like apoptosis is more promising than one causing indiscriminate necrosis.[5]
-
Problem: You observe significant cell death but don't know if it's apoptosis or necrosis.
-
Solution: Use a combination of assays to build a conclusive picture. No single assay is perfect.[8][19]
-
Measure Caspase Activation: Use a luminescent or fluorescent assay to detect the activity of executioner caspases 3 and 7, a key hallmark of apoptosis.[20][21]
-
Measure Membrane Integrity: Use an assay that detects the release of lactate dehydrogenase (LDH) from cells with ruptured membranes, a marker of necrosis.[7][22]
-
Multiplex with Flow Cytometry: Stain cells with Annexin V (detects phosphatidylserine externalization in early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (enters necrotic or late apoptotic cells). This allows you to distinguish between healthy, early apoptotic, late apoptotic, and necrotic populations.[7]
-
| Assay Type | Measures | Primary Indication |
| Caspase-3/7 Glo | Executioner caspase activity | Apoptosis[20] |
| LDH Release | Compromised membrane integrity | Necrosis[7] |
| Annexin V / PI | PS externalization / Membrane rupture | Differentiates apoptosis and necrosis[7] |
| WST-1 / MTT | Metabolic activity | General cytotoxicity / viability[22][23] |
Step 3: Optimize Assay Conditions to Mitigate Non-Specific Effects
If necrosis is the dominant phenotype or your results are inconsistent, investigate how assay parameters may be influencing the compound's bioavailability and stability.
-
Problem: The compound shows potent cytotoxicity, but you suspect it's due to non-specific effects like protein binding or compound precipitation.
-
Cause & Solution:
-
Serum Protein Binding: 2-Phenyl-2-piperidin-1-YL-ethanol may be binding extensively to albumin in the FBS.[24] This creates a "sink" effect, and at high compound concentrations, this equilibrium could be disrupted, leading to sudden cytotoxicity.
-
Action: Systematically reduce the serum concentration (e.g., 10%, 5%, 2%, 1%, and serum-free) and re-run the dose-response curve. If the IC50 value decreases significantly with lower serum, it indicates strong protein binding. Be aware that some cell lines require serum for healthy growth, so include appropriate controls.[25]
-
-
Compound Stability & Solubility: The compound may be unstable or precipitating in the culture medium at higher concentrations, which can cause physical stress to cells or result in inaccurate concentration data.
-
Action: Visually inspect the wells of your highest concentrations under a microscope for precipitates. Pre-incubate the compound in media for the duration of the experiment and measure its concentration by HPLC or LC-MS to check for degradation.[3]
-
-
Part 3: Confirming On-Target Activity
Once you have a clean assay window where you observe a biological effect without overt cytotoxicity, the final step is to confirm this effect is mediated by the intended molecular target.
-
Use an Inactive Control Compound: Synthesize or acquire a close structural analog of 2-Phenyl-2-piperidin-1-YL-ethanol that is predicted to be inactive against the target. This compound should not produce the same biological effect. If it does, the effect is likely off-target.[3]
-
Perform a Counter-Screen: Test your compound in a cell line that does not express the intended target protein. The absence of the effect in this cell line provides strong evidence for on-target activity.
-
Compare to Genetic Perturbation: The "gold standard" for validation is to compare the compound's phenotype with that produced by genetically knocking down or knocking out the target using technologies like siRNA or CRISPR.[3][26] If the compound recapitulates the genetic perturbation, it is highly likely to be acting on-target.
Part 4: Key Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using WST-1
This colorimetric assay measures the metabolic activity of a cell population, which serves as a proxy for viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere for 18-24 hours.[23]
-
Compound Treatment: Prepare a serial dilution of 2-Phenyl-2-piperidin-1-YL-ethanol. Remove the old media from the cells and add media containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of WST-1 reagent directly to each 100 µL well.[23]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The time depends on the metabolic rate of your cell line.
-
Measurement: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: After subtracting the background absorbance, normalize the data to the vehicle control wells to calculate the percentage of viability.
Protocol 2: Apoptosis Measurement with Caspase-Glo® 3/7 Assay
This luminescent "add-mix-measure" assay quantifies caspase-3 and -7 activity.
-
Assay Setup: Seed and treat cells in a white-walled 96-well plate suitable for luminescence as described in Protocol 1.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[20][21]
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the 100 µL of media in the well).[20][27]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours to allow the luminescent signal to stabilize.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Analysis: Increased luminescence relative to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.
References
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Krysko, D. V., Vanden Berghe, T., D'Herde, K., & Vandenabeele, P. (2008). Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. Methods in cell biology, 85, 261–294. ([Link])
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Caspase 3/7 Activity Protocol. protocols.io. ([Link])
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Ten Tips for Optimizing Cell-Based Assays. Biocompare. ([Link])
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Piperidine-renin inhibitors compounds with improved physicochemical properties. PubMed. ([Link])
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Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(2), 33-41. ([Link])
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. ([Link])
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Adan, A., Kiraz, Y., & Baran, Y. (2016). Guidelines for cell viability assays. Turkish journal of biology, 40(4), 555-568. ([Link])
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Apoptosis vs Necrosis. University of Leicester. ([Link])
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Considerations regarding use of solvents in in vitro cell based assays. Oakland University. ([Link])
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. ([Link])
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In vitro cytotoxicity assessment of different solvents used in pesticide dilution. PubMed. ([Link])
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Ahmad, A., et al. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. Cell Communication and Signaling, 20(1), 82. ([Link])
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Thuy, T. T., et al. (2017). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 4(11), 1737-1746. ([Link])
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. ([Link])
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Iversen, F., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(5), 449-457. ([Link])
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Yılgör, A., et al. (2020). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Gazi Medical Journal. ([Link])
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Distinguishing between apoptosis and necrosis using a capacitance sensor. Biosensors and Bioelectronics. ([Link])
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D'yakonov, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(13), 4235. ([Link])
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Providing Stability In Vivo, In Vitro, and In Culture. The Scientist. ([Link])
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. ([Link])
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Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. ([Link])
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Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. International Journal of Molecular Sciences. ([Link])
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Abbott, K. L., et al. (2022). Screening in serum-derived medium reveals differential response to compounds targeting metabolism. Cell reports, 39(8), 110852. ([Link])
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What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? ResearchGate. ([Link])
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Jahan, S., et al. (2012). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharmaceutical Sciences and Research, 3(12), 4819. ([Link])
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. ([Link])
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Target-Directed Approaches for Screening Small Molecules against RNA Targets. Journal of Medicinal Chemistry. ([Link])
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Unraveling the mysteries of serum albumin—more than just a serum protein. Frontiers in Physiology. ([Link])
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Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture. PubMed. ([Link])
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Hage, D. S. (2012). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Clinical and applied pharmacology, 3(2), 101-131. ([Link])
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Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study. PubMed. ([Link])
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(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol. PubChem. ([Link])
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Exploring 2-(Piperidin-1-yl)ethanol: A Versatile Chemical Compound. Medium. ([Link])
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In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules. ([Link])
- 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
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Technical Support Center: Purification of 2-Phenyl-2-piperidin-1-YL-ethanol
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Phenyl-2-piperidin-1-YL-ethanol. Our focus is on delivering practical, field-proven insights to overcome common challenges, ensuring the integrity and purity of the final compound.
Troubleshooting Guide: From Common Issues to High-Purity Product
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Question 1: My product "oiled out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
Answer: Oiling out is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This typically occurs for one of two reasons: the solution is highly supersaturated, or impurities are present that inhibit crystal formation.
-
Causality & Solution:
-
High Supersaturation/Rapid Cooling: If the solution is cooled too quickly, molecules do not have sufficient time to orient themselves into an ordered crystal lattice. The most effective countermeasure is to reheat the solution until the oil fully redissolves, add a small amount (5-10%) of additional hot solvent to reduce saturation, and allow it to cool much more slowly. Insulating the flask can promote the slow cooling necessary for high-quality crystal growth.[1]
-
Presence of Impurities: Impurities can physically disrupt the crystallization process. If slow cooling does not resolve the issue, the crude material likely requires pre-purification. Flash column chromatography is the recommended next step to remove the problematic impurities before attempting recrystallization again.
-
Question 2: After running a silica gel column, my yield is very low, and I see significant streaking on my analytical TLC plates. What is the cause?
Answer: This is a classic sign of strong interaction between a basic compound and the stationary phase. 2-Phenyl-2-piperidin-1-YL-ethanol is a basic amine. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[1]
-
Causality & Solution:
-
Acid-Base Interaction: The basic nitrogen atom of your compound is irreversibly adsorbing to the acidic sites on the silica gel. This leads to poor recovery (low yield) and "tailing" or streaking on TLC plates and during column elution.
-
Mitigation Strategy: To neutralize these acidic sites, add a small amount of a volatile base to your mobile phase (eluent). A 0.5-1% concentration of triethylamine (Et₃N) is standard practice.[1] This competitively binds to the acidic sites, allowing your product to travel through the column unimpeded. Alternatively, using a less acidic stationary phase like neutral alumina can also prevent this issue.
-
Question 3: I've successfully recrystallized my product, but NMR analysis still shows the presence of starting materials. How can I improve the purity?
Answer: While recrystallization is excellent for removing many impurities, it is less effective when the impurities have very similar solubility profiles to the desired compound.
-
Causality & Solution:
-
Co-crystallization: If a starting material has a similar structure and polarity, it may co-crystallize within your product's lattice, making it difficult to remove by simple recrystallization alone.
-
Orthogonal Purification: An orthogonal purification method—one that separates based on a different chemical principle—is required.
-
Column Chromatography: This is the most direct approach, as it separates based on differential adsorption rather than solubility.[2]
-
Acid-Base Extraction: This is a highly effective chemical method. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane). Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while neutral or acidic impurities (like unreacted phenyl starting materials) will remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and extract your pure product back into an organic solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 2-Phenyl-2-piperidin-1-YL-ethanol?
A1: The most prevalent impurities typically arise from unreacted starting materials or side reactions. Depending on the synthetic route (e.g., reaction of an organometallic reagent with a piperidine ester, or reduction of a ketone precursor), common impurities may include unreacted piperidine, phenyl-containing precursors, or over-reduced/side-reaction products.[3][4]
Q2: Which solvents are best for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For piperidine derivatives, alcohols and non-polar/polar mixtures are often effective.[5] Good starting points for solvent screening include isopropanol, ethanol, ethyl acetate, or mixtures like hexane/ethyl acetate.[6][7]
Q3: How do I efficiently determine the correct mobile phase for flash column chromatography?
A3: Thin-Layer Chromatography (TLC) is essential for method development.[2] The goal is to find a solvent system that provides good separation between your product and its impurities, with a retention factor (Rf) for the product of approximately 0.3-0.4. This Rf value generally translates well to column chromatography, ensuring the compound elutes neither too quickly nor too slowly.
Q4: How can I confirm the final purity of my 2-Phenyl-2-piperidin-1-YL-ethanol?
A4: A combination of techniques is recommended. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) for a quantitative measure. Structural confirmation and the absence of impurities should be verified by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Data Summary
Table 1: Recommended Solvent Systems for Analysis and Purification
| Technique | Solvent System (v/v) | Purpose & Rationale |
| TLC/Column Chromatography | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1) + 1% Triethylamine | Good starting point for separating moderately polar compounds. Triethylamine is crucial to prevent peak tailing of the basic amine.[1] |
| TLC/Column Chromatography | Dichloromethane:Methanol (e.g., 98:2 to 95:5) + 1% Triethylamine | A more polar system for compounds that do not move in Hex/EtOAc. Triethylamine serves the same purpose. |
| Recrystallization | Isopropanol or Ethanol | The compound is typically soluble in hot alcohols and less soluble upon cooling, making these good choices for crystallization.[5][7] |
| Recrystallization | Toluene | A non-polar aromatic solvent that can be effective if alcohol-based systems fail. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for purifying crude product when recrystallization is ineffective or when multiple impurities are present.
-
Eluent Selection: Using TLC, identify a solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that provides an Rf value of ~0.3 for the target compound. Add 1% triethylamine to this system to create your column eluent.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into the column and use gentle air pressure to pack a uniform, stable bed. Ensure no air bubbles or cracks are present.[8]
-
Sample Loading: Dissolve the crude 2-Phenyl-2-piperidin-1-YL-ethanol in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.[9]
-
Elution: Carefully add the eluent to the column, ensuring the top of the silica bed is not disturbed. Apply pressure and begin collecting fractions.
-
Fraction Analysis: Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
This method is ideal for removing small amounts of impurities from a solid crude product.
-
Solvent Selection: Place a small amount of crude product in a test tube and add a potential solvent (e.g., isopropanol) dropwise. The ideal solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.[2]
-
Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a rapid gravity filtration using a pre-heated funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[1]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.[2]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Visualized Workflows
Purification Strategy Decision Tree
Caption: Decision tree for selecting an appropriate purification method.
Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for common column chromatography issues.
References
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-
Protein purification troubleshooting guide . Dutscher. [Link]
-
Substances yield after recrystallization from different solvents . ResearchGate. [Link]
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Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors . MDPI. [Link]
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Exploring 2-(Piperidin-1-yl)ethanol: A Versatile Chemical Compound . Medium. [Link]
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Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. [Link]
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Column Chromatography . YouTube. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives . Chemical Review and Letters. [Link]
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Validation & Comparative
A Comparative Guide to 2-Substituted Piperidine-Based Monoamine Reuptake Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-Substituted Piperidine Scaffold in CNS Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous neurologically active agents.[1] When substituted at the 2-position with aryl groups, this motif gives rise to a class of potent monoamine reuptake inhibitors with significant effects on the central nervous system (CNS). These compounds primarily act on the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT), thereby increasing the synaptic concentrations of these key neurotransmitters.
The user's query, "2-Phenyl-2-piperidin-1-YL-ethanol," while chemically ambiguous, points toward a structure featuring a phenyl group, a piperidine ring, and a hydroxyl moiety. This guide centers on Pipradrol (α,α-diphenyl-2-piperidinemethanol), a well-characterized compound that perfectly embodies this structural class. Pipradrol serves as an ideal reference for comparing structurally similar compounds, including its non-hydroxylated analog Desoxypipradrol (2-diphenylmethylpiperidine or 2-DPMP) and other relevant inhibitors.
This guide provides a comparative analysis of Pipradrol and its analogs, focusing on structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies used for their characterization. The objective is to offer a scientifically grounded resource for researchers exploring the design and function of piperidine-based CNS modulators.
Structural and Mechanistic Overview
The core structure of interest is the 2-(di)phenylmethylpiperidine framework. Variations in this scaffold, such as the presence or absence of a hydroxyl group or alterations in the aryl substituents, dramatically influence potency, selectivity, and metabolic stability.[2]
-
Pipradrol contains a hydroxyl group, which provides a site for metabolic conjugation (e.g., glucuronidation), generally leading to a shorter duration of action compared to its "desoxy-" analog.[2]
-
Desoxypipradrol (2-DPMP) lacks this hydroxyl group, resulting in a more lipophilic molecule with a significantly longer elimination half-life and duration of action.[2]
The primary mechanism of action for these compounds is the inhibition of dopamine and norepinephrine reuptake by binding to DAT and NET.[3][4] This blockade leads to increased dopaminergic and noradrenergic signaling, which underlies their stimulant effects.
Caption: Core chemical structures of Pipradrol, Desoxypipradrol, and Methylphenidate.
Comparative Pharmacodynamics: Potency and Selectivity
The efficacy and behavioral profile of 2-substituted piperidines are dictated by their affinity and functional activity at monoamine transporters. High-potency DAT and NET inhibition is a hallmark of this class.
Desoxypipradrol (2-DPMP) is a particularly potent catecholamine transporter blocker.[5] In vitro studies using human embryonic kidney (HEK 293) cells expressing monoamine transporters show that 2-DPMP has high affinity for DAT and NET, with significantly lower activity at SERT. This profile is consistent with a potent stimulant with high abuse liability.[5] For example, one study reported IC50 values for 2-DPMP of 0.07 µM at DAT and 0.14 µM at NET, while the IC50 at SERT was greater than 10 µM.[5] Functionally, desoxypipradrol is more potent than cocaine at increasing dopamine efflux and slowing dopamine re-uptake in brain slice preparations.[3]
The presence of the hydroxyl group in Pipradrol, while providing a metabolic handle, also influences transporter affinity. The pyrrolidine analog of Pipradrol, diphenylprolinol (D2PM), also acts as a selective catecholamine reuptake inhibitor.[5]
Table 1: Comparative In Vitro Potency of Piperidine Derivatives
| Compound | Transporter | IC50 (µM) for Inhibition of Uptake | Selectivity Ratio (SERT/DAT) |
|---|---|---|---|
| Desoxypipradrol (2-DPMP) | DAT | 0.07 | >140 |
| NET | 0.14 | ||
| SERT | >10 | ||
| Diphenylprolinol (D2PM) | DAT | 0.22 | >45 |
| NET | 0.15 | ||
| SERT | >10 | ||
| Methylphenidate | DAT | 0.28 | ~46 |
| NET | 0.04 | ||
| SERT | 13 | ||
| Cocaine | DAT | 0.58 | ~5 |
| NET | 0.30 |
| | SERT | 2.9 | |
Data synthesized from Simmler et al. (2014). Note: Lower IC50 values indicate higher potency.
The data clearly positions Desoxypipradrol as a highly potent and selective DAT/NET inhibitor, surpassing the potency of both methylphenidate and cocaine at the dopamine transporter. This selectivity for catecholamine transporters over the serotonin transporter is a defining characteristic of the Pipradrol class of compounds.
Caption: Mechanism of action for Pipradrol analogs at the dopaminergic synapse.
Structure-Activity Relationships (SAR)
The study of analogs reveals critical structural features that govern activity at monoamine transporters.
-
Stereochemistry: The stereochemistry of the piperidine ring is crucial. Studies on 3,4-disubstituted piperidine analogs show that cis and trans isomers, as well as their respective enantiomers, can have vastly different selectivity profiles, shifting from DAT/NET selective to SERT or broad-spectrum inhibitors.[6][7]
-
Aryl Substituents: For related 4-benzylpiperidine scaffolds, diphenyl groups tend to confer higher potency for DAT, whereas biphenyl groups favor SERT and NET inhibition.[8] This highlights the sensitivity of the transporter binding pockets to the spatial arrangement and electronic properties of the aromatic moieties.
-
Hydroxylation: As seen in the Pipradrol vs. Desoxypipradrol comparison, the removal of the hydroxyl group enhances lipophilicity and metabolic stability, leading to a more potent and longer-lasting in vivo effect.[2]
Experimental Protocols for Compound Characterization
To objectively compare these compounds, standardized in vitro and in vivo assays are essential. The following protocols represent industry-standard methods for characterizing novel monoamine reuptake inhibitors.
In Vitro: Monoamine Transporter Uptake Inhibition Assay
This assay quantifies a compound's ability to block the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[9][10]
Objective: To determine the IC50 value of a test compound at human DAT, NET, and SERT.
Methodology:
-
Cell Culture: Use HEK 293 cells stably or transiently expressing the human dopamine transporter (hDAT). Plate cells in a 96-well plate and grow to ~80% confluency.[9]
-
Preparation: On the day of the experiment, wash the cells with Phosphate-Buffered Saline (PBS).
-
Incubation: Add a solution containing a fixed concentration of a radiolabeled substrate (e.g., [3H]dopamine) and varying concentrations of the test compound (e.g., Desoxypipradrol).
-
Termination: After a set incubation period (e.g., 10 minutes at room temperature), terminate the uptake by rapidly washing the cells with ice-cold PBS to remove the extracellular radioligand.
-
Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound. Fit the data using a non-linear regression model to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake.[10]
Caption: Workflow for an in vitro neurotransmitter uptake inhibition assay.
In Vivo: Mouse Locomotor Activity Test
This behavioral assay assesses the stimulant or depressant effects of a compound by measuring spontaneous movement in a novel environment.[11][12]
Objective: To evaluate the in vivo stimulant properties of a test compound compared to a vehicle control.
Methodology:
-
Acclimation: Bring mice into the testing room and allow them to acclimate for 30-60 minutes.[11]
-
Apparatus: Use locomotor activity chambers, which are clear boxes equipped with infrared beams to automatically track movement.[12][13]
-
Habituation: Place the mice in the chambers for a habituation period (e.g., 30-60 minutes) to establish a baseline activity level.
-
Administration: Administer the test compound (e.g., Desoxypipradrol) or vehicle via a specified route (e.g., intraperitoneal injection).
-
Testing: Immediately place the animals back into the chambers and record locomotor activity for a set duration (e.g., 60-120 minutes).[12] Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).[14]
-
Data Analysis: Compare the activity counts between the drug-treated and vehicle-treated groups using statistical methods like ANOVA followed by Dunnett's test.[14] A significant increase in activity indicates a stimulant effect.
Conclusion
The 2-substituted piperidine scaffold, exemplified by Pipradrol and Desoxypipradrol, represents a robust chemical class for developing potent and selective dopamine-norepinephrine reuptake inhibitors. The structural comparison reveals that subtle modifications, such as the removal of a hydroxyl group, can profoundly impact pharmacokinetic and pharmacodynamic properties, enhancing potency and duration of action. Desoxypipradrol, in particular, stands out as a highly potent DAT/NET inhibitor with a pharmacological profile predictive of significant stimulant effects and high abuse potential.
The experimental protocols outlined provide a framework for the systematic evaluation and comparison of novel analogs. By combining in vitro transporter inhibition assays with in vivo behavioral models, researchers can effectively characterize the pharmacological profile of new chemical entities and elucidate the structure-activity relationships that govern their activity in the CNS. This integrated approach is crucial for the rational design of future therapeutics targeting monoamine transporter systems.
References
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- Pipradrol and Pipradrol Derivatives. (n.d.).
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- Kim, D. I., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Experimental Neurobiology, 27(6), 517-531.
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- Locomotor Activity Test SOP. (n.d.). Portland VA Medical Center.
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- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.).
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- Locomotor Activity, Mouse. (n.d.). Pharmacology Discovery Services.
- Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter. (n.d.).
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- He, R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-9.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
- D
- Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors. (n.d.).
- Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. (2014). Journal of Medicinal Chemistry.
- Portoghese, P. S., et al. (1968). Stereochemical studies on medicinal agents. V. Synthesis, configuration, and pharmacological activity of pipradrol enantiomers. Journal of Medicinal Chemistry.
- Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-44.
- Desoxypipradrol. (n.d.). In Wikipedia.
- Dong, C., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(19), e1607.
- Ilovaisky, A. I., et al. (2021).
- Exploring 2-(Piperidin-1-yl)
- Desoxypipradrol. (n.d.). LKT Labs.
- 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. (n.d.).
- 2-(2-Piperidin-1-ylphenyl)ethanol. (n.d.). PubChem.
- 1-Phenyl-2-piperidin-1-ylethanol. (n.d.). PubChem.
- 1-phenyl-2-(1-piperidinyl)ethanol properties. (n.d.). Sigma-Aldrich.
- Zarrindast, M. R., et al. (2000). Design, Synthesis, and Evaluation of Metabolism-Based Analogues of Haloperidol Incapable of Forming MPP+-like Species. Journal of Medicinal Chemistry, 43(19), 3593-3600.
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A Researcher's Guide to Therapeutic Target Validation for Novel Phenylpiperidine Ethanol Compounds
This guide provides a comprehensive framework for the identification and validation of a therapeutic target for novel compounds, using 2-Phenyl-2-piperidin-1-YL-ethanol (hereafter designated "PPE-1") as an exemplary scaffold. Given the structural similarities of PPE-1 to known pharmacologically active agents, particularly those with a phenylpiperidine core, we hypothesize a primary interaction with the Sigma-1 Receptor (σ1R).[1][2][3][4] This document outlines a multi-tiered, evidence-based approach to rigorously test this hypothesis, comparing methodologies and providing actionable experimental protocols for researchers in drug development.
The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly enriched at the mitochondria-associated ER membrane (MAM).[5][6][7] Its role in modulating calcium signaling, ion channel function, and cellular stress responses has made it a promising therapeutic target for a range of neurological and psychiatric disorders.[5][8][9]
Our validation strategy is built on a logical progression, beginning with direct target engagement and proceeding through cellular functional assays to broad selectivity profiling.
Part 1: Establishing Primary Target Engagement
The foundational step in target validation is to unequivocally demonstrate a direct, high-affinity interaction between PPE-1 and the σ1R. We will employ two orthogonal, gold-standard biophysical methods to quantify this interaction and compare its characteristics to established σ1R ligands.
Methodology 1: Radioligand Binding Assays
This classical technique provides a robust measure of a compound's affinity (Ki) for a receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Causality and Experimental Choice: Radioligand binding is the benchmark for quantifying affinity. By using membranes from tissues with high σ1R expression, such as guinea pig liver, we ensure a strong signal-to-noise ratio.[10] We will use -pentazocine, a selective σ1R radioligand, and define non-specific binding with a structurally distinct compound like haloperidol to ensure the measured interaction is specific to the σ1R binding site.[10][11][12] This approach directly compares the binding potency of PPE-1 against a known agonist, (+)-Pentazocine, and a known antagonist, NE-100.[13][14][15]
Detailed Experimental Protocol: Competitive Inhibition Radioligand Binding
-
Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold lysis buffer (50mM Tris-HCl, pH 8.0) and centrifuge to pellet membranes. Resuspend and wash the pellet before a final resuspension in assay buffer. Determine protein concentration using a BCA assay.[16]
-
Assay Setup: In a 96-well plate, combine membrane homogenate (target: 30-50 µg protein/well), a fixed concentration of -pentazocine (e.g., 1 nM), and a range of concentrations of the competing ligands (PPE-1, (+)-pentazocine, NE-100) spanning at least 6 orders of magnitude (e.g., 0.1 nM to 10 µM).[12][16]
-
Controls:
-
Total Binding: Wells containing only membrane and radioligand.
-
Non-Specific Binding (NSB): Wells containing membrane, radioligand, and a saturating concentration of a non-labeled competitor (e.g., 10 µM haloperidol).[10]
-
-
Incubation: Incubate the plate at 37°C for 90 minutes with gentle agitation to reach equilibrium.[10]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration onto GF/B filter plates pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash plates 3-4 times with ice-cold wash buffer.[16]
-
Detection: Dry the filter plates, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Data Summary (Hypothetical)
| Compound | Class | Ki for σ1R (nM) | Source |
| PPE-1 | Test Compound | 15.5 | (Hypothetical Data) |
| (+)-Pentazocine | Reference Agonist | 8 - 20 | [14][15][17][18][19] |
| PRE-084 | Selective Agonist | ~44 | [20][21][22][23][24] |
| NE-100 | Selective Antagonist | 0.8 - 4.16 | [13][25][26][27] |
This table allows for a direct comparison of PPE-1's binding affinity against well-characterized reference compounds. A low nanomolar Ki would provide strong initial evidence for direct and potent target engagement.
Part 2: Confirming Target Engagement in a Cellular Milieu
Demonstrating binding to a purified receptor is crucial, but confirming this interaction within the complex environment of a living cell is the critical next step. This validates that the compound can penetrate the cell membrane and engage its target amidst all other cellular components.
Methodology 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical technique that assesses target engagement in intact cells or tissues.[28] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[29][30][31]
Causality and Experimental Choice: Unlike binding assays on membrane preparations, CETSA provides direct evidence of target engagement within a physiological context.[30][32] A positive result—a shift in the melting temperature (Tm) of σ1R in the presence of PPE-1—confirms that the compound reaches and binds its intracellular target. This method is independent of downstream functional effects, providing a pure measure of binding.
Detailed Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture & Treatment: Culture a human cell line with known σ1R expression (e.g., SH-SY5Y neuroblastoma) to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of PPE-1 (e.g., 10-50x Ki) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[29]
-
Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer containing protease inhibitors.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).[32]
-
Protein Quantification: Collect the supernatant and determine the protein concentration for each sample to ensure equal loading.
-
Western Blotting: Denature the soluble fractions, run on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe the membrane with a validated primary antibody against σ1R. Use an appropriate loading control (e.g., GAPDH, which should have a different melting profile) to normalize the data.
-
Data Analysis: Quantify the band intensity for σ1R at each temperature for both vehicle- and PPE-1-treated samples. Plot the percentage of soluble protein relative to the 40°C sample against temperature. Fit the curves to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A significant increase in Tm in the PPE-1-treated samples indicates target stabilization.
Visualization of the Target Validation Workflow
The following diagram illustrates the logical flow from initial binding studies to cellular engagement confirmation.
Caption: Overall workflow for σ1R target validation.
Part 3: Linking Target Engagement to Cellular Function
Confirming that PPE-1 binds σ1R is insufficient; we must demonstrate that this binding event translates into a measurable biological response. The σ1R's primary role as a chaperone at the MAM is to modulate the activity of the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel for ER calcium release.[5][33][34][35]
Methodology 3: Calcium Flux Assay
This functional assay measures changes in intracellular calcium levels, a direct downstream consequence of σ1R modulation.[33][36] We can determine whether PPE-1 acts as an agonist (mimicking the effect of a known activator) or an antagonist (blocking that effect).
Causality and Experimental Choice: Calcium signaling is a well-established and physiologically relevant readout of σ1R function.[7][33][34] By challenging the cells with a known σ1R agonist like PRE-084, we create a specific signaling event that can be modulated.[20][21][22] This allows us to functionally characterize PPE-1 as an agonist, antagonist, or allosteric modulator and compare its potency (EC50 or IC50) to reference compounds.
Detailed Experimental Protocol: Fluo-4 Calcium Imaging
-
Cell Preparation: Plate SH-SY5Y cells on glass-bottom imaging dishes.
-
Dye Loading: Load cells with the calcium-sensitive fluorescent indicator Fluo-4 AM for 30-45 minutes at 37°C.
-
Baseline Measurement: Place the dish on a fluorescence microscope equipped for live-cell imaging. Record baseline fluorescence for 2-5 minutes.
-
Compound Addition & Analysis:
-
To test for agonist activity: Add varying concentrations of PPE-1 and record the fluorescence signal for 10-15 minutes. Compare the response to a saturating concentration of the full agonist PRE-084.
-
To test for antagonist activity: Pre-incubate cells with varying concentrations of PPE-1 for 15-30 minutes. Then, add a fixed concentration of PRE-084 (e.g., its EC80) and record the fluorescence signal.
-
-
Data Analysis: Quantify the change in fluorescence intensity over time (ΔF/F0). For agonist activity, plot the peak response against PPE-1 concentration to determine the EC50. For antagonist activity, plot the inhibition of the PRE-084 response against PPE-1 concentration to determine the IC50.
Visualization of the σ1R Signaling Pathway
The following diagram illustrates the central role of σ1R in modulating ER-mitochondria calcium flux.
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Comparative Guide to Cross-Reactivity Studies of Methylphenidate Analogs, Including 2-Phenyl-2-(piperidin-2-yl)ethanol
This guide provides an in-depth comparative analysis of the immunological cross-reactivity of 2-Phenyl-2-(piperidin-2-yl)ethanol, a potential alcohol metabolite of ritalinic acid, within the broader context of its parent compound, methylphenidate, and related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms of cross-reactivity, presents objective experimental data, and outlines robust protocols for assessment.
Introduction: The Challenge of Structural Analogs in Immunodiagnostics
Methylphenidate (marketed as Ritalin®) is a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] Due to its pharmacological similarity to amphetamines and cocaine, it is also a substance with a high potential for abuse.[1] In clinical and forensic toxicology, urine drug screens are the frontline tool for monitoring compliance and detecting misuse. These screens predominantly rely on immunoassays, which leverage antibodies to detect specific drug classes.
However, a significant challenge in immunoassay-based testing is cross-reactivity : the phenomenon where antibodies bind to compounds that are structurally similar to the target analyte, potentially leading to false-positive results.[2][3][4] Following administration, methylphenidate is extensively metabolized, with up to 80% being excreted in urine as ritalinic acid (2-phenyl-2-(piperidin-2-yl)acetic acid).[1][5] This makes ritalinic acid a primary target for many methylphenidate immunoassays.
This guide focuses on 2-Phenyl-2-(piperidin-2-yl)ethanol , the alcohol reduction product of ritalinic acid. While not a primary metabolite, its structure is highly relevant for cross-reactivity analysis. We will compare its potential immunological behavior to that of methylphenidate, its major metabolite ritalinic acid, and ethylphenidate—a pharmacologically active metabolite formed when methylphenidate is co-ingested with ethanol.[6][7][8] Understanding these interactions is critical for developing more specific diagnostic tools and accurately interpreting screening results.
Molecular Structures: The Basis for Cross-Reactivity
The potential for an antibody to cross-react with multiple compounds is rooted in shared structural motifs, or epitopes.[4] The diagram below illustrates the structural similarities between methylphenidate and its key analogs. All share the core 2-phenyl-2-piperidine scaffold, which is the likely epitope recognized by many antibodies raised against them. The key differences lie in the functional group at the C2 position of the phenylacetyl moiety.
Caption: Structural relationships of key methylphenidate analogs.
Comparative Cross-Reactivity Analysis
Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISA), are designed with varying specificities. Some are targeted towards the parent drug, while others are optimized to detect the more abundant metabolite, ritalinic acid.[9][10] The degree to which an analog interferes is quantified as percent cross-reactivity.
A compound's cross-reactivity is determined by comparing the concentration of the analog required to produce a 50% inhibition of signal (I-50) to the I-50 of the target analyte (in this case, methylphenidate).
Formula for Percent Cross-Reactivity: % Cross-Reactivity = (I-50 of Target Analyte / I-50 of Cross-Reactant) x 100
The following table summarizes published cross-reactivity data from a commercial ELISA kit designed for methylphenidate screening.[11]
| Compound | Chemical Structure | % Cross-Reactivity (vs. Methylphenidate) | Comments |
| Methylphenidate | Methyl 2-phenyl-2-(piperidin-2-yl)acetate | 100% | The target analyte for this assay. |
| Ritalinic Acid | 2-phenyl-2-(piperidin-2-yl)acetic acid | 13.9% | The primary metabolite shows significantly lower, but still notable, cross-reactivity.[11] |
| Ethylphenidate | Ethyl 2-phenyl-2-(piperidin-2-yl)acetate | 368% | This analog is >3.5 times more reactive than methylphenidate, meaning it can produce a positive result at much lower concentrations.[11] |
| 2-Phenyl-2-(piperidin-2-yl)ethanol | 2-phenyl-2-(piperidin-2-yl)ethanol | Data Not Available | As a structurally similar compound, significant cross-reactivity is anticipated. Experimental validation is required. |
Field Insights:
-
The high cross-reactivity of Ethylphenidate is a critical consideration in cases of co-ingestion with alcohol, as it can lead to a strong positive result even with therapeutic doses of methylphenidate.[7][11]
-
The lower reactivity of Ritalinic Acid in some assays means that tests calibrated only for methylphenidate might underestimate the extent of use, as ritalinic acid is the predominant species in urine.[1][11]
-
There are documented instances of methylphenidate causing false-positive results for amphetamine immunoassays, though this appears to be highly dependent on the specific assay manufacturer and is a point of contention in the literature.[12][13] Confirmatory testing is always recommended.
Experimental Protocols for Cross-Reactivity Assessment
A self-validating system for assessing cross-reactivity involves two core stages: a sensitive screening immunoassay followed by highly specific confirmatory analysis.
Caption: Workflow for Drug Screening and Confirmation.
Protocol 1: Competitive ELISA for Cross-Reactivity Determination
This protocol describes a direct competitive ELISA to determine the percent cross-reactivity of an analog like 2-Phenyl-2-(piperidin-2-yl)ethanol.
Principle: This assay is based on the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites pre-coated on a microplate.[1][11] The amount of color developed is inversely proportional to the concentration of the drug in the sample.[11]
Materials:
-
Microtiter plate (96-well) coated with anti-methylphenidate antibody
-
Methylphenidate standards (0 ng/mL to 100 ng/mL)
-
Solutions of test compounds (e.g., Ritalinic Acid, Ethylphenidate, 2-Phenyl-2-(piperidin-2-yl)ethanol) at various concentrations
-
Drug-Enzyme (e.g., HRP) Conjugate
-
Wash Buffer (e.g., PBS with Tween 20)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 1N H₂SO₄)
-
Microplate reader (450 nm)
Methodology:
-
Preparation: Prepare serial dilutions of both methylphenidate (for the standard curve) and the test compounds in drug-free urine or buffer.
-
Sample Addition: Add 20 µL of each standard or test compound dilution to the respective wells of the antibody-coated microplate.
-
Conjugate Addition: Add 100 µL of the Drug-Enzyme Conjugate to each well.
-
Incubation: Cover the plate and incubate for 45 minutes at room temperature. During this time, the free drug and the drug-enzyme conjugate compete for binding to the immobilized antibody.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer to remove any unbound material.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Color Development: Incubate the plate for 30 minutes in the dark. The enzyme on the bound conjugate will convert the substrate, leading to color development.
-
Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes.
-
Calculation:
-
Plot a standard curve of absorbance vs. concentration for the methylphenidate standards.
-
Determine the concentration of each test compound that causes a 50% reduction in absorbance (the I-50 value) relative to the zero standard.
-
Calculate the percent cross-reactivity using the formula provided previously.
-
Protocol 2: Confirmatory Analysis by LC-MS/MS
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirmatory drug testing.[1] It provides unequivocal identification and quantification by separating compounds based on their physicochemical properties (chromatography) and then identifying them based on their unique mass-to-charge ratio and fragmentation patterns (mass spectrometry).[14][15]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole)
-
Analytical column (e.g., C18 reverse-phase)
Methodology:
-
Sample Preparation: Dilute 50 µL of the urine sample with 450 µL of an LC eluent containing deuterated internal standards (e.g., methylphenidate-d9, ritalinic acid-d10).[16] This step is crucial for accurate quantification.
-
Chromatographic Separation: Inject the prepared sample into the HPLC system. Use a gradient elution program with a mobile phase (e.g., water and acetonitrile with formic acid) to separate the parent drug from its metabolites and other endogenous urine components.
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode.
-
For each analyte, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific.
-
-
Data Analysis: The analyte is identified by comparing its retention time and the ratio of its ion transitions to that of a certified reference standard. Quantification is performed by comparing the analyte's peak area to that of its corresponding deuterated internal standard.
Conclusion and Future Directions
The potential for immunological cross-reactivity among methylphenidate and its structural analogs, including the putative metabolite 2-Phenyl-2-(piperidin-2-yl)ethanol, presents a significant analytical challenge. This guide demonstrates that while immunoassays are invaluable for rapid screening, their utility is predicated on a thorough understanding of their specificity and limitations. The high reactivity of ethylphenidate highlights the need for clinical awareness regarding co-ingestion of methylphenidate and alcohol.
For drug development professionals, characterizing the cross-reactivity profile of new chemical entities that share scaffolds with existing drugs is a mandatory step in preclinical safety assessment. For researchers and clinicians, the key takeaway is the imperative nature of confirmatory testing using a specific method like LC-MS/MS to validate any presumptive positive screening result. Future work should focus on developing more specific monoclonal antibodies that can better discriminate between the parent drug and its various metabolites, thereby reducing the rate of false positives and improving the accuracy of toxicological screening.
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Breindahl, T., & Hindersson, P. (2012). Methylphenidate is Distinguished from Amphetamine in Drug-of-Abuse Testing. Journal of Analytical Toxicology. Retrieved from [Link]
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Belsey, S., & Flanagan, R. J. (2020). Analytical Detection of Novel Stimulants by Immunoassay and Liquid Chromatography–High Resolution Mass Spectrometry: Case Studies on Ethylphenidate and Mephedrone. Journal of Analytical Toxicology. Retrieved from [Link]
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Lewis, M. G., Lewis, J. G., Elder, P. A., & Moore, G. A. (2003). An Enzyme-Linked Immunosorbent Assay (ELISA) for Methylphenidate (Ritalin) in Urine. Journal of Analytical Toxicology, 27(6), 342–345. Retrieved from [Link]
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Dymarska, M., et al. (2021). Development of a Continuous System for 2-Phenylethanol Bioproduction by Yeast on Whey Permeate-Based Medium. Molecules, 26(24), 7517. Retrieved from [Link]
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Yang, P. B., et al. (2020). Methylphenidate cross-sensitization with amphetamine is dose dependent but not age dependent. Behavioural Brain Research, 389, 112660. Retrieved from [Link]
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Ramirez Fernandez, M. M., et al. (2007). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Semantic Scholar. Retrieved from [Link]
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Halux Diagnostic. (n.d.). How Cross Reactivity Affects Drug Test Results. Retrieved from [Link]
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Lewis, M. G., Lewis, J. G., Elder, P. A., & Moore, G. A. (2003). An enzyme-linked immunosorbent assay (ELISA) for methylphenidate (Ritalin) in urine. PubMed. Retrieved from [Link]
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Manzi, S., et al. (2002). Methylphenidate produces a false-positive urine amphetamine screen. Pediatric Emergency Care, 18(5), 401. Retrieved from [Link]
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Davidson, C., et al. (2018). In Vitro Neurochemical Assessment of Methylphenidate and Its “Legal High” Analogs 3,4-CTMP and Ethylphenidate in Rat Nucleus Accumbens and Bed Nucleus of the Stria Terminalis. Frontiers in Pharmacology, 9, 539. Retrieved from [Link]
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Smith, C. R., & Swortwood, M. J. (2021). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]
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Lewis, M. G., et al. (2003). An Enzyme-Linked Immunosorbent Assay (ELISA) for Methylphenidate (Ritalin®) in Urine. Semantic Scholar. Retrieved from [Link]
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Al-Hussain, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7178. Retrieved from [Link]
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Patrick, K. S., et al. (2005). Influence of ethanol on the pharmacokinetics of methylphenidate's metabolites ritalinic acid and ethylphenidate. Arzneimittelforschung, 55(4), 184-90. Retrieved from [Link]
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Markowitz, J. S., et al. (1999). Detection of the novel metabolite ethylphenidate after methylphenidate overdose with alcohol coingestion. Journal of Clinical Psychopharmacology, 19(4), 365-8. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-2-piperidin-1-YL-ethanol Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-Phenyl-2-piperidin-1-YL-ethanol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The inherent chirality and the presence of modifiable phenyl and piperidine rings, along with a crucial hydroxyl group, make this scaffold a versatile template for the design of novel therapeutic agents. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of its analogs, supported by experimental data and detailed methodologies, to aid researchers in the rational design of new chemical entities with enhanced potency and selectivity.
The Core Moiety: A Foundation for Diverse Biological Activities
The 2-Phenyl-2-piperidin-1-YL-ethanol core structure combines key pharmacophoric features: a phenyl ring for potential π-π stacking and hydrophobic interactions, a piperidine ring that can influence solubility and interact with biological targets, and a hydroxyl group that can act as a hydrogen bond donor or acceptor.[1] The spatial arrangement of these groups is critical for biological activity, and even subtle modifications can lead to significant changes in pharmacological profiles.
Structure-Activity Relationships in Analgesic Activity
The analgesic potential of 2-Phenyl-2-piperidin-1-YL-ethanol analogs and related structures has been a primary focus of investigation. The mechanism of action is often linked to interaction with opioid receptors.[2]
Key SAR Insights for Analgesic Potency:
-
Stereochemistry is Paramount: The stereochemical configuration of the chiral centers at the carbon bearing the hydroxyl group and the phenyl ring is a critical determinant of analgesic activity. In structurally related 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives, the erythro isomers are significantly more active than their threo counterparts.[3] Furthermore, optical isomers of active racemates have demonstrated that one enantiomer is typically much more potent, highlighting the stereospecific nature of the interaction with the biological target.[3]
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can modulate analgesic potency. While specific data for 2-Phenyl-2-piperidin-1-YL-ethanol analogs is limited in publicly available literature, studies on related piperidine derivatives suggest that electron-withdrawing or donating groups can influence activity. For instance, in a series of alkyl piperidine derivatives, nitro-substituted compounds showed significant analgesic effects.[4]
-
The Piperidine Moiety: The piperidine ring itself is a crucial element for analgesic activity, as established by the SAR of morphine and its derivatives.[2] Modifications to the piperidine nitrogen, such as the introduction of an aralkyl substituent, have been shown to significantly enhance potency in 4-phenylamidopiperidines.[5]
Comparative Analgesic Activity of Structurally Related Analogs
To illustrate the impact of structural modifications on analgesic activity, the following table summarizes data for a series of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives, which share a similar pharmacophore with the topic compounds. Potency is expressed relative to codeine.
| Compound ID | R (Substitution on Phenyl Ring) | R' (Substitution on Piperazine) | Relative Potency (Codeine = 1) |
| 16 | H | H | ~2-3 |
| 43 | H | p-methoxybenzyl | ~2-3 |
| 44 | H | p-methoxybenzyl | ~2-3 |
Data sourced from a study on 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives.[3]
Exploring Antimicrobial and Anticancer Potential
Beyond analgesia, the versatile 2-Phenyl-2-piperidin-1-YL-ethanol scaffold has been explored for other therapeutic applications, including antimicrobial and anticancer activities.
Antimicrobial Activity
Various piperidine derivatives have demonstrated promising antibacterial and antifungal properties.[6][7] The mechanism is often attributed to the ability of the quaternized nitrogen atom to disrupt microbial cell membranes.[8]
Key SAR Observations for Antimicrobial Activity:
-
Substitution on the Phenyl Ring: In a series of piperidine-2-ethanol derivatives, halogenated (e.g., para-fluoro) and nitro substituents on the phenyl ring were found to enhance antibacterial activity, particularly against Gram-positive organisms.[8]
-
Nature of the Piperidine Derivative: The overall structure of the piperidine derivative plays a significant role. Some studies have shown that specific substitutions can lead to broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8]
Anticancer Activity
The piperidine moiety is a common feature in a number of anticancer drugs.[9] While specific data for 2-Phenyl-2-piperidin-1-YL-ethanol analogs is not extensively documented, related piperidine-containing compounds have shown cytotoxic effects against various cancer cell lines.
Potential Mechanisms and SAR Insights:
-
Induction of Apoptosis: Some piperidine derivatives have been shown to induce apoptosis in cancer cells.[3]
-
Cell Cycle Arrest: The ability to arrest the cell cycle is another mechanism through which these compounds may exert their anticancer effects.[3]
-
Structural Influence: The three-dimensional structure of the molecule is critical for its interaction with biological targets. Spirocyclic piperidinone derivatives, for example, have shown enhanced cytotoxicity, supporting the "escape from flatland" approach in drug design.[9]
Experimental Protocols for Evaluation
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are standard, validated methods for assessing the biological activities discussed in this guide.
Synthesis of 2-Phenyl-2-piperidin-1-YL-ethanol Analogs
A common and effective method for the synthesis of β-amino alcohols like 2-Phenyl-2-piperidin-1-YL-ethanol is the nucleophilic ring-opening of a substituted styrene oxide with piperidine or a substituted piperidine.[10]
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the desired piperidine analog (1.0 equivalent) in a suitable anhydrous solvent such as ethanol.
-
Addition of Reactant: To the stirred solution, add the corresponding substituted styrene oxide (1.0 - 1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield the final 2-Phenyl-2-piperidin-1-YL-ethanol analog. Characterize the compound using spectroscopic methods (NMR, IR, Mass Spectrometry).
Caption: General workflow for the synthesis of 2-Phenyl-2-piperidin-1-YL-ethanol analogs.
Analgesic Activity Assessment: Hot-Plate Test
The hot-plate test is a standard method for evaluating the central analgesic activity of compounds in rodents.[9][11][12]
Detailed Protocol:
-
Acclimatization: Acclimate the animals (e.g., mice) to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus: Use a hot plate apparatus with the surface temperature maintained at a constant 52-55°C.
-
Baseline Measurement: Place each animal on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneal).
-
Post-Treatment Measurement: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes) after drug administration, place the animals back on the hot plate and measure the reaction latency.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or vehicle-treated group.
Caption: Workflow for determining antimicrobial susceptibility using the broth microdilution method.
Conclusion and Future Directions
The 2-Phenyl-2-piperidin-1-YL-ethanol scaffold represents a promising starting point for the development of novel therapeutic agents with a range of potential applications, including analgesia, and antimicrobial and anticancer therapies. The structure-activity relationships, though not yet exhaustively explored for this specific class, are clearly governed by stereochemistry and the nature of substituents on the phenyl and piperidine rings. Future research should focus on the systematic synthesis and evaluation of a diverse library of these analogs to build a more comprehensive SAR database. Mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways involved in their biological activities. This will enable a more rational, target-based approach to the design of next-generation therapeutics based on this versatile scaffold.
References
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Broth microdilution. In: Wikipedia. ; 2023. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Published May 1, 2013. [Link]
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Design, synthesis and SAR of analgesics. PubMed. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
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Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum. Published May 6, 2024. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Published October 18, 2011. [Link]
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Rodent Hot Plate Pain Assay. Maze Engineers. [Link]
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Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers. [Link]
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Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Published March 7, 2025. [Link]
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Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. [Link]
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Studies on analgesic agents. 1.1a Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships. PubMed. [Link]
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Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PubMed. [Link]
- 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
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ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITTES OF DERIVATIVES OF ALKYL PIPERIDINE. FUUAST Journal of Biology. [Link]
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Analgesic activity of alkyl piperidine derivatives. Pak J Pharm Sci. 2016;29(1):77-82. [Link]
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Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. AIR Unimi. [Link]
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Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. PubMed. [Link]
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Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]
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SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. JournalAgent. [Link]
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Structure–activity relationships of opioid ligands. Loughborough University. Published May 30, 2018. [Link]
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Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. [Link]
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Opioids and Their Receptors: Present and Emerging Concepts in Opioid Drug Discovery II. PubMed. [Link]
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Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. PubMed. [Link]
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Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences. [Link]
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Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. PubMed. [Link]
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Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. PubMed. [Link]
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Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. PubMed Central. [Link]
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
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Cytotoxicity of the Leaf Ethanol Extracts of the Different Piper Species on Cancer Cell Lines. ResearchGate. [Link]
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Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]
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In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. PubMed Central. [Link]
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In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]
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(PDF) In vitro cytotoxicity activity on several cancer cell lines of acridone alkaloids and N-phenylethyl-benzamide derivatives from Swinglea glutinosa (Bl.) Merr. ResearchGate. [Link]
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A Comparative Guide to the Synthesis of 2-Phenyl-2-piperidin-1-yl-ethanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, 2-Phenyl-2-piperidin-1-yl-ethanol, a beta-amino alcohol, presents a structure of significant interest due to the prevalence of both the piperidine and phenylethanolamine moieties in a wide array of centrally active agents. This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for this target compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each route's merits and drawbacks.
Introduction to 2-Phenyl-2-piperidin-1-yl-ethanol
2-Phenyl-2-piperidin-1-yl-ethanol (CAS No. 2480-56-0) is a tertiary amino alcohol characterized by a piperidine ring connected via a nitrogen-carbon bond to a 2-hydroxy-1-phenylethyl group. The inherent chirality at the benzylic carbon and the potential for diverse functionalization of the piperidine ring and the hydroxyl group make it a valuable building block in medicinal chemistry. The development of efficient and scalable synthetic routes is paramount for its exploration as a potential therapeutic agent or as an intermediate in the synthesis of more complex molecules.
This guide will explore three principal synthetic strategies:
-
Nucleophilic Ring-Opening of Styrene Oxide with Piperidine: A direct and atom-economical approach.
-
Nucleophilic Substitution of a Pre-functionalized Phenyl-ethanol Moiety: A classic method involving the reaction of piperidine with a suitable electrophile.
-
Reductive Amination of a Phenyl-piperidinyl Ketone Precursor: A two-step approach involving the formation of a ketone intermediate followed by reduction.
A comparative analysis of these methods is presented below, followed by detailed experimental protocols.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Reaction | Advantages | Disadvantages | Typical Yield |
| Method 1: Ring-Opening of Styrene Oxide | Piperidine, Styrene Oxide | Nucleophilic attack of amine on epoxide | Atom-economical, direct, often high yielding.[1][2] | Potential for regioselectivity issues (attack at benzylic vs. terminal carbon), styrene oxide is a hazardous substance. | Good to Excellent (can be >90%)[3] |
| Method 2: Nucleophilic Substitution | Piperidine, 2-Bromo-1-phenylethanol | SN2 reaction | Well-established and predictable reaction mechanism. | Requires synthesis of the halo-alcohol precursor, potential for side reactions (elimination). | Moderate to Good |
| Method 3: Reductive Amination | 1-Phenyl-2-(piperidin-1-yl)ethanone | Reduction of a ketone | Allows for the synthesis of a key intermediate that can be used for other derivatives, reduction is typically high-yielding. | A two-step process, requires the synthesis of the ketone precursor. | Good to Excellent (for the reduction step) |
Method 1: Nucleophilic Ring-Opening of Styrene Oxide with Piperidine
This method is arguably the most direct route to 2-Phenyl-2-piperidin-1-yl-ethanol. The reaction proceeds via the nucleophilic attack of the secondary amine of piperidine on one of the electrophilic carbons of the styrene oxide ring.
Mechanistic Rationale
The reaction mechanism involves the opening of the strained epoxide ring by the piperidine nucleophile. Under neutral or basic conditions, the reaction generally follows an SN2 pathway, with the amine preferentially attacking the less sterically hindered terminal carbon of the epoxide. However, under acidic conditions, the reaction can proceed via an SN1-like mechanism, with preferential attack at the more substituted benzylic carbon, which can better stabilize a partial positive charge. The choice of solvent and catalyst is therefore crucial in controlling the regioselectivity. For the synthesis of the desired 1-phenyl isomer, conditions favoring attack at the benzylic carbon are preferred.
Caption: Reaction mechanism for the acid-catalyzed ring-opening of styrene oxide with piperidine.
Experimental Protocol
Materials:
-
Piperidine
-
Styrene Oxide
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.0 equivalent) in anhydrous ethanol.
-
To the stirring solution, add styrene oxide (1.0 equivalent) dropwise at room temperature. A slight exotherm may be observed.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Method 2: Nucleophilic Substitution with 2-Bromo-1-phenylethanol
This classical approach involves the SN2 displacement of a halide from a pre-synthesized halo-alcohol by piperidine.
Mechanistic Rationale
The reaction proceeds via a standard bimolecular nucleophilic substitution mechanism. The nitrogen atom of piperidine acts as the nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion as the leaving group. The use of a polar aprotic solvent can accelerate the reaction rate. A base is typically added to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the piperidine starting material.
Caption: SN2 reaction pathway for the synthesis of 2-Phenyl-2-piperidin-1-yl-ethanol.
Experimental Protocol
Materials:
-
Piperidine
-
2-Bromo-1-phenylethanol
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-bromo-1-phenylethanol (1.0 equivalent) in anhydrous acetonitrile, add piperidine (1.2 equivalents) and potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography.
Method 3: Reductive Amination of 1-Phenyl-2-(piperidin-1-yl)ethanone
This two-step approach involves the initial synthesis of an α-amino ketone, which is then reduced to the target amino alcohol.
Mechanistic Rationale
Step 1: Synthesis of the α-amino ketone. This can be achieved by the reaction of piperidine with an α-haloketone, such as 2-bromoacetophenone, via nucleophilic substitution.
Step 2: Reduction of the ketone. The carbonyl group of the α-amino ketone is then reduced to a hydroxyl group. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, which is generally sufficient for the reduction of ketones.
Caption: Reduction of the ketone precursor to the final product.
Experimental Protocol (Reduction Step)
Materials:
-
1-Phenyl-2-(piperidin-1-yl)ethanone
-
Sodium borohydride
-
Methanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-phenyl-2-(piperidin-1-yl)ethanone (1.0 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography.
Conclusion
The synthesis of 2-Phenyl-2-piperidin-1-yl-ethanol can be achieved through several viable routes, each with its own set of advantages and challenges. The choice of the optimal method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the importance of factors like atom economy and safety.
-
The ring-opening of styrene oxide with piperidine is a highly attractive method due to its directness and potential for high yields. However, careful control of reaction conditions is necessary to ensure the desired regioselectivity, and the hazardous nature of styrene oxide must be managed.
-
The nucleophilic substitution route offers a more traditional and predictable approach, though it requires the prior synthesis of a halo-alcohol precursor.
-
The reductive amination pathway provides a reliable method, particularly for the final reduction step, and the ketone intermediate can be a useful synthetic hub for other derivatives.
Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for 2-Phenyl-2-piperidin-1-yl-ethanol and its analogs. Further optimization of the presented protocols may be necessary to achieve the desired outcomes in specific laboratory settings.
References
- Reddy, K. L., et al. "A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides." Research & Reviews: Journal of Chemistry, vol. 6, no. 2, 2017.
- Azizi, N., et al. "Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 186, no. 1, 2011, pp. 134-139.
- Krishna, C. R., et al. "Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under." Current Chemistry Letters, vol. 13, 2024, pp. 343-350.
- Chandrasekhar, S., et al. "Yttrium triflate as a powerful catalyst for the expeditious synthesis of β-aminoalcohols." Tetrahedron Letters, vol. 42, no. 37, 2001, pp. 6555-6557.
Sources
confirming the biological effects of 2-Phenyl-2-piperidin-1-YL-ethanol in different cell lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the biological effects of 2-Phenyl-2-piperidin-1-YL-ethanol in various cell lines. Given the limited publicly available data on this specific compound, we present a structured experimental approach to characterize its cellular activity, comparing it with a well-documented cytotoxic agent, Doxorubicin, to benchmark its potential efficacy and mechanism of action.
Introduction: Unveiling the Potential of a Novel Piperidine Derivative
The piperidine moiety is a common scaffold in a multitude of pharmacologically active compounds, known to interact with a wide range of biological targets.[1][2] 2-Phenyl-2-piperidin-1-YL-ethanol, a derivative of this class, presents an interesting candidate for biological screening due to its structural features. While its specific cellular effects are not extensively documented, its synthesis and the pharmacological activities of related compounds suggest potential applications in areas such as cancer research.[3][4]
To ascertain its biological profile, a systematic investigation into its effects on cell viability, proliferation, apoptosis, and cell cycle progression is imperative. This guide outlines a series of robust, validated assays to achieve this, using Doxorubicin as a positive control and comparator. Doxorubicin is a well-characterized anthracycline antibiotic widely used in chemotherapy that induces cell death through DNA intercalation and inhibition of topoisomerase II.
Experimental Design: A Multi-faceted Approach to Cellular Analysis
A thorough understanding of a compound's biological impact requires a multi-pronged approach. We propose a workflow that progresses from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: Proposed experimental workflow for characterizing the biological effects of 2-Phenyl-2-piperidin-1-YL-ethanol.
Cell Line Selection
The choice of cell lines is critical for obtaining relevant data. We recommend a panel of cell lines representing different cancer types to assess the compound's spectrum of activity. For instance:
-
A549 (Human Lung Carcinoma): A commonly used cell line for screening anticancer compounds.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.
-
HeLa (Human Cervical Cancer): A well-characterized and robust cell line.
-
HCT116 (Human Colon Cancer): A model for colorectal cancer studies.
Methodologies and Protocols
Assessment of Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of 2-Phenyl-2-piperidin-1-YL-ethanol (e.g., 0.1, 1, 10, 50, 100 µM) and Doxorubicin as a positive control for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or ethanol at non-toxic concentrations).[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Evaluation of Cell Proliferation: BrdU Incorporation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.[7][8]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.
-
Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol.
-
Detection: Add anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.
-
Substrate Addition: Add the enzyme substrate and measure the colorimetric or fluorometric signal using a microplate reader.
-
Data Analysis: Express the results as a percentage of BrdU incorporation relative to the vehicle-treated control.
Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining
Annexin V staining identifies the externalization of phosphatidylserine, an early marker of apoptosis, while PI stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[9][10]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 2-Phenyl-2-piperidin-1-YL-ethanol and Doxorubicin for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
Cell cycle analysis using PI staining measures the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13]
Protocol:
-
Cell Seeding and Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation and Comparative Analysis
The collected data should be organized into clear and concise tables for easy comparison between 2-Phenyl-2-piperidin-1-YL-ethanol and Doxorubicin.
Table 1: Comparative Cytotoxicity (IC50 values in µM)
| Cell Line | 2-Phenyl-2-piperidin-1-YL-ethanol (24h) | Doxorubicin (24h) | 2-Phenyl-2-piperidin-1-YL-ethanol (48h) | Doxorubicin (48h) | 2-Phenyl-2-piperidin-1-YL-ethanol (72h) | Doxorubicin (72h) |
| A549 | Data | Data | Data | Data | Data | Data |
| MCF-7 | Data | Data | Data | Data | Data | Data |
| HeLa | Data | Data | Data | Data | Data | Data |
| HCT116 | Data | Data | Data | Data | Data | Data |
Table 2: Comparative Effects on Cell Proliferation (% of Control at IC50)
| Cell Line | 2-Phenyl-2-piperidin-1-YL-ethanol (48h) | Doxorubicin (48h) |
| A549 | Data | Data |
| MCF-7 | Data | Data |
| HeLa | Data | Data |
| HCT116 | Data | Data |
Table 3: Comparative Induction of Apoptosis (% of Apoptotic Cells at IC50 after 48h)
| Cell Line | 2-Phenyl-2-piperidin-1-YL-ethanol (Early Apoptosis) | Doxorubicin (Early Apoptosis) | 2-Phenyl-2-piperidin-1-YL-ethanol (Late Apoptosis) | Doxorubicin (Late Apoptosis) |
| A549 | Data | Data | Data | Data |
| MCF-7 | Data | Data | Data | Data |
| HeLa | Data | Data | Data | Data |
| HCT116 | Data | Data | Data | Data |
Table 4: Comparative Effects on Cell Cycle Distribution (% of Cells in Each Phase at IC50 after 48h)
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| A549 | Vehicle Control | Data | Data | Data |
| 2-Phenyl-2-piperidin-1-YL-ethanol | Data | Data | Data | |
| Doxorubicin | Data | Data | Data | |
| MCF-7 | Vehicle Control | Data | Data | Data |
| 2-Phenyl-2-piperidin-1-YL-ethanol | Data | Data | Data | |
| Doxorubicin | Data | Data | Data |
Hypothetical Signaling Pathway
Based on the known mechanisms of similar compounds and the proposed experiments, we can hypothesize a potential signaling pathway for 2-Phenyl-2-piperidin-1-YL-ethanol. For instance, if the compound induces apoptosis and G2/M cell cycle arrest, it might involve the activation of DNA damage response pathways.
Caption: Hypothetical signaling pathway for 2-Phenyl-2-piperidin-1-YL-ethanol-induced apoptosis and cell cycle arrest.
Conclusion and Future Directions
This guide provides a robust and comprehensive strategy for the initial biological characterization of 2-Phenyl-2-piperidin-1-YL-ethanol. By comparing its effects to a well-established cytotoxic agent, researchers can gain valuable insights into its potential as a therapeutic agent. The results from these assays will form a strong foundation for further investigations, including in vivo studies and more detailed mechanistic analyses to identify its precise molecular targets.
References
-
National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [Link]
-
Boster Biological Technology. Cytotoxicity Assays | Life Science Applications. [Link]
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Independent Verification of 2-Phenyl-2-piperidin-1-YL-ethanol's Activity: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the biological activity of 2-Phenyl-2-piperidin-1-YL-ethanol. As a novel compound with structural similarities to known central nervous system (CNS) active agents, we hypothesize a potential psychostimulant effect. This document outlines a systematic approach to compare its performance against established alternatives, supported by detailed experimental protocols and data analysis strategies. The core of this guide is to ensure scientific rigor and trustworthiness in the evaluation of this compound.
Introduction and Rationale
2-Phenyl-2-piperidin-1-YL-ethanol is a piperidine derivative. The piperidine moiety is a common scaffold in a wide range of pharmaceuticals, including those targeting the CNS.[1][2] Its structural relationship to benzylpiperidine and phenethylamine derivatives, some of which are known to act as norepinephrine-dopamine reuptake inhibitors (NDRIs), suggests a potential for psychostimulant activity.[3] Therefore, the primary objective of this guide is to provide a robust methodology to investigate this hypothesized activity.
This guide will focus on a comparative analysis against well-characterized psychostimulants, employing a multi-tiered experimental approach, from in vitro target engagement to in vivo behavioral assessment. The causality behind each experimental choice is explained to provide a clear understanding of the scientific process.
Selection of Comparative Compounds
To objectively evaluate the potential psychostimulant properties of 2-Phenyl-2-piperidin-1-YL-ethanol, a careful selection of positive and negative controls is paramount.
-
Positive Controls:
-
d-amphetamine: A potent psychostimulant that acts as a dopamine and norepinephrine releasing agent and reuptake inhibitor. It serves as a benchmark for robust stimulant effects.[4]
-
Methylphenidate: A well-known NDRI used in the treatment of ADHD. Its mechanism is more specific than d-amphetamine, making it a valuable comparator for elucidating the potential mechanism of our test compound.[3]
-
-
Negative Control:
-
Vehicle (e.g., Saline or appropriate solvent): Essential for establishing a baseline and controlling for any effects of the administration procedure itself.
-
Experimental Workflows
A multi-step experimental workflow is proposed to systematically investigate the compound's activity.
Figure 1: Proposed experimental workflow for the characterization of 2-Phenyl-2-piperidin-1-YL-ethanol.
In Vitro Assays: Target Engagement and Functional Activity
The initial step is to determine if 2-Phenyl-2-piperidin-1-YL-ethanol interacts with key CNS targets associated with psychostimulant activity.
Rationale: This assay will determine the affinity of the test compound for the primary targets of many psychostimulants.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT, NET, or SERT.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of 2-Phenyl-2-piperidin-1-YL-ethanol, positive controls, or vehicle.
-
Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration and determine the inhibition constant (Ki) by non-linear regression analysis.
Expected Outcome: This will reveal if the compound binds to any of these key monoamine transporters and with what affinity.
Rationale: To determine if the binding of the compound to transporters translates into a functional effect on neurotransmitter reuptake.
Protocol:
-
Cell Culture: Use cell lines expressing DAT, NET, or SERT.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of 2-Phenyl-2-piperidin-1-YL-ethanol, positive controls, or vehicle.
-
Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubation: Incubate for a short period to allow for neurotransmitter uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of the neurotransmitter uptake (IC50).
Expected Outcome: This will confirm whether the compound is an inhibitor of monoamine uptake and its potency.
In Vivo Behavioral Pharmacology
Should the in vitro data suggest activity at DAT and/or NET, the next logical step is to assess the compound's effects on behavior in a whole-animal model. Preclinical studies in animals are a crucial step before any potential translation to clinical trials.[5]
Rationale: A standard method for assessing the stimulant or sedative effects of a compound.[6] Psychostimulants are expected to increase locomotor activity.[7]
Protocol:
-
Animal Model: Use male Swiss Webster mice (or another appropriate rodent strain).
-
Acclimation: Acclimate the animals to the testing room and the locomotor activity chambers.
-
Drug Administration: Administer 2-Phenyl-2-piperidin-1-YL-ethanol (at various doses), positive controls (d-amphetamine, methylphenidate), or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the animals in the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes) using an automated system like an actophotometer.[6]
-
Data Analysis: Analyze the data in time bins to observe the onset and duration of action. Calculate the total activity for each dose group and compare them using statistical methods (e.g., ANOVA followed by post-hoc tests).
Expected Outcome: A dose-dependent increase in locomotor activity would support the hypothesis that 2-Phenyl-2-piperidin-1-YL-ethanol has psychostimulant properties.
Figure 2: Workflow for the in vivo locomotor activity assay.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Binding Affinity (Ki, nM) and Functional Potency (IC50, nM)
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) |
| 2-Phenyl-2-piperidin-1-YL-ethanol | ||||||
| d-amphetamine | ||||||
| Methylphenidate |
Data to be filled in from experimental results. Lower values indicate higher affinity/potency.
Table 2: In Vivo Locomotor Activity (Total Distance Traveled in cm)
| Treatment | Dose (mg/kg) | Mean Total Distance (cm) ± SEM | % Change from Vehicle |
| Vehicle | - | - | |
| 2-Phenyl-2-piperidin-1-YL-ethanol | Dose 1 | ||
| Dose 2 | |||
| Dose 3 | |||
| d-amphetamine | Dose 1 | ||
| Methylphenidate | Dose 1 |
Data to be filled in from experimental results. SEM = Standard Error of the Mean.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the findings, the following principles must be adhered to:
-
Good Laboratory Practice (GLP): All studies should be conducted in compliance with GLP standards to ensure data integrity and reliability.[8][9]
-
Blinding: During behavioral experiments, the experimenter should be blind to the treatment conditions to avoid bias.
-
Randomization: Animals should be randomly assigned to treatment groups.
-
Replication: Experiments should be replicated to ensure the reproducibility of the findings.
-
Appropriate Statistical Analysis: The choice of statistical tests should be justified, and assumptions of the tests should be met.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the independent verification of the hypothesized psychostimulant activity of 2-Phenyl-2-piperidin-1-YL-ethanol. By following the outlined in vitro and in vivo protocols and adhering to the principles of scientific integrity, researchers can generate reliable and comparable data to elucidate the pharmacological profile of this novel compound. The results of these studies will be crucial in determining its potential for further development.
References
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Navigating Neuroactive Small Molecules: A Comparative Guide to Phenyl-Piperidinyl-Ethanol Derivatives and Their Interactions with Key Neuronal Targets
Introduction: Unraveling the Therapeutic Potential of Phenyl-Piperidinyl-Ethanol Scaffolds
For researchers, scientists, and drug development professionals exploring the vast landscape of neuroactive small molecules, the phenyl-piperidinyl-ethanol scaffold represents a compelling starting point for the design of novel therapeutics. While the specific isomer, 2-Phenyl-2-piperidin-1-YL-ethanol, remains a largely uncharacterized entity in the scientific literature, its structural motifs are present in a multitude of compounds known to interact with critical neuronal targets. This guide provides a comprehensive comparison of the potential biological activities of this class of compounds, focusing on two primary target families: Sigma Receptors and Monoamine Transporters .
Drawing upon established data for structurally related analogs and well-characterized inhibitors, this document will serve as a foundational resource. We will delve into the mechanistic underpinnings of these interactions, provide detailed, field-proven experimental protocols for their evaluation, and present a comparative analysis of existing small molecule inhibitors. The causality behind experimental choices is explained to provide a self-validating system for your research endeavors.
Potential Molecular Targets and Comparative Inhibitor Analysis
The structural characteristics of phenyl-piperidinyl-ethanol derivatives, featuring a phenyl ring, a piperidine moiety, and an ethanol group, suggest a high likelihood of interaction with binding sites that accommodate these features. Based on extensive analysis of existing pharmacophores, two key protein families emerge as probable targets:
-
Sigma Receptors (σR): These unique intracellular chaperone proteins, particularly the σ1 subtype, are implicated in a wide range of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling.[1][2][3] Many known σ1 receptor ligands possess a nitrogen-containing ring system and an aromatic group.
-
Monoamine Transporters (MATs): These transmembrane proteins are responsible for the reuptake of key neurotransmitters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft, thereby regulating neurotransmission.[4][5][6] A vast number of MAT inhibitors share structural similarities with the phenyl-piperidinyl-ethanol scaffold.
Below, we present a comparative analysis of established small molecule inhibitors for the σ1 receptor and the dopamine transporter (DAT), providing a benchmark against which novel compounds like 2-Phenyl-2-piperidin-1-YL-ethanol could be evaluated.
Table 1: Comparative Affinity of Small Molecule Inhibitors for the Sigma-1 (σ1) Receptor
| Compound | Chemical Class | σ1 Receptor Kᵢ (nM) | Reference |
| (+)-Pentazocine | Benzomorphan | 5.18 | [7] |
| Haloperidol | Butyrophenone | 4.5 | [8] |
| PRE-084 | Piperazine | ~44 | [9] |
| Fluvoxamine | SSRI | < 100 | [10] |
| Rimcazole | Pyrrole | 1.8 | [11] |
Kᵢ values represent the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.
Table 2: Comparative Potency of Small Molecule Inhibitors for the Dopamine Transporter (DAT)
| Compound | Chemical Class | DAT IC₅₀ (nM) | Reference |
| Cocaine | Tropane Alkaloid | 200-600 | [12] |
| Nomifensine | Isoquinoline | ~10-50 | [11] |
| GBR-12909 | Diarylpiperazine | ~1-10 | [13] |
| Bupropion | Aminoketone | 520 | [14] |
| Methylphenidate | Piperidine | 10-100 | [14] |
IC₅₀ values represent the half-maximal inhibitory concentration, a measure of the functional potency of a compound to inhibit dopamine uptake.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways associated with these potential targets is crucial for predicting the downstream cellular effects of a novel inhibitor.
Sigma-1 Receptor Signaling
The σ1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[15] It plays a critical role in regulating cellular stress responses and calcium homeostasis. Upon ligand binding, the σ1 receptor can dissociate from its partner protein, BiP (Binding immunoglobulin Protein), and translocate to other cellular compartments to modulate the activity of various ion channels and signaling proteins.[15]
Caption: Sigma-1 Receptor Signaling Pathway.
Dopamine Transporter Function and Regulation
The dopamine transporter (DAT) is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[6] Its primary function is the sodium- and chloride-dependent reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[16] This process terminates dopaminergic signaling and is crucial for maintaining dopamine homeostasis. The activity of DAT is tightly regulated by various protein kinases, including protein kinase C (PKC) and protein kinase A (PKA), which can modulate its trafficking and transport capacity.[17]
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A Comparative Analysis of Phenyl-Piperidinyl-Ethanol Derivatives: A Guide for Researchers
A comprehensive review of the synthesis, analytical characterization, and pharmacological profiles of key structural isomers of phenyl-piperidinyl-ethanol, with a comparative analysis against methylphenidate.
Disclaimer: The subject of this guide, 2-Phenyl-2-(piperidin-1-yl)ethanol, is a compound with limited available data in peer-reviewed scientific literature. Consequently, this document will focus on a comparative analysis of its more extensively studied structural isomers, namely 1-Phenyl-2-(piperidin-1-yl)ethanol and 2-Phenyl-2-(piperidin-2-yl)ethanol , the latter being a foundational structure for the well-known central nervous system (CNS) stimulant, methylphenidate. This guide will provide researchers, scientists, and drug development professionals with a detailed comparison of their synthesis, analytical methodologies, and pharmacological activities, offering insights into their potential as CNS active agents.
Introduction
The phenyl-piperidinyl-ethanol scaffold is a key pharmacophore present in a variety of biologically active molecules. The precise arrangement of the phenyl and piperidine rings on the ethanol backbone gives rise to distinct structural isomers with potentially divergent pharmacological properties. This guide delves into the synthesis, characterization, and comparative pharmacology of two key isomers, 1-Phenyl-2-(piperidin-1-yl)ethanol and 2-Phenyl-2-(piperidin-2-yl)ethanol, with the widely prescribed ADHD medication, methylphenidate, serving as a critical benchmark. Understanding the structure-activity relationships (SAR) within this chemical class is paramount for the rational design of novel CNS-active compounds.
Synthesis and Chemical Properties
The synthesis of these isomers requires distinct chemical strategies, reflecting the different connectivity of the core moieties.
1-Phenyl-2-(piperidin-1-yl)ethanol
This isomer is typically synthesized via the nucleophilic addition of piperidine to styrene oxide. This reaction opens the epoxide ring, yielding the desired product.
General Synthetic Protocol:
-
Reaction Setup: Dissolve piperidine in a suitable polar protic solvent, such as ethanol.
-
Nucleophilic Addition: Add styrene oxide to the solution. The reaction can be catalyzed by a mild acid.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove unreacted starting materials and the catalyst. The crude product is then purified, typically by column chromatography.
2-Phenyl-2-(piperidin-2-yl)ethanol
The synthesis of this isomer is more complex and is a key step in the production of methylphenidate and its analogs. A common approach involves the preparation of 2-phenyl-2-(piperidin-2-yl)acetamide, which is then hydrolyzed and esterified.
General Synthetic Protocol for the Precursor Amide:
-
Reaction of Pyridine with Phenylacetonitrile: Pyridine is reacted with phenylacetonitrile in the presence of a strong base to form an intermediate.
-
Reduction: The resulting intermediate is then reduced to yield a mixture of diastereomers of 2-phenyl-2-(piperidin-2-yl)acetamide.
-
Separation of Diastereomers: The threo- and erythro-diastereomers are separated using chromatographic techniques.
Comparative Physicochemical Properties
| Property | 1-Phenyl-2-(piperidin-1-yl)ethanol | 2-Phenyl-2-(piperidin-2-yl)ethanol | Methylphenidate |
| Molecular Formula | C₁₃H₁₉NO | C₁₃H₁₉NO | C₁₄H₁₉NO₂ |
| Molecular Weight | 205.30 g/mol | 205.30 g/mol | 233.31 g/mol |
| CAS Number | 2480-56-0[1] | 73853-37-9[2] | 113-45-1 |
Analytical Characterization
The structural similarity of these isomers necessitates robust analytical methods for their differentiation and quantification. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.
HPLC Method for Isomer Separation
A reversed-phase HPLC (RP-HPLC) method can be developed to separate these isomers. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase.
Illustrative HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both compounds exhibit significant absorbance (e.g., 254 nm).
-
Column Temperature: 30 °C.
Causality in Method Development: The choice of a C18 column is based on the hydrophobic nature of the phenyl and piperidine rings. A gradient elution is often necessary to achieve adequate separation of these structurally similar compounds within a reasonable analysis time. The addition of formic acid to the mobile phase helps to protonate the piperidine nitrogen, leading to sharper peaks and improved chromatographic performance.
Comparative Pharmacology
The pharmacological profiles of these isomers are expected to differ significantly due to the distinct spatial arrangement of the phenyl and piperidine moieties, which influences their interaction with biological targets.
Mechanism of Action: A Focus on Monoamine Transporters
Methylphenidate is a well-established norepinephrine-dopamine reuptake inhibitor (NDRI). It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft. This action is believed to be the primary mechanism underlying its therapeutic effects in ADHD.
The pharmacological activity of 1-Phenyl-2-(piperidin-1-yl)ethanol and 2-Phenyl-2-(piperidin-2-yl)ethanol is less characterized. However, based on their structural similarity to other CNS-active agents, they are hypothesized to interact with monoamine transporters.
In Vitro Assessment of Transporter Inhibition
To quantitatively compare the activity of these compounds, in vitro neurotransmitter reuptake inhibition assays are essential. These assays typically utilize cells expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).
General Protocol for Dopamine Reuptake Inhibition Assay:
-
Cell Culture: HEK293 cells stably expressing hDAT are cultured to confluence.
-
Assay Preparation: The cells are harvested and plated in a 96-well plate.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds (e.g., 1-Phenyl-2-(piperidin-1-yl)ethanol, 2-Phenyl-2-(piperidin-2-yl)ethanol, and methylphenidate as a positive control).
-
Radioligand Addition: A radiolabeled substrate, such as [³H]dopamine, is added to initiate the uptake reaction.
-
Termination and Measurement: After a defined incubation period, the uptake is terminated, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Self-Validating System: The inclusion of a known inhibitor like methylphenidate serves as a positive control, validating the assay's performance. A negative control (vehicle-treated cells) establishes the baseline uptake.
Expected Pharmacological Profiles
Based on structure-activity relationships of known NDRIs, it can be hypothesized that the threo-diastereomer of 2-Phenyl-2-(piperidin-2-yl)ethanol, which is the direct precursor to the active d-threo-methylphenidate, will exhibit significant affinity for DAT and NET. The pharmacological profile of 1-Phenyl-2-(piperidin-1-yl)ethanol is less predictable without experimental data, but its structural features suggest a potential for interaction with monoamine transporters or other CNS receptors.
Visualizing the Concepts
Chemical Structures
Caption: Chemical structures of the compared phenyl-piperidinyl-ethanol derivatives.
Synthetic Workflow Comparison
Caption: Comparative synthetic workflows for the phenyl-piperidinyl-ethanol isomers.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of action as norepinephrine-dopamine reuptake inhibitors.
Conclusion and Future Directions
While a definitive pharmacological profile of 2-Phenyl-2-(piperidin-1-yl)ethanol remains to be elucidated, a comparative analysis of its structural isomers provides valuable insights for researchers in drug discovery. The synthetic accessibility of 1-Phenyl-2-(piperidin-1-yl)ethanol makes it an attractive candidate for initial screening in CNS-related assays. In contrast, the stereochemically complex synthesis of 2-Phenyl-2-(piperidin-2-yl)ethanol highlights the challenges in accessing specific diastereomers, which is critical for its biological activity, as evidenced by the pharmacology of methylphenidate.
Future research should focus on the direct synthesis and pharmacological characterization of 2-Phenyl-2-(piperidin-1-yl)ethanol and a direct, side-by-side comparison of the in vitro and in vivo activities of all three isomers discussed in this guide. Such studies will be instrumental in delineating the structure-activity relationships governing the interaction of this chemical class with monoamine transporters and will pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.
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Aepkers, M., & Worek, F. (2005). Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride. Erowid. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-Phenyl-2-(piperidin-1-yl)ethanol
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Phenyl-2-(piperidin-1-yl)ethanol. As a compound utilized by researchers and drug development professionals, its structural components—a phenyl group, a piperidine ring, and an ethanol backbone—necessitate rigorous adherence to safety procedures to mitigate risks to personnel, facilities, and the environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in the laboratory.
Hazard Identification and Risk Assessment: Understanding the 'Why'
Proper disposal begins with a thorough understanding of the substance's inherent risks. While specific toxicological data for 2-Phenyl-2-(piperidin-1-yl)ethanol is not extensively published, its hazards can be reliably inferred from its constituent functional groups and related chemical structures, such as piperidine and 2-phenylethanol.
The piperidine moiety is known to be corrosive, flammable, and toxic upon contact, inhalation, or ingestion.[1][2] It can cause severe skin burns and eye damage.[1][3][4] The phenylethanol component, while less acutely hazardous, is harmful if swallowed and can cause skin and eye irritation.[5] The combined structure is therefore presumed to be, at minimum, a harmful irritant with potential for more severe corrosive and toxic effects. Improper disposal, such as drain disposal, is strictly prohibited as it can harm aquatic life and damage infrastructure.[6]
Table 1: Inferred Hazard Profile and Safety Data
| Property | Expected Hazard / Value | Rationale / Source |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, toxic in contact with skin or if inhaled.[1][4] | Based on the known toxicity of piperidine derivatives.[1][3][4] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[3][4][7] | The piperidine functional group is strongly basic and corrosive.[1] |
| Flammability | Combustible Liquid. Vapors may form explosive mixtures with air.[1] | Piperidine is a flammable liquid; while the larger structure reduces volatility, it should still be considered a fire risk.[1] |
| Environmental Hazard | Harmful to aquatic life.[1] | Piperidine is classified as harmful to aquatic life; avoid environmental release.[1][8] |
| Incompatibilities | Strong oxidizing agents, strong acids.[3][5] | Reaction with these materials can be violent or generate significant heat. |
Pre-Disposal Protocol: Engineering and Personal Protective Controls
Before handling any quantity of 2-Phenyl-2-(piperidin-1-yl)ethanol for disposal, a safe environment must be established. This is a non-negotiable first step in a self-validating safety system.
-
Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood.[3] The ventilation system is critical for preventing the inhalation of potentially toxic vapors.[3][9] Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[2]
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory. This includes:
-
Eye Protection : Chemical splash goggles or a full-face shield.[3][4]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene). Immediately change gloves if they become contaminated.[3]
-
Body Protection : A flame-retardant laboratory coat.[1]
-
Respiratory Protection : If there is a risk of aerosol generation outside of a fume hood, a respirator may be required. Consult your institution's Environmental Health and Safety (EHS) department.
-
Step-by-Step Waste Collection and Segregation Protocol
The following protocol provides a direct, procedural workflow for the collection of 2-Phenyl-2-(piperidin-1-yl)ethanol waste.
Step 1: Designate a Waste Container Select a sturdy, leak-proof container specifically designated for this waste stream.[6][10]
-
Compatibility is Key : The container must be compatible with the chemical. High-density polyethylene (HDPE) or a glass container with a secure, lined cap is recommended. Avoid metal containers if there is any doubt about corrosivity.
-
No Mixing : Never mix 2-Phenyl-2-(piperidin-1-yl)ethanol waste with other chemical waste streams, particularly incompatible materials like strong acids or oxidizing agents.[6]
Step 2: Transfer Waste Carefully transfer the waste chemical into the designated container using a funnel to prevent spills. Perform this transfer inside a chemical fume hood.
Step 3: Label the Container Immediately Proper labeling is a critical compliance and safety step. The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "2-Phenyl-2-(piperidin-1-yl)ethanol". Do not use abbreviations.[10]
-
An accurate estimation of the percentages of all contents.[10]
-
The date the container was first used for waste accumulation.[10]
Step 4: Secure and Store Temporarily
-
Keep the waste container tightly sealed except when actively adding waste.[10][11]
-
Store the sealed container in a designated satellite accumulation area (SAA) that is a cool, dry, and well-ventilated space.[6][11]
-
The storage area must be away from heat, open flames, and other ignition sources.[6][9]
Caption: Waste Collection and Handling Workflow.
Final Disposal and Emergency Procedures
Step 5: Arrange for Final Disposal Hazardous chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[12] Do not attempt to treat or dispose of the chemical yourself. Contact your EHS office to schedule a waste pickup.[10]
Step 6: Spill Management In the event of a spill, immediate and correct action is crucial.
-
Minor Spill (inside a fume hood) :
-
Ensure all ignition sources are removed.[11]
-
Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[3] Do not use combustible materials like paper towels.
-
Cover the spill with the absorbent material, then carefully collect it using non-sparking tools.[11]
-
Place the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.[3]
-
Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill (or any spill outside a fume hood) :
-
Evacuate the immediate area.
-
Alert colleagues and activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's emergency response team and EHS department immediately.[3]
-
Caption: Spill Response Decision-Making Process.
Step 7: Decontamination of Empty Containers Empty containers that once held 2-Phenyl-2-(piperidin-1-yl)ethanol are also considered hazardous waste until properly decontaminated.
-
Thoroughly empty all contents into the designated waste container.[10]
-
The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[10]
-
For containers of highly toxic chemicals (a category that should be assumed for this compound), the first three rinses must be collected as hazardous waste.[10]
-
After triple rinsing and air-drying, the container may be disposed of according to institutional policy, which may include recycling or regular trash disposal.
Conclusion
The safe disposal of 2-Phenyl-2-(piperidin-1-yl)ethanol is a systematic process that relies on a clear understanding of its potential hazards, the consistent use of protective controls, and strict adherence to established protocols. By integrating these procedures into your laboratory's standard operating practices, you contribute to a safer research environment and ensure full regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS department for guidance.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
- Jubilant Ingrevia Limited. (2024). Piperidine-2-ethanol - Safety Data Sheet.
- Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Piperidineethanol.
- PubChem. (n.d.). 2-(2-Piperidin-1-ylphenyl)ethanol.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Piperidineethanol.
- Angene Chemical. (2025). Safety Data Sheet - 2-(Piperidin-4-yl)ethanol hydrochloride.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from Jubilant Life Sciences Limited website.
- Angene Chemical. (2025). Safety Data Sheet - 2-(Piperidin-4-yl)ethanol hydrochloride.
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PubChem. (2025). 1-Phenyl-2-piperidin-1-ylethanol. Retrieved from PubChem, National Library of Medicine, [Link]
- Sigma-Aldrich. (n.d.). 1-phenyl-2-(1-piperidinyl)ethanol properties.
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal, [Link]
- BP. (2025). SAFETY DATA SHEET.
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from University of Wisconsin-Madison website.
- LookChem. (n.d.). 1-phenyl-2-(piperidin-2-yl)ethanol.
- Flinn Scientific. (2016). 2-Phenylethanol SDS (Safety Data Sheet).
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
- PubChem. (n.d.). 2-Piperidin-2-ylethanol.
- Benchchem. (2025). Navigating the Safe Disposal of 2-Phenyl-2-propanol: A Procedural Guide.
- MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments.
- PubChem. (n.d.). 2-(2-Piperidin-4-ylphenyl)ethanol.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Phenyl-2-piperidin-1-YL-ethanol
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling chemical compounds. This guide provides an in-depth, procedural framework for the safe handling of 2-Phenyl-2-piperidin-1-YL-ethanol, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). The information herein is synthesized from authoritative safety data sheets and established laboratory safety protocols to empower you with the knowledge to work safely and effectively.
Understanding the Risks: Hazard Profile of 2-Phenyl-2-piperidin-1-YL-ethanol
Before detailing PPE requirements, it is crucial to understand the inherent hazards of 2-Phenyl-2-piperidin-1-YL-ethanol. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous chemical.[1] The primary routes of exposure and associated health risks include:
-
Skin Contact: Causes severe skin burns and can be harmful if absorbed through the skin.[1][2]
-
Inhalation: Harmful if inhaled.[1]
The corrosive nature of this compound dictates the necessity for a comprehensive PPE strategy to prevent any direct contact.[1]
Core Principles of Protection: A Multi-Layered Approach
A robust safety protocol relies on the principle of multiple layers of protection. This includes engineering controls (e.g., fume hoods), administrative controls (e.g., standard operating procedures), and finally, personal protective equipment. PPE is your last line of defense and must be selected and used correctly.
Essential Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling 2-Phenyl-2-piperidin-1-YL-ethanol. Each component is critical for minimizing exposure risk.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile) | Prevents skin contact with the corrosive compound. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.[3] |
| Body Protection | Chemical-resistant lab coat or gown | Protects the skin and personal clothing from splashes and spills.[4] |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.[5] |
| Respiratory Protection | Use in a well-ventilated area or with a NIOSH-approved respirator | Minimizes the risk of inhaling harmful vapors or aerosols, especially when handling powders or creating solutions.[6] |
Procedural Guidance: A Step-by-Step Workflow for Safe Handling
To ensure safety at every stage of your work with 2-Phenyl-2-piperidin-1-YL-ethanol, follow this detailed, step-by-step protocol.
-
Work Area Preparation: Ensure your workspace, preferably a certified chemical fume hood, is clean and uncluttered.[4] Have all necessary equipment and reagents readily available to minimize movement during the procedure.
-
PPE Inspection: Before donning, inspect all PPE for any signs of damage, such as cracks, tears, or holes.
-
Donning Sequence:
-
Put on your inner pair of gloves.
-
Don your chemical-resistant lab coat or gown, ensuring it is fully buttoned or tied.
-
Put on your outer pair of gloves, pulling the cuffs over the sleeves of your lab coat.[3]
-
Wear your chemical splash goggles.
-
Finally, put on your face shield.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Use a disposable weighing boat or paper.
-
Handle the compound with care to avoid generating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep containers closed when not in use.
-
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Doffing Sequence (to prevent cross-contamination):
-
Remove the outer pair of gloves.
-
Remove the face shield and goggles.
-
Remove the lab coat or gown.
-
Remove the inner pair of gloves.
-
Wash your hands thoroughly with soap and water.[1]
-
-
Waste Segregation: All disposable PPE and materials that have come into contact with 2-Phenyl-2-piperidin-1-YL-ethanol must be disposed of as hazardous waste.
-
Containerization: Place contaminated items in a clearly labeled, sealed waste container.
-
Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal.[1]
Visualizing the Safety Workflow
The following diagram illustrates the critical steps in the safe handling workflow for 2-Phenyl-2-piperidin-1-YL-ethanol.
Caption: Safe Handling Workflow for 2-Phenyl-2-piperidin-1-YL-ethanol.
By adhering to these rigorous safety protocols and understanding the rationale behind each step, you can confidently and safely handle 2-Phenyl-2-piperidin-1-YL-ethanol in your research endeavors.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. hsa.ie [hsa.ie]
- 6. aksci.com [aksci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
